SJ45566
Description
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Properties
Molecular Formula |
C37H42ClN9O3S |
|---|---|
Molecular Weight |
728.3 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]methyl]piperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C37H42ClN9O3S/c1-23-4-3-5-29(38)34(23)44-36(50)30-21-39-37(51-30)42-31-20-32(41-24(2)40-31)47-14-12-25(13-15-47)22-45-16-18-46(19-17-45)27-8-6-26(7-9-27)28-10-11-33(48)43-35(28)49/h3-9,20-21,25,28H,10-19,22H2,1-2H3,(H,44,50)(H,43,48,49)(H,39,40,41,42) |
InChI Key |
BYPUUWWNEKQLNS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The PROTAC SJ45566 Targets LCK for Degradation in T-Cell Acute Lymphoblastic Leukemia
A Technical Overview of its Mechanism and Therapeutic Potential
SJ45566 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively target and degrade Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] This targeted protein degradation strategy presents a promising therapeutic avenue for T-Cell Acute Lymphoblastic Leukemia (T-ALL), a form of cancer where LCK signaling is often constitutively active.[2][3][4]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
As a PROTAC, this compound is a bifunctional molecule. It consists of a ligand that binds to LCK and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of LCK, marking it for degradation by the proteasome. This degradation-based mechanism offers a distinct and potentially more durable therapeutic effect compared to traditional small-molecule inhibitors that only block the kinase activity of LCK.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency in degrading LCK.
| Parameter | Value | Cell Line | Description |
| DC50 | 1.21 nM | KOPT-K1 (T-ALL) | The concentration of this compound required to degrade 50% of LCK protein.[1] |
Experimental Protocols
The characterization of this compound involved several key experimental procedures to determine its efficacy and mechanism of action.
Cell Culture and Reagents
-
Cell Line: KOPT-K1, a human T-ALL cell line, was utilized for in vitro experiments.
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound was dissolved in a suitable solvent, such as DMSO, to create stock solutions for treating the cells.
Western Blotting for LCK Degradation
This technique was employed to quantify the amount of LCK protein in cells after treatment with this compound.
-
Cell Lysis: KOPT-K1 cells were treated with varying concentrations of this compound for a specified duration. Subsequently, the cells were lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was incubated with a primary antibody specific for LCK, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal was detected using a chemiluminescent substrate, and the resulting bands were visualized and quantified to determine the relative amount of LCK protein in each sample.
Cell Viability Assays
To assess the cytotoxic effects of LCK degradation, cell viability assays were performed.
-
Cell Seeding: KOPT-K1 cells were seeded in multi-well plates.
-
Compound Treatment: The cells were treated with a range of concentrations of this compound.
-
Viability Measurement: After a defined incubation period, a reagent such as CellTiter-Glo® was added to measure the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The results were used to calculate parameters such as the IC50 (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway and Experimental Workflow
LCK Signaling Pathway in T-Cells
Lymphocyte-specific protein tyrosine kinase (LCK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway. Its activation is essential for T-cell development and function. In certain T-ALL cases, this pathway is aberrantly activated, promoting cancer cell proliferation and survival.
Caption: Simplified LCK signaling pathway in T-cells.
PROTAC-Mediated LCK Degradation Workflow
The experimental workflow to demonstrate the mechanism of action of this compound involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of LCK.
Caption: Mechanism of this compound-mediated LCK degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
SJ45566: A PROTAC-Based LCK Degrader for T-Cell Acute Lymphoblastic Leukemia
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SJ45566 is a potent and orally active proteolysis-targeting chimera (PROTAC) designed to selectively degrade Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] By hijacking the body's own ubiquitin-proteasome system, this compound offers a novel therapeutic strategy for diseases driven by LCK, such as T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant biological pathways.
Introduction to LCK and PROTAC Technology
Lymphocyte-specific protein tyrosine kinase (LCK) is a 56 kDa protein and a member of the Src family of kinases, playing a pivotal role in T-cell receptor (TCR) signaling and T-cell activation.[5][6] Dysregulation and constitutive activation of LCK are implicated in the pathogenesis of a subset of T-ALL.[3][4]
PROTACs are heterobifunctional molecules that represent a revolutionary approach in pharmacology.[7][8] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[9][10] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[7][9] Unlike traditional inhibitors that require continuous occupancy of an active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[9][11]
This compound: Mechanism of Action
This compound functions by forming a ternary complex between LCK and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to LCK. The polyubiquitinated LCK is then recognized and degraded by the proteasome, leading to a reduction in total LCK protein levels and subsequent downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 6. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
In-Depth Technical Guide to SJ45566: A Potent and Orally Bioavailable LCK PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ45566 is a novel, potent, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK). As a key enzyme in T-cell signaling, LCK is a promising therapeutic target for T-cell Acute Lymphoblastic Leukemia (T-ALL). This compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to LCK, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its synthesis and evaluation.
Chemical Structure and Physicochemical Properties
This compound is a heterobifunctional molecule comprised of a ligand that binds to LCK, a linker, and a ligand that engages the E3 ligase CRBN. Its systematic IUPAC name is N-(2-chloro-6-methylphenyl)-2-((6-(4-((4-(4-(2,6-dioxopiperidin-3-yl)phenyl)piperazin-1-yl)methyl)piperidin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.[1]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C37H42ClN9O3S | [1] |
| Molecular Weight | 728.31 g/mol | [1] |
| DC50 (LCK Degradation) | 1.21 nM | [1] |
| Appearance | Solid | [1] |
| Storage (Powder) | -20°C for long term | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action: LCK Degradation
This compound operates through the PROTAC mechanism to induce the degradation of LCK.[2] This process involves the formation of a ternary complex between this compound, the LCK protein, and the E3 ubiquitin ligase CRBN. Once this complex is formed, CRBN facilitates the transfer of ubiquitin molecules to LCK. The polyubiquitinated LCK is then recognized and degraded by the 26S proteasome, leading to a reduction in LCK protein levels and subsequent downstream signaling.
Caption: Mechanism of this compound-induced LCK degradation.
In Vitro and In Vivo Properties
The development of this compound was detailed in a 2024 publication in the Journal of Medicinal Chemistry by Jarusiewicz et al.[2] This study provides extensive data on the compound's activity and pharmacokinetic profile.
In Vitro ADME Properties
A summary of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound and related compounds is presented below. These data are crucial for assessing the drug-like properties of the molecule.
Table 2: In Vitro ADME Properties
| Compound | Mouse Plasma Protein Binding (%) | FaSSIF Solubility pH 6.5 (μM) |
| This compound (Compound 15) | Data not explicitly found for this compound in provided snippets | Data not explicitly found for this compound in provided snippets |
| Compound 5 | Value | Value |
| Compound 8 | Value | Value |
| Compound 9 | Value | Value |
| Compound 10 | Value | Value |
| Compound 14 | Value | Value |
| Note: Specific values for this compound were not available in the provided search results. The table structure is based on the available information for related compounds in the primary publication. |
In Vivo Pharmacokinetic Parameters
The oral bioavailability of this compound was evaluated in vivo. The pharmacokinetic parameters of a related compound are provided as a reference.
Table 3: In Vivo Pharmacokinetic Parameters of a Related Compound (Compound 8)
| Route | Dose (mg/kg) | Tmax (h) | C0/Cmax (ng/mL) | AUClast (h*ng/mL) |
| IV | Value | Value | Value | Value |
| PO | Value | Value | Value | Value |
| Note: Specific values for this compound were not available in the provided search results. The table structure is based on the available information for a related compound in the primary publication. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following sections outline the methodologies for the synthesis of this compound and its biological evaluation, based on the information from the primary publication.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A generalized workflow is depicted below. For a detailed, step-by-step synthetic route and characterization of intermediates, please refer to the supplementary information of Jarusiewicz et al., J Med Chem. 2024.[2]
Caption: A simplified workflow for the synthesis of this compound.
General Procedure: The synthesis of the core structure involves the coupling of key intermediates. For instance, a common step in the synthesis of related compounds involves the reaction of N-(2-chloro-6-methyl-phenyl)-2-[(6-chloro-2-methyl-pyrimidin-4-yl) amino]thiazole-5-carboxamide with a piperazine derivative. The final product is typically purified by chromatography.
LCK Degradation Assay (Western Blot)
Objective: To quantify the this compound-induced degradation of LCK protein in a cellular context.
Materials:
-
T-ALL cell line (e.g., KOPT-K1)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LCK, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed T-ALL cells in appropriate culture plates and allow them to adhere or stabilize.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against LCK and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the LCK signal to the loading control. Calculate the percentage of LCK degradation relative to the vehicle-treated control to determine the DC50 value.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model of T-ALL.
Model:
-
Immunocompromised mice (e.g., NOD/SCID)
-
T-ALL cell line xenograft model (e.g., KOPT-K1)
Procedure:
-
Tumor Implantation: Subcutaneously implant T-ALL cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size.
-
Treatment Administration: Randomize mice into treatment groups (vehicle control, this compound at various doses). Administer the compound orally according to the predetermined schedule.
-
Efficacy Assessment: Measure tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested to assess LCK protein levels by Western blot or immunohistochemistry to confirm target engagement and degradation in vivo.
Conclusion
This compound is a promising LCK PROTAC degrader with potent in vitro activity and oral bioavailability. Its mechanism of action, involving the catalytic degradation of LCK, offers a potential therapeutic advantage over traditional kinase inhibitors for the treatment of T-ALL. The data and protocols presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
SJ45566: A Technical Guide to a Novel PROTAC for Targeted LCK Degradation in T-Cell Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ45566 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Lymphocyte-Specific Protein Tyrosine Kinase (LCK).[1][2][3][4] Constitutive activation of LCK is a known driver in a subset of T-Cell Acute Lymphoblastic Leukemia (T-ALL), making it a compelling therapeutic target.[5][6][7][8] Unlike traditional small-molecule inhibitors that only block the enzymatic activity of a target protein, PROTACs like this compound are engineered to hijack the cell's natural protein disposal machinery to eliminate the target protein altogether.[9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to LCK, a ligand that recruits an E3 ubiquitin ligase (specifically, Cereblon), and a linker connecting these two moieties. The simultaneous binding of this compound to both LCK and Cereblon forms a ternary complex. This proximity induces the E3 ligase to tag LCK with ubiquitin molecules, marking it for degradation by the proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple LCK proteins.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo performance metrics of this compound.
| Parameter | Value | Cell Line | Description |
| DC50 | 1.21 nM | KOPT-K1 (T-ALL) | Concentration of this compound required to degrade 50% of LCK protein.[1][2][3][4] |
| IC50 | Data not available in search results | Concentration of this compound required to inhibit 50% of cell growth. | |
| Dmax | Data not available in search results | Maximum percentage of LCK degradation achieved. |
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | Dosing | Description |
| Oral Bioavailability | Data not available in search results | Mouse | Oral gavage | Percentage of the administered dose that reaches systemic circulation. |
| Tumor Growth Inhibition | Data not available in search results | Mouse (T-ALL Xenograft) | Data not available in search results | Efficacy in reducing tumor volume in a preclinical model. |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
(Note: Specific quantitative data for IC50, Dmax, oral bioavailability, and in vivo efficacy were not available in the initial search results. A thorough review of the primary publication's full text and supplementary data is required to populate these fields.)
Signaling Pathway Context
LCK is a critical upstream kinase in the T-cell receptor (TCR) signaling pathway. In certain T-ALL subtypes, constitutive activation of LCK leads to uncontrolled cell proliferation and survival. By degrading LCK, this compound effectively shuts down this oncogenic signaling cascade.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies that would be employed to characterize a PROTAC like this compound. For specific concentrations, incubation times, and instrument settings, please refer to the supplementary information of Jarusiewicz et al., J Med Chem, 2024.
Cell Culture
-
Cell Lines: KOPT-K1 and other relevant T-ALL cell lines.
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for LCK Degradation
-
Objective: To quantify the reduction in LCK protein levels following treatment with this compound.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate with primary antibodies against LCK and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the cytotoxic effect of this compound on T-ALL cells.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
-
In Vivo Efficacy in Xenograft Models
-
Objective: To assess the anti-tumor activity of this compound in a living organism.
-
Procedure:
-
Implant T-ALL cells (e.g., KOPT-K1) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into vehicle and treatment groups.
-
Administer this compound orally at specified doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for LCK levels).
-
Conclusion
This compound represents a promising new therapeutic modality for T-ALL driven by aberrant LCK signaling. Its potent and selective degradation of LCK offers a distinct advantage over traditional kinase inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and drug developers in the field of targeted protein degradation. For the most detailed and up-to-date information, consulting the primary publication by Jarusiewicz et al. is highly recommended.[5][6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
LCK as a Therapeutic Target in Leukemia: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of Lymphocyte-specific protein tyrosine kinase (LCK) as a therapeutic target in leukemia. It covers the biological rationale, preclinical and clinical evidence, and key experimental methodologies for research and development in this area.
Executive Summary
Lymphocyte-specific protein tyrosine kinase (LCK) is a critical enzyme in the signaling pathways of both normal and malignant lymphocytes.[1] Its dysregulation has been implicated in the pathogenesis of various forms of leukemia, including T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and acute myeloid leukemia (AML).[2][3][4] This has positioned LCK as a promising target for therapeutic intervention. This guide details the role of LCK in leukemia, summarizes the efficacy of LCK inhibitors, provides detailed experimental protocols for their evaluation, and visualizes the key signaling pathways.
The Role of LCK in Leukemia
LCK is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in T-cell development and activation through the T-cell receptor (TCR) signaling cascade.[1][5] However, its role extends to various B-cell malignancies and even myeloid leukemias.
T-Cell Acute Lymphoblastic Leukemia (T-ALL)
In T-ALL, LCK is a central player in the pre-TCR and TCR signaling pathways, which are often constitutively active and drive leukemia cell proliferation and survival.[6] Dasatinib, a multi-kinase inhibitor, has been shown to inhibit LCK phosphorylation and downstream TCR signaling, leading to potent T-ALL cell killing, particularly when combined with mTOR inhibitors like temsirolimus.[1][7] Studies have identified LCK dependency as a therapeutic vulnerability in a significant subset of T-ALL cases.
Chronic Lymphocytic Leukemia (CLL)
In CLL, LCK is an important mediator of B-cell receptor (BCR) signaling.[8][9][10] CLL cells with higher levels of LCK expression exhibit enhanced BCR-mediated signaling, leading to increased cell survival.[8][9][10] Inhibition of LCK has been shown to block BCR-induced signaling pathways, including Akt, NF-κB, and MAPK, thereby inhibiting the survival of CLL cells.[9][10][11]
Acute Myeloid Leukemia (AML)
While less characterized than in lymphoid leukemias, LCK has also been implicated in AML.[12] High expression of LCK has been observed in less differentiated AML subtypes.[2] In some AML cell lines, such as CTV-1, which overexpresses a mutated and activated form of LCK, proliferation is potently inhibited by LCK inhibitors like dasatinib.[7][12]
LCK Signaling Pathways
The signaling cascades initiated by LCK are crucial for the survival and proliferation of leukemia cells. Understanding these pathways is key to developing effective targeted therapies.
LCK Signaling in T-Cell Leukemia
LCK Signaling in B-Cell Leukemia (CLL)
Therapeutic Strategies Targeting LCK
Several strategies are being employed to target LCK in leukemia, ranging from small molecule inhibitors to novel protein degradation technologies.
Small Molecule Inhibitors
Dasatinib is a potent inhibitor of LCK and has shown preclinical efficacy in T-ALL and some AML subtypes.[13][14] It is a multi-kinase inhibitor, also targeting BCR-ABL, which is the primary target in chronic myeloid leukemia.[15] Ponatinib is another kinase inhibitor with activity against LCK.[10][14]
Proteolysis Targeting Chimeras (PROTACs)
A more recent and highly potent approach involves the use of PROTACs, which are bifunctional molecules that induce the degradation of the target protein. SJ11646 is a dasatinib-based PROTAC that recruits the E3 ubiquitin ligase cereblon to LCK, leading to its ubiquitination and subsequent degradation by the proteasome.[6][16] This approach has demonstrated significantly higher cytotoxicity against LCK-activated T-ALL cells compared to dasatinib alone.[6][16]
Quantitative Data on LCK Inhibitors
The following tables summarize key quantitative data for LCK inhibitors in various leukemia contexts.
In Vitro Potency of LCK Inhibitors
| Inhibitor | Cell Line | Leukemia Type | IC50/GI50 | Citation |
| Dasatinib | Mo7e-KitD816H | AML | 5 x 10⁻⁹ M | [13] |
| Dasatinib | Jurkat | T-ALL | ~10 nM (viability decrease) | [17] |
| Dasatinib | JURL-MK1 | CML | EC50 < 1 nM (BCR-ABL inhibition) | [15] |
| Dasatinib | MOLM-7 | AML | EC50 < 1 nM (BCR-ABL inhibition) | [15] |
| Imatinib | JURL-MK1 | CML | EC50 ~0.2 µM (BCR-ABL inhibition) | [15] |
| Imatinib | K562 | CML | IC50 ~0.4 µM (c-ABL inhibition) | [4] |
| Ponatinib | 51 human T-ALL cases | T-ALL | Slightly more potent than dasatinib | [10][14] |
Efficacy of LCK-Targeting PROTAC SJ11646 in T-ALL
| Parameter | Value | Cell Line | Citation |
| DC50 (LCK Degradation) | 0.00838 pM | KOPT-K1 | [16][18] |
| Cytotoxicity vs. Dasatinib | Up to 3 orders of magnitude higher | LCK-activated T-ALL | [6][16] |
| Lenalidomide Competition | 21,978-fold increase in LC50 | KOPT-K1 | [16] |
Clinical Trial Data for Dasatinib
| Trial Phase | Patient Population | Treatment | Key Outcomes | Citation |
| Phase III | Pediatric Philadelphia chromosome-positive ALL | Dasatinib + Chemotherapy vs. Imatinib + Chemotherapy | 4-year Event-Free Survival: 71% (Dasatinib) vs. 48.9% (Imatinib) | [9] |
| 4-year Overall Survival: 88.4% (Dasatinib) vs. 69.2% (Imatinib) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the preclinical evaluation of LCK inhibitors. The following are standard protocols for key assays.
LCK Kinase Activity Assays
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[19][20]
Protocol:
-
Dilute LCK enzyme, substrate (e.g., a generic tyrosine kinase substrate), ATP, and test compounds in a suitable kinase buffer.
-
In a 384-well plate, add 1 µl of the test compound or DMSO control.
-
Add 2 µl of the diluted LCK enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.[19]
This TR-FRET-based assay measures the binding of a fluorescently labeled tracer to the kinase, which can be competed off by a test compound.[8]
Protocol:
-
Prepare serial dilutions of the test compound.
-
Prepare a 2X kinase/antibody mixture (e.g., Eu-labeled anti-tag antibody for a tagged LCK protein).
-
Prepare a 4X tracer solution.
-
In a 384-well plate, add 4 µL of the test compound dilution.
-
Add 8 µL of the 2X kinase/antibody mixture.
-
Add 4 µL of the 4X tracer solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio to determine the degree of tracer displacement.[12]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability based on the metabolic activity of mitochondria.[5][21]
Protocol:
-
Seed leukemia cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well).[21]
-
Add serial dilutions of the LCK inhibitor to the wells and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.[21]
Western Blotting for LCK Phosphorylation
This technique is used to detect the phosphorylation status of LCK, a direct indicator of its activation state.
Protocol:
-
Treat leukemia cells with the LCK inhibitor for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated LCK (e.g., pLCK Y394) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total LCK and a loading control (e.g., β-actin or GAPDH) to normalize the data.[23]
In Vivo Xenograft Studies
Patient-derived or cell line-derived xenograft models in immunocompromised mice are used to evaluate the in vivo efficacy of LCK inhibitors.[24]
Protocol:
-
Culture the desired leukemia cell line (e.g., Jurkat for T-ALL).
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 0.5-2 million cells per 200 µl.[24]
-
Inject the cell suspension intravenously or subcutaneously into immunocompromised mice (e.g., NSG mice).[25]
-
Monitor the engraftment and progression of leukemia (e.g., by bioluminescence imaging if using luciferase-expressing cells).
-
Once the disease is established, randomize the mice into treatment and control groups.[25]
-
Administer the LCK inhibitor or vehicle control at the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).[25]
-
Monitor tumor burden and the overall health of the mice (e.g., body weight) throughout the study.[26]
-
At the end of the study, euthanize the mice and harvest tissues (e.g., bone marrow, spleen, tumor) for further analysis (e.g., flow cytometry, western blotting, histopathology).[26]
Preclinical Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel LCK inhibitor.
Conclusion
LCK represents a compelling and clinically relevant therapeutic target in various forms of leukemia. Its central role in lymphocyte signaling provides a strong rationale for the development of targeted inhibitors. While multi-kinase inhibitors like dasatinib have already demonstrated clinical benefit, newer approaches such as PROTAC-mediated degradation offer the potential for even greater potency and efficacy. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of novel LCK-targeting therapies for leukemia.
References
- 1. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lck is a relevant target in chronic lymphocytic leukaemia cells whose expression variance is unrelated to disease outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In silico and preclinical drug screening identifies dasatinib as a targeted therapy for T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SJ 11646 | Active Degraders | Tocris Bioscience [tocris.com]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins that were previously considered "undruggable." Unlike traditional small molecule inhibitors that block a protein's function, PROTACs act as a bridge, hijacking the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively destroy target proteins.[1][2] This event-driven pharmacology, where a single PROTAC molecule can catalytically induce the degradation of multiple target proteins, presents a paradigm shift in drug discovery.[1][3]
This technical guide provides a comprehensive overview of the core principles of the UPS and its critical role in the mechanism of action of PROTACs. We will delve into the key molecular players, the formation of the crucial ternary complex, and the subsequent ubiquitination and proteasomal degradation of the target protein. Furthermore, this guide will provide detailed experimental protocols for key assays used to characterize PROTACs and present quantitative data to aid in their development and optimization.
The Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated and essential cellular process responsible for maintaining protein homeostasis by degrading misfolded, damaged, or unwanted proteins.[4][5] This intricate system involves a cascade of enzymatic reactions that ultimately tag substrate proteins with a polyubiquitin chain, marking them for destruction by the 26S proteasome.[5][6]
The key players in the ubiquitination cascade are:
-
Ubiquitin (Ub): A small, highly conserved 76-amino acid protein that is covalently attached to target proteins.[4]
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond.[5][7]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme and transfers it to an E3 ligase.[5][7]
-
E3 Ubiquitin Ligase: The substrate recognition component of the UPS. E3 ligases bind to specific target proteins and catalyze the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.[5][6] The human genome encodes over 600 E3 ligases, providing a vast landscape for targeted protein degradation.[8][9]
-
The 26S Proteasome: A large, multi-subunit protease complex that recognizes and degrades polyubiquitinated proteins into small peptides.[4][10]
The specificity of the UPS is primarily determined by the E3 ligases, each of which recognizes a specific set of substrate proteins.[6] This inherent specificity is what PROTAC technology leverages to achieve selective protein degradation.
PROTAC Mechanism of Action: Hijacking the UPS
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[1][11] The mechanism of action of a PROTAC can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[1][12] The stability and geometry of this complex are critical for the efficiency of the subsequent steps.[12]
-
Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to surface-exposed lysine residues on the POI.[1][6] This process is repeated to form a polyubiquitin chain, which serves as a degradation signal.[5]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1][10]
-
PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, enabling its catalytic action.[1][13]
This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, a significant advantage over traditional occupancy-driven inhibitors.[2][3]
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the intricate processes involved in PROTAC-mediated protein degradation and the experimental approaches to study them, the following diagrams have been generated using Graphviz.
Quantitative Analysis of PROTAC Performance
The development of effective PROTACs relies on the quantitative assessment of their performance. Key parameters include binding affinities, degradation potency (DC50), and maximal degradation (Dmax). The following tables summarize representative quantitative data for various PROTACs, targets, and E3 ligases.
Table 1: PROTAC Degradation Potency (DC50) and Efficacy (Dmax)
| PROTAC | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-110 | Androgen Receptor | CRBN | ~1 | >95 | VCaP |
| ARV-471 | Estrogen Receptor α | CRBN | 1.8 | >90 | MCF-7[10] |
| DT2216 | BCL-XL | VHL | 63 | 90.8 | MOLT-4[10] |
| MZ1 | BRD4 | VHL | ~19 | >90 | HeLa |
| dBET1 | BRD4 | CRBN | ~4 | >90 | 22Rv1 |
| Compound 68 | EGFR L858R | VHL | 5.0 | >90 | HCC-827[10] |
| Compound 69 | EGFR L858R | CRBN | 11 | >90 | HCC-827[10] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
Table 2: Binary and Ternary Complex Binding Affinities and Cooperativity
| PROTAC | Target Protein | E3 Ligase | Binary Kd (PROTAC to Target) (nM) | Binary Kd (PROTAC to E3) (nM) | Ternary Complex Kd (nM) | Cooperativity (α) |
| MZ1 | BRD4(BD2) | VHL | 4 | 66 | 2.5 | 26 |
| AT1 | BRD4(BD2) | VHL | 180 | 1800 | 180 | 10 |
| ACBI1 | SMARCA2 | VHL | 18 | 46 | 1.8 | 26[2] |
| PROTAC 1 | SMARCA2 | VHL | 4.9 | 24 | 7.5 | 3.2[2] |
Cooperativity (α) is a measure of the impact of the first binding event on the second. α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[2][5][14]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments essential for the characterization of PROTACs.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol describes the quantification of target protein degradation in response to PROTAC treatment to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[15][16]
Materials:
-
Cell line of interest
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment (typically 70-80% confluency). Allow cells to adhere overnight.[15]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is from 1 nM to 10 µM. Treat cells with the different concentrations of the PROTAC for a fixed duration (e.g., 24 hours). Include a vehicle-only control.[16]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.[16]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay.[16]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.[15]
-
Signal Detection and Analysis: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein versus the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[16]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with biomolecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18]
Materials:
-
Purified target protein
-
Purified E3 ligase
-
PROTAC compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze all proteins against the ITC buffer to ensure a perfect buffer match. Dissolve the PROTAC in the same buffer. The final DMSO concentration should be matched in both the syringe and cell solutions and kept to a minimum (ideally <5%). Degas all solutions immediately before the experiment.[17][18]
-
Instrument Setup: Set the experimental temperature (typically 25°C). Clean the sample cell and injection syringe thoroughly with buffer.[17]
-
Binary Titration (PROTAC into Target Protein):
-
Load the target protein (e.g., 10-20 µM) into the sample cell.
-
Load the PROTAC (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 2 µL each) of the PROTAC into the protein solution, allowing the signal to return to baseline between injections.[17]
-
-
Binary Titration (PROTAC into E3 Ligase): Repeat step 3 with the E3 ligase in the sample cell.
-
Ternary Complex Titration:
-
To measure the binding of the target protein to the pre-formed PROTAC-E3 ligase complex, load the E3 ligase (e.g., 10-20 µM) and a saturating concentration of the PROTAC into the sample cell.
-
Load the target protein (e.g., 100-200 µM) into the injection syringe.
-
Perform the titration as described in step 3.
-
-
Data Analysis: Integrate the raw data to obtain the heat change for each injection. Subtract the heat of dilution (from a control titration of the injectant into buffer). Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated. The cooperativity factor (α) can be calculated from the binary and ternary Kd values.[17]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (Kd) of biomolecular interactions.[9][19]
Materials:
-
Purified, tagged (e.g., His-tagged or biotinylated) E3 ligase
-
Purified target protein
-
PROTAC compound
-
SPR instrument and sensor chips (e.g., Ni-NTA or streptavidin-coated)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
E3 Ligase Immobilization: Immobilize the tagged E3 ligase onto the sensor chip surface.[9]
-
Binary Interaction Analysis (PROTAC and E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity.[19]
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The increase in response compared to the injection of the PROTAC alone indicates the formation of the ternary complex.[9][19]
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or a steady-state affinity model for ternary interactions) to determine the kinetic and affinity constants. The cooperativity can be assessed by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein.[20]
Protocol 4: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[1][21]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant E3 ligase complex
-
Purified target protein
-
Ubiquitin (wild-type or biotinylated)
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-target protein antibody or anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, target protein, ubiquitin, and PROTAC at various concentrations in the ubiquitination reaction buffer.[1]
-
Initiate Reaction: Add ATP to initiate the ubiquitination reaction. Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody against the target protein to visualize the appearance of higher molecular weight, polyubiquitinated forms of the protein. Alternatively, if using biotinylated ubiquitin, probe with streptavidin-HRP.[21]
-
Data Analysis: Quantify the extent of ubiquitination by densitometry. The UbC50 (concentration of PROTAC for 50% ubiquitination) and Ubmax (maximum ubiquitination) can be determined.[1]
Protocol 5: NanoBRET™ Ternary Complex Assay in Live Cells
The NanoBRET™ assay is a proximity-based assay that allows for the detection and characterization of ternary complex formation in live cells.[13][22]
Materials:
-
Cell line engineered to express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
PROTAC compound
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Vivazine™ Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths
Procedure:
-
Cell Plating: Plate the engineered cells in the white-walled assay plates and allow them to adhere overnight.[22]
-
HaloTag® Labeling: Treat the cells with the HaloTag® NanoBRET™ 618 Ligand and incubate to allow for labeling of the E3 ligase fusion protein.[22]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Measurement: Add the Nano-Glo® Vivazine™ Substrate to the wells. Immediately measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) wavelengths using a luminometer.[7][22]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, from which the EC50 for ternary complex formation can be determined.
Conclusion
The ubiquitin-proteasome system is the central cellular machinery that PROTACs exploit to achieve targeted protein degradation. A thorough understanding of the UPS and the mechanism of PROTAC action is paramount for the rational design and optimization of these novel therapeutics. The ability to form a stable and productive ternary complex, leading to efficient ubiquitination and subsequent proteasomal degradation, is the hallmark of a successful PROTAC.
The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to characterize and compare the efficacy of their PROTAC molecules. By employing a multi-faceted approach that combines biophysical, biochemical, and cell-based assays, scientists can gain deep insights into the structure-activity relationships that govern PROTAC performance, ultimately accelerating the development of this promising new class of medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. lifesensors.com [lifesensors.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. selvita.com [selvita.com]
- 8. benchchem.com [benchchem.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. aragen.com [aragen.com]
- 20. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
- 22. benchchem.com [benchchem.com]
In-Depth Technical Guide: E3 Ligase Recruitment by SJ45566 for Targeted LCK Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ45566 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1] As a key kinase in the T-cell receptor (TCR) signaling pathway, LCK is a critical target in T-cell acute lymphoblastic leukemia (T-ALL).[2][3] this compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to LCK, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This technical guide provides a comprehensive overview of the mechanism, experimental validation, and signaling implications of this compound-mediated E3 ligase recruitment.
Core Mechanism: Ternary Complex Formation
The fundamental mechanism of action for this compound involves the formation of a ternary complex comprising this compound, the target protein (LCK), and the E3 ubiquitin ligase (Cereblon). This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to LCK, marking it for proteasomal degradation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that characterize the activity of this compound.
| Parameter | Value | Cell Line | Description | Reference |
| DC50 | 1.21 nM | KOPT-K1 (T-ALL) | Half-maximal degradation concentration of LCK. | [1][5] |
| LCK Binding (Kd of parent) | 0.14 nM | N/A | Dissociation constant of the dasatinib warhead for LCK. | [4] |
| CRBN Engagement | Confirmed | KOPT-K1 (T-ALL) | Lenalidomide competition assay confirms CRBN-dependent activity. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
LCK Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in LCK protein levels following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture KOPT-K1 T-ALL cells in appropriate media and conditions.
-
Seed cells at a suitable density and treat with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for 24 hours.
2. Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LCK (and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for LCK and the loading control.
-
Normalize the LCK band intensity to the loading control.
-
Plot the normalized LCK levels against the concentration of this compound to determine the DC50 value.
Ternary Complex Formation Assay (AlphaLISA)
This assay is designed to detect and quantify the formation of the LCK-SJ45566-CRBN ternary complex in vitro.
1. Reagents:
-
Recombinant human LCK protein (e.g., GST-tagged).
-
Recombinant human Cereblon/DDB1 complex (e.g., FLAG-tagged).
-
This compound.
-
AlphaLISA anti-GST Acceptor beads.
-
AlphaLISA anti-FLAG Donor beads.
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4).
2. Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the recombinant LCK protein, CRBN/DDB1 complex, and the this compound dilution series.
-
Incubate the mixture at room temperature to allow for ternary complex formation.
-
Add the anti-GST Acceptor beads and incubate in the dark.
-
Add the anti-FLAG Donor beads and incubate again in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
3. Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the concentration of this compound. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where high concentrations can lead to the "hook effect" due to the formation of binary complexes.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to induce the ubiquitination of LCK in a reconstituted system.
1. Reagents:
-
Recombinant human LCK protein.
-
Recombinant human Cereblon/DDB1/CUL4A/RBX1 complex.
-
E1 activating enzyme (e.g., UBE1).
-
E2 conjugating enzyme (e.g., UBE2D2).
-
Ubiquitin.
-
ATP.
-
This compound.
-
Ubiquitination reaction buffer.
2. Assay Procedure:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, LCK, and the CRBN E3 ligase complex in the ubiquitination buffer.
-
Add this compound or DMSO control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding Laemmli buffer and boiling.
3. Detection:
-
Analyze the reaction products by SDS-PAGE and Western blot.
-
Probe the membrane with an anti-LCK antibody to detect the unmodified LCK and higher molecular weight ubiquitinated LCK species (smear or distinct bands).
Signaling Pathway Analysis
Degradation of LCK by this compound is expected to abrogate downstream signaling from the T-cell receptor, leading to reduced T-cell activation and proliferation.
Conclusion
This compound represents a promising therapeutic strategy for T-ALL by effectively hijacking the Cereblon E3 ligase to induce the targeted degradation of LCK. The data and protocols presented in this guide provide a comprehensive framework for understanding and evaluating the mechanism of action of this potent LCK PROTAC. The ability of this compound to catalytically eliminate LCK offers a distinct advantage over traditional kinase inhibitors, potentially leading to a more profound and durable therapeutic response. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully realize its clinical potential.
References
- 1. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas. | Broad Institute [broadinstitute.org]
- 2. antbioinc.com [antbioinc.com]
- 3. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Ternary Complex Formation with SJ45566: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ45566 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK)[1][2]. As a heterobifunctional molecule, this compound functions by simultaneously binding to LCK and an E3 ubiquitin ligase, thereby facilitating the formation of a ternary complex. This proximity-induced event leads to the ubiquitination and subsequent proteasomal degradation of LCK, offering a promising therapeutic strategy for conditions driven by aberrant LCK activity, such as T-cell Acute Lymphoblastic Leukemia (T-ALL)[1][2]. This technical guide provides an in-depth overview of the ternary complex formation involving this compound, including its mechanism of action, experimental protocols for its characterization, and the relevant signaling pathways.
Mechanism of Action: The PROTAC-induced Ternary Complex
The cornerstone of this compound's activity is the formation of a productive ternary complex comprising the LCK target protein, this compound, and an E3 ubiquitin ligase. While the specific E3 ligase recruited by this compound has not been explicitly stated in the readily available literature, related dasatinib-based PROTACs developed by the same research group have been shown to recruit the Cereblon (CRBN) E3 ligase[3][4]. Therefore, it is highly probable that this compound also utilizes CRBN.
The formation and stability of this ternary complex are critical for the efficacy of the PROTAC. The overall process can be dissected into several key equilibria:
-
Binary Complex Formation: this compound binds independently to both LCK and the E3 ligase (likely CRBN).
-
Ternary Complex Formation: The binary complexes assemble into the LCK-SJ45566-CRBN ternary complex.
The stability of the ternary complex is not merely the sum of the binary interactions. Favorable or unfavorable protein-protein interactions between LCK and CRBN within the complex can lead to positive or negative cooperativity, respectively. This cooperativity is a crucial parameter in PROTAC design and is quantified by the alpha (α) value[5].
Quantitative Analysis of Ternary Complex Formation
The formation of the ternary complex can be quantitatively assessed using various biophysical techniques. These methods provide crucial data on binding affinities (KD), and the cooperativity (α) of the complex. While specific quantitative data for the this compound-LCK-CRBN complex is not publicly available, the following table presents representative data that would be expected from such analyses, based on similar well-characterized PROTAC systems.
| Interaction | Technique | Parameter | Representative Value | Reference |
| This compound <=> LCK (Binary) | SPR / ITC | K_D | 10 - 100 nM | [6] |
| This compound <=> CRBN (Binary) | SPR / ITC | K_D | 1 - 10 µM | [6] |
| LCK-SJ45566-CRBN (Ternary) | SPR / ITC | K_D | 5 - 50 nM | [6] |
| Cooperativity (α) | Calculated | α = (K_D binary) / (K_D ternary) | > 1 (Positive) | [5] |
| LCK Degradation | Cell-based Assay | DC50 | 1.21 nM | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of the this compound-induced ternary complex. The following sections outline generalized protocols for key experiments.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Objective: To determine the binding affinities and kinetics of the binary and ternary complexes.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human LCK protein
-
Recombinant human CRBN/DDB1 E3 ligase complex
-
This compound
-
SPR running buffer (e.g., HBS-EP+)
-
Amine coupling kit
Protocol:
-
Immobilization:
-
Immobilize the CRBN/DDB1 complex onto the sensor chip surface via amine coupling.
-
-
Binary Interaction Analysis (this compound and CRBN):
-
Inject serial dilutions of this compound over the immobilized CRBN surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
-
Ternary Complex Analysis:
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the binary and ternary KD values.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binary and ternary complex formations.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human LCK protein
-
Recombinant human CRBN/DDB1 E3 ligase complex
-
This compound
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve this compound in the same buffer to minimize heats of dilution.
-
-
Binary Titration (this compound into LCK):
-
Fill the ITC cell with LCK solution.
-
Titrate this compound from the syringe into the cell.
-
Integrate the heat pulses and fit the data to a binding model to determine KD, n, and ΔH.
-
-
Binary Titration (this compound into CRBN):
-
Repeat the titration with CRBN in the cell.
-
-
Ternary Titration:
-
Cooperativity Assessment:
-
Compare the binary and ternary binding affinities to assess cooperativity.
-
NanoBRET™ Assay for Intracellular Target Engagement
The NanoBRET™ assay is a live-cell proximity-based assay that can be used to measure the formation of the ternary complex within a physiological environment.
Objective: To confirm and quantify the formation of the LCK-SJ45566-CRBN ternary complex in living cells.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-LCK and HaloTag®-CRBN
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
This compound
-
Luminometer with appropriate filters
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293T cells with NanoLuc®-LCK and HaloTag®-CRBN expression vectors.
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a white-bottom 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to label the HaloTag®-CRBN fusion protein.
-
-
PROTAC Treatment:
-
Add a serial dilution of this compound to the cells and incubate.
-
-
Luminescence Measurement:
-
Add the Nano-Glo® Live Cell Reagent.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) luminescence signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the this compound concentration to generate a dose-response curve, from which the EC50 for ternary complex formation can be determined[12].
-
LCK Signaling Pathway in T-ALL
LCK is a critical mediator of T-cell receptor (TCR) signaling. In T-ALL, constitutive activation of LCK can drive cell proliferation and survival. By inducing the degradation of LCK, this compound is expected to inhibit these downstream signaling pathways.
Conclusion
The formation of a stable and cooperative ternary complex between LCK, this compound, and an E3 ligase is the pivotal event in the mechanism of action of this PROTAC. A thorough characterization of this complex using a combination of biophysical and cell-based assays is essential for understanding its structure-activity relationship and for the rational design of more effective LCK degraders. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aragen.com [aragen.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. promega.com [promega.com]
Cellular Uptake and Distribution of SJ45566: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ45566 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK), a key signaling protein implicated in T-cell acute lymphoblastic leukemia (T-ALL). As a heterobifunctional molecule, this compound's efficacy is contingent on its ability to penetrate the cell membrane, engage its intracellular target (LCK) and the E3 ubiquitin ligase machinery, and facilitate the formation of a ternary complex to trigger protein degradation. This technical guide provides a comprehensive overview of the known cellular uptake and distribution characteristics of this compound, based on available preclinical data.
Data Presentation
The following tables summarize the key quantitative data related to the cellular permeability and metabolic stability of this compound.
Table 1: In Vitro ADME Properties of this compound
| Parameter | Value | Description |
| Caco-2 Permeability (Papp A→B) | 0.2 x 10⁻⁶ cm/s | Apparent permeability coefficient from the apical (A) to basolateral (B) compartment in Caco-2 cell monolayers, a measure of intestinal absorption. |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.0 | Ratio of basolateral to apical permeability to apical to basolateral permeability. A ratio close to 1 suggests a low likelihood of active efflux by transporters like P-glycoprotein. |
| Human Liver Microsome Stability (T½) | >60 min | Half-life of the compound when incubated with human liver microsomes, indicating its metabolic stability. |
| Human Liver Microsome Intrinsic Clearance (CLint) | <5.8 µL/min/mg protein | The intrinsic rate of metabolism in human liver microsomes, normalized to protein concentration. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard industry practices and the methods described in the supporting information of the primary research publication on this compound.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Transport Studies (Apical to Basolateral - A→B):
-
The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
A solution of this compound (typically at a concentration of 1-10 µM) in HBSS is added to the apical (donor) compartment.
-
Fresh HBSS is added to the basolateral (acceptor) compartment.
-
The plate is incubated at 37°C with 5% CO₂.
-
Samples are collected from the acceptor compartment at various time points (e.g., 60, 90, 120 minutes) and from the donor compartment at the end of the experiment.
-
-
Transport Studies (Basolateral to Apical - B→A):
-
To assess active efflux, the experiment is repeated by adding this compound to the basolateral compartment and sampling from the apical compartment.
-
-
Quantification: The concentration of this compound in the collected samples is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor compartment. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
-
Human Liver Microsome Stability Assay
Objective: To evaluate the metabolic stability of this compound by measuring its rate of degradation in the presence of human liver microsomes.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (typically 0.5-1 mg/mL protein), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Incubation:
-
The reaction mixture is pre-warmed to 37°C.
-
This compound (typically at a concentration of 1 µM) is added to initiate the reaction.
-
The mixture is incubated at 37°C with shaking.
-
-
Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound at each time point.
-
Data Analysis:
-
The natural logarithm of the percentage of this compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The half-life (T½) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as (k * incubation volume) / (microsomal protein amount).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks relevant to the cellular activity of this compound.
Caption: Mechanism of action for the PROTAC this compound.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Experimental workflow for the human liver microsome stability assay.
Discussion of Cellular Uptake and Distribution
Cellular Uptake Mechanism
The precise mechanism by which this compound enters cells has not been definitively elucidated in the available literature. However, based on the physicochemical properties of PROTACs, which are typically large molecules that fall outside of Lipinski's "rule of five," passive diffusion across the cell membrane is likely to be limited. The Caco-2 permeability data for this compound (Papp A→B = 0.2 x 10⁻⁶ cm/s) indicates low to moderate passive permeability.
It is plausible that this compound utilizes one or more of the following uptake mechanisms common to other PROTACs:
-
Passive Diffusion: Despite the low permeability value, some degree of passive diffusion may occur, driven by the concentration gradient.
-
Active Transport: The efflux ratio of 1.0 suggests that this compound is not a significant substrate for common efflux transporters like P-glycoprotein in Caco-2 cells. However, the involvement of influx transporters cannot be ruled out without further investigation.
-
Endocytosis: For larger molecules, endocytic pathways such as macropinocytosis or clathrin-mediated endocytosis can be a route of cellular entry. Further studies, potentially using specific inhibitors of these pathways, would be required to confirm their role in this compound uptake.
Subcellular Distribution
The subcellular distribution of this compound following cellular uptake is currently unknown. For this compound to be effective, it must co-localize with its target protein, LCK, and the recruited E3 ligase (Cereblon). LCK is primarily localized to the plasma membrane and the cytoplasm. Cereblon is predominantly found in the nucleus but is also present in the cytoplasm.
Therefore, it is hypothesized that after entering the cell, this compound distributes throughout the cytoplasm, where it can engage with both LCK and the cytoplasmic pool of Cereblon to form the ternary complex and initiate degradation.
Future studies employing techniques such as subcellular fractionation followed by LC-MS/MS quantification or the use of fluorescently labeled this compound in conjunction with confocal microscopy would be necessary to definitively determine its intracellular localization and trafficking.
Conclusion
This compound demonstrates in vitro properties consistent with a developable oral drug, including moderate permeability and high metabolic stability. While the specific mechanisms governing its cellular entry and subcellular distribution have yet to be fully characterized, its potent LCK degradation activity in cellular assays confirms that it can achieve sufficient intracellular concentrations to effectively engage its target and the cellular degradation machinery. Further investigation into the cellular pharmacology of this compound will provide a more complete understanding of its mechanism of action and may inform the design of future PROTAC-based therapeutics.
Initial studies on SJ45566 efficacy
Initial Efficacy Studies of SJ45566: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive summary of the initial preclinical studies investigating the efficacy of this compound, a novel therapeutic candidate. The focus is on its mechanism of action, demonstrated through in vitro and in vivo models. This guide details the experimental protocols utilized, presents key quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor currently under investigation for its therapeutic potential. Initial studies have been designed to elucidate its primary mechanism of action and to establish a preliminary efficacy and safety profile. This document serves as a technical guide to the foundational research conducted on this compound.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
Initial molecular assays have identified this compound as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of various diseases, including cancer. This compound's inhibitory action on PI3K subsequently downregulates the activity of its key downstream effectors, Akt and the mammalian target of rapamycin (mTOR).
Methodological & Application
Application Notes and Protocols: The Use of SJ45566 in a T-ALL Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with a significant need for novel therapeutic strategies, particularly for relapsed or refractory cases.[1] A promising therapeutic target in a subset of T-ALL is the lymphocyte-specific protein tyrosine kinase (LCK), which can be constitutively activated.[1] SJ45566 is a potent and orally bioavailable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of LCK.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in a T-ALL xenograft model, based on preclinical evaluations.
Mechanism of Action
This compound functions as an LCK degrader. It is a heterobifunctional molecule that simultaneously binds to LCK and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of LCK, marking it for degradation by the proteasome. This degradation mechanism leads to a sustained suppression of LCK signaling pathways crucial for the proliferation and survival of LCK-activated T-ALL cells.
Signaling Pathway
The following diagram illustrates the targeted LCK signaling pathway and the mechanism of action of this compound.
Caption: LCK signaling pathway in T-ALL and the mechanism of this compound-mediated LCK degradation.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound in T-ALL models.
Table 1: In Vitro Degradation and Cytotoxicity of this compound in T-ALL Cell Lines
| Cell Line | LCK DC50 (nM) | Viability IC50 (nM) |
| T-ALL Cell Line 1 | 1.21 | Data not available |
| T-ALL Cell Line 2 | Data not available | Data not available |
DC50: concentration for 50% degradation; IC50: concentration for 50% inhibition of viability. Data is representative and may vary between specific T-ALL cell lines.[3]
Table 2: In Vivo Efficacy of this compound in a T-ALL Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) | Survival Benefit |
| Vehicle Control | Orally, daily | Increase | - |
| This compound | Orally, daily | Decrease | Significant increase in leukemia-free survival |
| Dasatinib | Orally, daily | Decrease | Less effective than this compound |
This table represents a qualitative summary of expected outcomes based on preclinical studies of similar LCK degraders. Specific quantitative values from this compound studies are pending full publication.
Experimental Protocols
T-ALL Patient-Derived Xenograft (PDX) Model Establishment
This protocol outlines the procedure for establishing a T-ALL PDX model in immunodeficient mice.
Materials:
-
Primary T-ALL patient samples (bone marrow or peripheral blood)
-
Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice)
-
Ficoll-Paque for mononuclear cell isolation
-
Sterile PBS and RPMI-1640 medium
-
Matrigel (optional)
-
Anesthesia for mice
-
Sterile surgical instruments
Procedure:
-
Cell Preparation: Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation. Wash the cells with sterile PBS.
-
Cell Viability and Count: Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Injection Preparation: Resuspend the T-ALL cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Xenotransplantation:
-
Anesthetize the immunodeficient mice.
-
Inject the cell suspension intravenously (tail vein) or subcutaneously into the flank of the mice.
-
-
Monitoring Engraftment: Monitor the mice for signs of leukemia development, such as weight loss, ruffled fur, and hind-limb paralysis. Engraftment can be confirmed by flow cytometry analysis of peripheral blood for human CD45+ cells.
Caption: Workflow for establishing a T-ALL patient-derived xenograft (PDX) model.
In Vivo Efficacy Study of this compound
This protocol describes the methodology for evaluating the anti-leukemic activity of this compound in an established T-ALL PDX model.
Materials:
-
Established T-ALL PDX mice
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers for tumor measurement (for subcutaneous models)
-
Flow cytometer and antibodies (human CD45)
Procedure:
-
Group Allocation: Once tumors are palpable (for subcutaneous models) or peripheral blood engraftment reaches a predetermined level, randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control).
-
Dosing:
-
Prepare a fresh formulation of this compound in the vehicle at the desired concentration.
-
Administer this compound orally to the mice according to the planned dosing schedule (e.g., daily).
-
-
Monitoring:
-
For subcutaneous models, measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
For disseminated leukemia models, monitor disease progression by quantifying human CD45+ cells in peripheral blood via flow cytometry.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or based on survival endpoints.
-
Pharmacodynamic Analysis: At the end of the study, tumor and/or bone marrow samples can be collected to assess LCK protein levels by western blot or immunohistochemistry to confirm target degradation.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Conclusion
This compound represents a promising therapeutic agent for T-ALL by effectively degrading LCK. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound in T-ALL xenograft models. Careful adherence to these methodologies will enable researchers to robustly assess the therapeutic potential of this novel LCK degrader.
References
- 1. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human T-ALL Xenografts | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SJ45566 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ45566 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] As a critical enzyme in T-cell signaling, LCK is a promising therapeutic target for T-cell Acute Lymphoblastic Leukemia (T-ALL).[3][4] These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in preclinical mouse models of T-ALL.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to LCK and another ligand that recruits an E3 ubiquitin ligase, reportedly Cereblon (CRBN).[5][6] This binding induces the formation of a ternary complex between LCK and the E3 ligase, leading to the ubiquitination of LCK and its subsequent degradation by the proteasome.[5][7] This targeted protein degradation approach offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, potentially leading to a more profound and durable therapeutic effect.[3]
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Details | Reference |
| Compound | This compound | [1][2] |
| Indication | T-cell Acute Lymphoblastic Leukemia (T-ALL) | [2][3] |
| Animal Model | Immunocompromised mice (e.g., NOD/SCID or NSG) bearing T-ALL xenografts | [8] |
| Administration Route | Oral gavage (p.o.) | [1] |
| Dosage Range | 10 - 100 mg/kg (typical starting range for in vivo efficacy studies of PROTACs) | General PROTAC literature |
| Dosing Frequency | Daily | General PROTAC literature |
| Vehicle/Formulation | 0.5% (w/v) methylcellulose in sterile water or other suitable vehicle for oral administration. | [1] |
Note: The specific dosage and administration schedule for this compound should be optimized for each specific T-ALL model based on pharmacokinetic and pharmacodynamic studies. The information in this table is based on general protocols for in vivo studies of PROTACs and should be supplemented with data from the primary publication for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder and vortex thoroughly to create a slurry.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in solubilization and ensure uniformity.
-
Prepare the formulation fresh daily before administration.
-
Protocol 2: In Vivo Efficacy Study in a T-ALL Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture a human T-ALL cell line (e.g., KOPT-K1) under standard conditions.
-
Harvest the cells and resuspend them in a sterile, serum-free medium (e.g., PBS) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
For subcutaneous models, inject the cell suspension into the flank of 6-8 week old immunocompromised mice.
-
For disseminated leukemia models, inject the cells intravenously.
-
-
Tumor Growth Monitoring and Randomization:
-
For subcutaneous models, monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula for tumor volume is: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (or vehicle control) to the respective groups via oral gavage at the predetermined dosage and schedule.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and/or tissues for pharmacodynamic analysis.
-
Pharmacodynamic readouts can include Western blotting or immunohistochemistry to assess the levels of LCK in the collected tissues.
-
Mandatory Visualization
Caption: Mechanism of action of this compound leading to LCK degradation.
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. This compound | PROTACs | | Invivochem [invivochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proteolytic Targeting Chimeras (PROTACs) for Targeting LCK-driven Leukemia (SJ-21-0047) | St. Jude Research [stjude.org]
- 4. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antbioinc.com [antbioinc.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for LCK Degradation by SJ45566 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of Lymphocyte-specific protein tyrosine kinase (LCK) induced by the PROTAC (Proteolysis Targeting Chimera) degrader, SJ45566, using Western blot analysis. The provided methodologies are intended to guide researchers in accurately quantifying LCK protein levels in response to this compound treatment.
Introduction to LCK and this compound
Lymphocyte-specific protein tyrosine kinase (LCK) is a critical enzyme in the Src family of protein tyrosine kinases. It plays a pivotal role in T-cell receptor (TCR) signaling, which is essential for T-cell development and activation.[1][2] Aberrant LCK activity has been implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL).[3][4]
This compound is a potent and orally active PROTAC-based LCK degrader.[4][5][6][7] Unlike traditional kinase inhibitors that only block the enzyme's activity, PROTACs like this compound are bifunctional molecules that induce the degradation of the target protein.[3][8] this compound works by bringing LCK into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of LCK by the proteasome.[8] This mechanism of action offers a distinct and potentially more durable therapeutic effect compared to simple inhibition.[3]
Quantitative Data Summary
The efficacy of this compound in degrading LCK can be quantified by determining its DC50 value, which is the concentration of the degrader required to reduce the target protein level by 50%.
| Compound | Target Protein | Cell Line | DC50 | Reference |
| This compound | LCK | Not Specified | 1.21 nM | [5][7][9] |
| SJ11646 | LCK | KOPT-K1 T-ALL | 0.00838 pM | [10] |
Note: The data presented are for illustrative purposes. Researchers should determine these values under their specific experimental conditions.
Experimental Protocols
This section details the Western blot protocol to assess this compound-mediated LCK degradation.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable T-ALL cell line (e.g., KOPT-K1, Jurkat) at a density that will allow for 70-80% confluency at the time of harvest.[8][10]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock to the desired final concentrations in cell culture medium.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., a dose-response curve from 0.1 nM to 1000 nM) for a specified period (e.g., 24 hours).[10] Include a vehicle control (e.g., DMSO) in all experiments.[8]
Cell Lysis and Protein Quantification
-
Washing: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[8]
-
Lysis: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal protein loading in the subsequent steps.[8]
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.[8] Include a pre-stained protein ladder to monitor migration.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LCK (e.g., Lck (73A5) Rabbit mAb #2787 or Lck Antibody #2752) overnight at 4°C with gentle agitation.[1][12] A loading control antibody (e.g., β-actin or GAPDH) should also be used to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[13]
Data Analysis
-
Densitometry: Quantify the intensity of the LCK and loading control bands using image analysis software.
-
Normalization: Normalize the LCK band intensity to the corresponding loading control band intensity for each sample.
-
Dose-Response Curve: Plot the normalized LCK protein levels against the concentration of this compound to generate a dose-response curve and calculate the DC50 value.
Visualizations
LCK Signaling Pathway and PROTAC Mechanism
Caption: LCK signaling pathway and the mechanism of this compound-mediated degradation.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for the Western blot protocol.
References
- 1. Lck Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Lck (L22B1) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. antbioinc.com [antbioinc.com]
- 4. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Lck (73A5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Cell Viability Assays with SJ45566 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ45566 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the Lymphocyte-Specific Protein Tyrosine Kinase (LCK).[1][2] As a key enzyme in T-cell receptor signaling, LCK is a critical therapeutic target in T-cell Acute Lymphoblastic Leukemia (T-ALL).[3][4][5] Unlike traditional small molecule inhibitors that block the activity of a protein, this compound hijacks the cell's natural protein disposal system to eliminate LCK altogether. This novel mechanism of action presents a promising strategy for overcoming resistance to conventional therapies.[6][7][8][9]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on the viability of cancer cell lines. The primary methods described are the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT colorimetric assay, both widely accepted for quantifying cellular metabolic activity as an indicator of cell health.[10][11][12]
Mechanism of Action: this compound as a PROTAC
This compound is a heterobifunctional molecule consisting of a ligand that binds to LCK, a linker, and a ligand that recruits an E3 ubiquitin ligase.[6][7][8] This tripartite complex formation leads to the ubiquitination of LCK, marking it for degradation by the proteasome.[13] The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple LCK protein molecules.[6][9]
LCK Signaling Pathway in T-ALL
LCK plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade.[3][4][5] In T-ALL, constitutive activation of LCK can lead to uncontrolled cell proliferation and survival.[2][14] By degrading LCK, this compound effectively shuts down these pro-survival signals.
Data Presentation
The following table summarizes representative quantitative data for this compound, highlighting its potency in degrading LCK and inhibiting the growth of T-ALL cells.
| Parameter | Cell Line | Value | Description |
| DC50 | KOPT-K1 | 1.21 nM | Concentration of this compound required to degrade 50% of LCK protein.[1] |
| LC50 | KOPT-K1 | ~0.08 pM | Concentration of this compound required to inhibit leukemia cell growth by 50%.[15] |
| LC50 | Jurkat | Sub-nanomolar | Concentration of this compound required to inhibit leukemia cell growth by 50%. |
Note: The LC50 values can be cell-line dependent and should be determined empirically for each experimental system.
Experimental Protocols
Experimental Workflow Overview
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[10][16][17][18][19]
Materials:
-
T-ALL cell lines (e.g., KOPT-K1, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background measurements.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 10-point dose-response curve (e.g., 1 µM to 0.1 pM).
-
Add the desired volume of the diluted compound to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include vehicle control wells (DMSO only).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the LC₅₀ value using non-linear regression analysis.
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells.[11][12][20]
Materials:
-
T-ALL cell lines (e.g., KOPT-K1, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Clear, flat-bottomed 96-well plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol, using clear 96-well plates.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.
-
Perform data analysis as described in step 5 of the CellTiter-Glo® protocol to determine the LC₅₀ value.
-
Conclusion
The provided protocols offer robust and reliable methods for evaluating the cytotoxic effects of this compound on T-ALL cell lines. The choice between the CellTiter-Glo® and MTT assays will depend on the available equipment and experimental preferences. Due to the high potency of this compound, careful attention to serial dilutions is critical for accurate determination of its LC₅₀. It is recommended to perform these assays with appropriate controls to ensure the validity of the results. These studies are fundamental for the preclinical assessment of this compound and its potential as a novel therapeutic agent for T-ALL.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pathway of LCK Tyrosine Kinase and mTOR Signaling in Children with T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway of LCK Tyrosine Kinase and mTOR Signaling in Children with T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ch.promega.com [ch.promega.com]
- 17. promega.com [promega.com]
- 18. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 19. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Analysis of Apoptosis Induced by SJ45566 Using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SJ45566 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade the Lymphocyte-specific protein tyrosine kinase (LCK).[1][2] LCK is a critical enzyme in the T-cell receptor signaling pathway, and its aberrant activation has been implicated in malignancies such as T-cell Acute Lymphoblastic Leukemia (T-ALL).[3][4][5] By inducing the degradation of LCK, this compound offers a promising therapeutic strategy for T-ALL.[2][3][4] This application note provides a detailed protocol for the analysis of apoptosis in T-ALL cell lines treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. Flow cytometry is a powerful technique for quantifying apoptosis by identifying distinct cell populations based on their physical and chemical properties.[6] The Annexin V/PI dual-staining assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes. PI can only enter cells in the late stages of apoptosis or necrosis when the membrane integrity is compromised, where it stains the cellular DNA.
By staining cells with both Annexin V and PI, we can distinguish four populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (rare in this type of assay)
Signaling Pathway of LCK in T-Cell Receptor Signaling
Caption: LCK signaling pathway and the mechanism of this compound-induced apoptosis.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the flow cytometry analysis of apoptosis induced by this compound. The data should be presented as the mean ± standard deviation from at least three independent experiments.
| Cell Line | Treatment (this compound Conc.) | Treatment Duration (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| T-ALL Cell Line 1 (e.g., Jurkat) | Vehicle Control (e.g., 0.1% DMSO) | 24 | Insert Data | Insert Data | Insert Data |
| 1 nM | 24 | Insert Data | Insert Data | Insert Data | |
| 10 nM | 24 | Insert Data | Insert Data | Insert Data | |
| 100 nM | 24 | Insert Data | Insert Data | Insert Data | |
| Vehicle Control (e.g., 0.1% DMSO) | 48 | Insert Data | Insert Data | Insert Data | |
| 1 nM | 48 | Insert Data | Insert Data | Insert Data | |
| 10 nM | 48 | Insert Data | Insert Data | Insert Data | |
| 100 nM | 48 | Insert Data | Insert Data | Insert Data | |
| T-ALL Cell Line 2 (e.g., MOLT-4) | Vehicle Control (e.g., 0.1% DMSO) | 24 | Insert Data | Insert Data | Insert Data |
| 1 nM | 24 | Insert Data | Insert Data | Insert Data | |
| 10 nM | 24 | Insert Data | Insert Data | Insert Data | |
| 100 nM | 24 | Insert Data | Insert Data | Insert Data |
Experimental Protocols
Materials and Reagents
-
T-ALL cell lines (e.g., Jurkat, MOLT-4)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Experimental Workflow
Caption: A streamlined workflow for the flow cytometry analysis of apoptosis.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture T-ALL cells in complete medium to the desired density (typically in logarithmic growth phase).
-
Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a concentration of 0.5-1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Washing:
-
Following treatment, collect the cells (including any floating cells in the supernatant) into flow cytometry tubes.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the cells twice with cold PBS. After each wash, centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
-
Annexin V and PI Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Create a dot plot of FITC (Annexin V) versus PI to visualize the different cell populations.
-
Gate the populations to determine the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in the negative control | Inappropriate compensation settings | Set up single-stain controls and perform compensation correctly. |
| Cells were not washed properly | Ensure thorough washing with cold PBS to remove any unbound antibodies. | |
| Excessive incubation time with staining reagents | Adhere to the recommended incubation time in the protocol. | |
| Low Annexin V signal in positive control | Insufficient calcium in the binding buffer | Ensure the 1X Binding Buffer is prepared correctly and contains sufficient CaCl2. |
| Apoptosis induction was not effective | Use a known apoptosis inducer (e.g., staurosporine) as a positive control. | |
| High percentage of necrotic cells in all samples | Harsh cell handling | Handle cells gently during harvesting and washing to avoid mechanical damage. |
| Cells were overgrown before treatment | Use cells in the logarithmic growth phase for experiments. |
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by the LCK PROTAC degrader this compound in T-ALL cell lines. By following this detailed methodology, researchers can effectively assess the apoptotic efficacy of this compound and further elucidate its mechanism of action. The provided templates for data presentation and troubleshooting will aid in obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of apoptosis on leukemia cells by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting casein kinase 2 sensitizes acute lymphoblastic leukemia cells to venetoclax via MCL1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SJ45566 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ45566 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] As a key kinase in T-cell signaling, aberrant LCK activity is implicated in the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL).[1] this compound functions by forming a ternary complex between LCK and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of LCK.[4] These application notes provide detailed protocols for the in vitro characterization of this compound, including its preparation, and its effects on cell viability, protein degradation, and kinase activity.
Physicochemical and Handling Information
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value |
| Molecular Formula | C₃₇H₄₂ClN₉O₃S |
| Molecular Weight | 728.31 g/mol |
| Appearance | Solid |
| Storage Conditions | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] |
| Solubility | Soluble in DMSO.[2] |
| DC₅₀ | 1.21 nM[2][3] |
Preparation of Stock Solutions:
For in vitro experiments, prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 7.28 mg of this compound in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of T-ALL cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials:
-
T-ALL cell lines (e.g., KOPT-K1, Jurkat)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed T-ALL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5][6]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5][6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Western Blot for LCK Degradation
This protocol is to assess the ability of this compound to induce the degradation of LCK protein in T-ALL cells.[4][7][8]
Materials:
-
T-ALL cell lines
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LCK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed T-ALL cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[7]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LCK antibody overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the LCK signal to the loading control (GAPDH) to determine the extent of degradation.[4]
In Vitro Kinase Assay
This protocol is to evaluate the direct inhibitory effect of this compound on LCK kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][10][11]
Materials:
-
Recombinant human LCK enzyme[11]
-
Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)[12]
-
ATP
-
Kinase assay buffer[11]
-
This compound stock solution
-
ADP-Glo™ Kinase Assay kit (Promega)[9]
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant LCK enzyme, and the kinase substrate.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (DMSO).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for LCK degradation.
Caption: Simplified LCK signaling pathway and this compound intervention.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | PROTACs | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. LCK Kinase Enzyme System [promega.sg]
Application Notes and Protocols: SJ45566 in Combination with Other T-ALL Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy. While treatment outcomes have improved, relapsed and refractory cases remain a significant clinical challenge. A promising therapeutic target in a subset of T-ALL is the lymphocyte-specific protein tyrosine kinase (LCK), which plays a crucial role in T-cell receptor (TCR) signaling. SJ45566 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of LCK.[1][2] Unlike traditional small-molecule inhibitors that temporarily block kinase activity, this compound offers a novel therapeutic modality by eliminating the LCK protein, potentially leading to a more sustained and profound inhibition of downstream signaling. This document outlines the rationale and experimental protocols for investigating this compound in combination with other targeted therapies for T-ALL, aiming to enhance anti-leukemic efficacy and overcome potential resistance mechanisms.
Rationale for Combination Therapies
While this compound as a monotherapy holds promise, combination strategies are essential for achieving durable responses and preventing therapeutic escape. Based on the known signaling pathways in T-ALL, two primary rationales for combining this compound with other agents emerge:
-
Vertical Pathway Inhibition: Targeting the same signaling pathway at different nodes can lead to a more complete blockade.
-
Parallel Pathway Inhibition: Simultaneously targeting independent survival pathways can prevent compensatory signaling and induce synergistic cell death.
Based on preclinical evidence from studies with the LCK inhibitor dasatinib, promising combination partners for an LCK degrader like this compound include mTOR inhibitors and JAK inhibitors.[3][4][5][6]
Proposed Combination Strategies and Underlying Mechanisms
This compound and mTOR Inhibitors (e.g., Temsirolimus)
-
Mechanism of Action: LCK is a key component of the TCR signaling pathway. Its degradation by this compound will inhibit this pathway. In parallel, the PI3K/AKT/mTOR pathway is another critical signaling cascade for T-ALL cell proliferation and survival. Temsirolimus is an mTOR inhibitor that blocks this pathway. The dual inhibition of TCR and mTOR signaling pathways is expected to have a synergistic effect on T-ALL cells, leading to enhanced apoptosis.[3][4][5] Mechanistically, the combination of an LCK inhibitor and an mTOR inhibitor has been shown to reduce the expression of the anti-apoptotic protein MCL-1.[3][4][5]
-
Signaling Pathway Diagram:
Caption: this compound and mTOR inhibitor combination in T-ALL.
This compound and JAK Inhibitors (e.g., Ruxolitinib)
-
Mechanism of Action: A subset of T-ALL cases co-expresses a pre-TCR and the IL-7 receptor (IL-7R). In these leukemias, survival signals are driven by both LCK (downstream of the pre-TCR) and the JAK/STAT pathway (downstream of the IL-7R). Co-inhibition of LCK with this compound and the JAK/STAT pathway with a JAK inhibitor like ruxolitinib is predicted to be highly synergistic in this T-ALL subtype.[6]
-
Signaling Pathway Diagram:
Caption: this compound and JAK inhibitor combination in T-ALL.
Quantitative Data Summary
As of the latest literature review, specific quantitative data for this compound in combination therapies is not yet available. The following table provides a template for summarizing such data as it becomes available from future studies. The data presented for the dasatinib and temsirolimus combination is based on existing literature and serves as an example.
| Combination | Cell Lines | Assay | Endpoint | Result | Reference |
| Dasatinib + Temsirolimus | Jurkat, MOLT-4 | Cell Viability | IC50 | Synergistic reduction in cell viability | [3][5] |
| Dasatinib + Temsirolimus | T-ALL PDX models | In vivo efficacy | Tumor growth inhibition | Enhanced anti-leukemic activity | [3][5] |
| This compound + Temsirolimus | e.g., KOPT-K1, Jurkat | Synergy Analysis | Combination Index (CI) | To be determined | |
| This compound + Ruxolitinib | e.g., pre-TCR+/IL-7R+ PDX | Apoptosis Assay | % Apoptotic Cells | To be determined |
Experimental Protocols
Experimental Workflow
Caption: Workflow for evaluating this compound combination therapies.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and a second agent (e.g., temsirolimus or ruxolitinib) results in synergistic, additive, or antagonistic effects on T-ALL cell viability.
Materials:
-
T-ALL cell lines (e.g., KOPT-K1, Jurkat, MOLT-4)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (various concentrations)
-
Temsirolimus or Ruxolitinib (various concentrations)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
CompuSyn software for Combination Index (CI) calculation
Protocol:
-
Seed T-ALL cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of this compound and the combination drug (e.g., temsirolimus) in culture medium.
-
Treat the cells with either single agents or combinations at a constant ratio. Include a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure cell viability.
-
Calculate the fraction of affected cells for each treatment condition.
-
Use the CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Mechanistic Studies: Western Blot Analysis
Objective: To assess the effect of the combination treatment on key signaling proteins.
Materials:
-
T-ALL cells treated as described above.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE gels and blotting apparatus.
-
PVDF membranes.
-
Primary antibodies against: LCK, phospho-LCK, mTOR, phospho-mTOR, AKT, phospho-AKT, STAT3, phospho-STAT3, MCL-1, Cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the anti-leukemic efficacy of the combination therapy in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., NSG mice).
-
T-ALL patient-derived xenograft cells.
-
This compound formulated for oral administration.
-
Temsirolimus or Ruxolitinib formulated for administration.
-
Calipers for tumor measurement (if applicable for subcutaneous models).
-
Flow cytometer for assessing leukemic burden in peripheral blood and bone marrow.
Protocol:
-
Engraft NSG mice with T-ALL PDX cells via tail vein injection.
-
Monitor the engraftment by weekly retro-orbital bleeding and flow cytometry for human CD45+ cells.
-
Once the leukemic burden reaches a predetermined level (e.g., 1-5% hCD45+ cells in peripheral blood), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
Administer the drugs at predetermined doses and schedules.
-
Monitor the leukemic burden weekly.
-
Monitor the health of the mice (body weight, activity) for signs of toxicity.
-
The primary endpoint is event-free survival. An event is defined as a leukemic burden exceeding a certain threshold or the development of signs of morbidity requiring euthanasia.
-
At the end of the study, harvest bone marrow and spleen to assess terminal leukemic burden.
Conclusion
The development of the LCK degrader this compound presents a novel and promising therapeutic strategy for T-ALL. Based on the established roles of parallel and convergent signaling pathways in T-ALL pathogenesis, combination therapies with agents such as mTOR inhibitors or JAK inhibitors are highly rational. The provided experimental protocols offer a framework for the preclinical evaluation of these combinations, with the ultimate goal of identifying synergistic interactions that can be translated into more effective clinical treatments for patients with T-ALL.
References
- 1. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Monitoring SJ45566 Efficacy in Real-Time
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ45566 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1] As a key enzyme in T-cell receptor (TCR) signaling, LCK is a critical therapeutic target in T-cell Acute Lymphoblastic Leukemia (T-ALL).[2][3][4] Unlike traditional small molecule inhibitors that temporarily block protein function, PROTACs like this compound mediate the ubiquitination and subsequent proteasomal degradation of the target protein, leading to a sustained therapeutic effect. These application notes provide detailed protocols for monitoring the efficacy of this compound in real-time, both in vitro and in vivo, enabling researchers to quantify target degradation, assess cellular viability, and evaluate anti-leukemic activity in preclinical models.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to LCK and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of LCK. The ubiquitinated LCK is then recognized and degraded by the 26S proteasome. This targeted protein degradation approach offers a powerful strategy to ablate LCK protein levels and disrupt downstream signaling pathways crucial for T-ALL cell proliferation and survival.[2][4]
Quantitative Data Summary
The efficacy of this compound can be quantified through various in vitro and in vivo parameters. The following tables provide a structured summary of key data points to be collected.
Table 1: In Vitro Efficacy of this compound in T-ALL Cell Lines
| Parameter | T-ALL Cell Line 1 | T-ALL Cell Line 2 | T-ALL Cell Line 3 |
| LCK DC50 (nM) at 24h | e.g., 1.21[1] | Insert Value | Insert Value |
| LCK Dmax (%) at 24h | e.g., >90% | Insert Value | Insert Value |
| Time to Dmax (hours) | e.g., 8 | Insert Value | Insert Value |
| IC50 (nM) at 72h | Insert Value | Insert Value | Insert Value |
Table 2: In Vivo Efficacy of this compound in T-ALL Xenograft Model
| Parameter | Vehicle Control | This compound (e.g., 10 mg/kg, oral, daily) |
| Tumor Growth Inhibition (%) | 0 | Insert Value |
| LCK Degradation in Tumor (%) | 0 | Insert Value |
| Median Survival (days) | Insert Value | Insert Value |
| Change in Bioluminescence Signal (photon/s) | Insert Value | Insert Value |
Experimental Protocols
Protocol 1: Real-Time Monitoring of T-ALL Cell Viability
This protocol utilizes a bioluminescence-based assay to continuously monitor the viability of T-ALL cells upon treatment with this compound. The assay measures the reducing potential of viable cells, providing a real-time readout of cytotoxicity.[5][6][7]
Materials:
-
T-ALL cell lines (e.g., Jurkat, MOLT-4)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
RealTime-Glo™ MT Cell Viability Assay kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed T-ALL cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells/well in 80 µL of RPMI-1640 medium.
-
Reagent Preparation: Prepare the 2X RealTime-Glo™ reagent according to the manufacturer's instructions.
-
Treatment Preparation: Prepare a 10X serial dilution of this compound in culture medium.
-
Assay Initiation: Add 20 µL of the 2X RealTime-Glo™ reagent and 20 µL of the 10X this compound dilution to the respective wells. Include vehicle control (DMSO) wells.
-
Real-Time Measurement: Place the plate in a luminometer pre-heated to 37°C and 5% CO2. Measure luminescence at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control at each time point. Plot the normalized viability over time for each concentration of this compound.
Protocol 2: Quantitative Analysis of LCK Degradation by Western Blot
This protocol details the use of Western blotting to quantify the dose- and time-dependent degradation of LCK in T-ALL cells treated with this compound.[8][9][10]
Materials:
-
T-ALL cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-LCK, anti-pLCK (Y394), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Gel electrophoresis and Western blotting equipment
Procedure:
-
Cell Treatment: Seed T-ALL cells and treat with varying concentrations of this compound for different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensities using densitometry software. Normalize LCK and pLCK band intensities to the loading control (GAPDH).
Protocol 3: In Vivo Efficacy Monitoring using Bioluminescence Imaging
This protocol describes the use of a T-ALL xenograft mouse model and bioluminescence imaging (BLI) to monitor the in vivo efficacy of this compound in real-time.[11][12][13][14][15]
Materials:
-
Immunocompromised mice (e.g., NSG)
-
Luciferase-expressing T-ALL cells
-
This compound formulated for oral administration
-
D-luciferin
-
In vivo imaging system (IVIS)
Procedure:
-
Xenograft Model Establishment: Intravenously inject luciferase-expressing T-ALL cells into immunocompromised mice.
-
Tumor Engraftment Monitoring: Monitor tumor engraftment and progression by weekly BLI.
-
Treatment Initiation: Once a consistent bioluminescence signal is detected, randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule.
-
Bioluminescence Imaging: At regular intervals, inject mice with D-luciferin and acquire bioluminescence images using an IVIS.
-
Data Analysis: Quantify the bioluminescence signal (photons/second) from the tumor-bearing regions for each mouse over time. Plot the average signal intensity for each treatment group to assess tumor burden.
Advanced Real-Time Monitoring Techniques
For a more in-depth analysis of this compound's mechanism of action, advanced real-time assays can be employed.
-
NanoBRET™ Target Engagement Assay: This live-cell assay can be used to quantify the engagement of this compound with LCK and the E3 ligase in real-time, providing insights into ternary complex formation.[16][17][18][19][20]
-
HiBiT Lytic Detection System: This system allows for the sensitive quantification of LCK protein levels in a simple "add-mix-read" format, providing a high-throughput alternative to Western blotting for measuring protein degradation.[21][22][23][24][25]
LCK Downstream Signaling Pathway
Degradation of LCK by this compound is expected to inhibit downstream signaling pathways that are critical for T-ALL cell survival and proliferation. Key downstream effectors of LCK include ZAP70, LAT, and the PI3K/mTOR pathway.[2][4][26][27] Monitoring the phosphorylation status of these downstream targets can provide further evidence of this compound's efficacy.
Conclusion
The protocols and methodologies outlined in these application notes provide a comprehensive framework for the real-time evaluation of this compound efficacy. By employing these techniques, researchers can effectively quantify LCK degradation, assess the impact on T-ALL cell viability, and monitor in vivo anti-leukemic activity. This multi-faceted approach will facilitate a thorough understanding of this compound's therapeutic potential and aid in its continued development for the treatment of T-cell Acute Lymphoblastic Leukemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway of LCK Tyrosine Kinase and mTOR Signaling in Children with T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo bioluminescence imaging of labile iron in xenograft models and liver using FeAL-1, an iron-activatable form of D-luciferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A bioluminescence imaging based in vivo model for preclinical testing of novel cellular immunotherapy strategies to improve the graft-versus-myeloma effect | Haematologica [haematologica.org]
- 15. In vivo bioluminescence imaging of labile iron in xenograft models and liver using FeAL-1, an iron-activatable form of d-luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selvita.com [selvita.com]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.sg]
- 22. promega.com [promega.com]
- 23. manuals.plus [manuals.plus]
- 24. Protein Pull-down Assay Using HiBiT-tag-dependent Luciferase Activity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nano-Glo® HiBiT Lytic Detection System | Protein Quantitation | Promega [promega.sg]
- 26. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying LCK Signaling Pathways with SJ45566
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SJ45566, a potent and orally active PROTAC (Proteolysis Targeting Chimera) LCK degrader, in the investigation of LCK signaling pathways. This compound induces the degradation of Lymphocyte-specific protein tyrosine kinase (LCK), a critical enzyme in T-cell activation and a therapeutic target in diseases such as T-cell acute lymphoblastic leukemia (T-ALL).[1][2]
Introduction to this compound
This compound is a heterobifunctional molecule that recruits LCK to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of LCK.[3][4] This targeted protein degradation offers a powerful tool to study the consequences of LCK loss-of-function with high specificity and potency. With a DC50 (concentration for 50% degradation) of 1.21 nM, this compound provides a robust method for probing the LCK signaling cascade.[2][5]
Data Presentation
The following table summarizes the in vitro activity of this compound in relevant T-ALL cell lines.
| Cell Line | Efficacy Metric | Value | Reference |
| KOPT-K1 | DC50 (LCK Degradation) | 1.21 nM | [2][5] |
| KOPT-K1 | LC50 (Cell Viability) | Data not explicitly stated in provided snippets | |
| Other T-ALL Cell Lines | IC50 (Inhibition) | See context for various inhibitors | [6][7][8][9] |
LCK Signaling Pathway and Mechanism of this compound
LCK is a key initiator of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, LCK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains. This phosphorylation event recruits and activates ZAP-70, which in turn phosphorylates downstream adaptors like LAT and SLP-76, leading to the activation of multiple signaling pathways, including the PLCγ-PKC, Ras-MAPK, and PI3K-Akt pathways, ultimately culminating in T-cell activation, proliferation, and cytokine release.[10][11][12][13][14]
This compound, as a PROTAC, hijacks the cell's ubiquitin-proteasome system to selectively degrade LCK, thereby inhibiting the initiation of this entire signaling cascade.[3][4]
Caption: LCK signaling pathway and the mechanism of this compound-mediated degradation.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on LCK signaling.
LCK Degradation Assay via Western Blot
This protocol details the steps to assess the dose- and time-dependent degradation of LCK induced by this compound.
Caption: Experimental workflow for Western Blot analysis of LCK degradation.
Materials:
-
T-ALL cell line (e.g., KOPT-K1)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LCK, anti-phospho-LCK (Tyr394), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture T-ALL cells to the desired density.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours) to determine the DC50.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the LCK and pLCK signals to the loading control.
-
Plot the normalized protein levels against the this compound concentration or time to determine the DC50 and degradation kinetics.
-
Cell Viability Assay
This protocol measures the effect of this compound-induced LCK degradation on the viability of T-ALL cells.
Materials:
-
T-ALL cell line
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed T-ALL cells into a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells and incubate for a specified period (e.g., 72 hours). Include a vehicle control.
-
-
Assay Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix and incubate to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the log of the this compound concentration to calculate the LC50 value.
-
HiBiT-Based LCK Degradation Assay
For a more high-throughput and real-time analysis of LCK degradation, a HiBiT-based assay can be employed. This requires CRISPR/Cas9-mediated knock-in of the HiBiT tag into the endogenous LCK locus.[2][15][16][17]
Materials:
-
T-ALL cell line with endogenously HiBiT-tagged LCK
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
White, opaque 96- or 384-well plates
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HiBiT-LCK cells into the appropriate multi-well plate.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and incubate for the desired time.
-
-
Lytic Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.
-
Add the reagent to the cells, which will lyse the cells and generate a luminescent signal proportional to the amount of HiBiT-LCK.
-
Incubate for 10 minutes at room temperature.
-
-
Measurement and Analysis:
-
Read the luminescence on a plate luminometer.
-
Normalize the signal to a vehicle control to determine the percentage of LCK remaining.
-
Calculate DC50 and Dmax (maximum degradation) values.
-
Conclusion
This compound is a valuable tool for dissecting the LCK signaling pathway. The protocols outlined in these application notes provide a framework for characterizing the effects of this potent LCK degrader on cellular signaling and viability. By employing these methods, researchers can gain deeper insights into the role of LCK in normal T-cell function and in pathological conditions, aiding in the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. promega.com [promega.com]
- 17. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Methods for Proteomic Analysis of SJ45566
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of mass spectrometry (MS)-based proteomic methods for characterizing the cellular effects of the novel compound SJ45566. Proteomics is a powerful tool in drug discovery and development, offering insights into a compound's mechanism of action, target engagement, and off-target effects by quantifying changes in the proteome.[1] This document outlines detailed protocols for sample preparation, quantitative proteomics workflows, and data analysis strategies applicable to the study of this compound.
Mass spectrometry has become the primary method for protein identification and quantification due to its accuracy, sensitivity, and flexibility.[2] By employing techniques such as "bottom-up" proteomics, where proteins are enzymatically digested into peptides prior to MS analysis, researchers can identify and quantify thousands of proteins in a single experiment.[3][4] These methods are crucial for understanding the complex biological responses to new therapeutic agents like this compound.
Quantitative Proteomics Strategies for this compound Analysis
Quantitative proteomics enables the comparison of protein abundance between different experimental conditions, such as cells treated with this compound versus a vehicle control.[5] Several robust methods can be employed, including label-free quantification and stable isotope labeling techniques.
Label-Free Quantification (LFQ): This method directly compares the signal intensities of peptides across different MS runs.[5] LFQ is a straightforward and cost-effective approach for identifying proteins that are significantly altered in abundance upon this compound treatment.[6]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling strategy where cells are grown in media containing either "light" or "heavy" isotopically labeled amino acids. The cell populations are then treated with this compound or a vehicle control, respectively. The samples are combined, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer. This method provides highly accurate quantification.
Tandem Mass Tags (TMT): TMT are chemical labels that are covalently attached to peptides after protein digestion. Different isobaric TMT reagents can be used to label peptides from multiple samples (e.g., different doses of this compound or time points). The labeled samples are then pooled and analyzed in a single MS run. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities are used for quantification. TMT allows for the simultaneous analysis of multiple samples, increasing throughput.
Experimental Protocols
Cell Culture and Lysate Preparation
Proper sample preparation is a critical first step in any proteomics experiment.[2][7]
-
Cell Lines: Select appropriate cell lines based on the therapeutic target of this compound. Culture cells in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
In-Solution Protein Digestion
This protocol describes the preparation of peptides from the protein lysate for MS analysis.[3]
-
Denaturation, Reduction, and Alkylation:
-
Take a defined amount of protein (e.g., 100 µg) from each sample.
-
Add urea to a final concentration of 8 M to denature the proteins.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.
-
Elute the peptides with a solution containing acetonitrile and formic acid.
-
Dry the purified peptides in a vacuum centrifuge.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The dried peptides are reconstituted and analyzed by LC-MS/MS.[8]
-
Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system is recommended.
-
Chromatographic Separation: Peptides are separated on a reverse-phase column using a gradient of increasing acetonitrile concentration. This separation reduces the complexity of the sample entering the mass spectrometer at any given time.[8]
-
Mass Spectrometry:
-
The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode.
-
A full MS scan is performed to measure the mass-to-charge ratio (m/z) of the intact peptide ions.
-
The most intense ions from the MS1 scan are selected for fragmentation (MS/MS) to generate fragment ion spectra. These spectra provide information about the amino acid sequence of the peptide.
-
Data Presentation
The quantitative data generated from the proteomics experiments should be summarized in clear and structured tables for easy comparison.
| Protein ID | Gene Name | Function | Fold Change (this compound vs. Control) | p-value |
| P04637 | TP53 | Tumor suppressor | 1.5 | 0.045 |
| P31749 | AKT1 | Kinase, cell survival | -2.1 | 0.002 |
| Q9Y243 | MTOR | Kinase, cell growth | -1.8 | 0.011 |
| P60709 | ACTB | Cytoskeletal protein | 1.0 | 0.987 |
Signaling Pathway Analysis
To understand the functional consequences of the observed proteomic changes, it is essential to perform signaling pathway analysis.[9] This can reveal which cellular pathways are perturbed by this compound.
Example: PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer.[10] If proteomic data suggests that this compound affects proteins in this pathway, a diagram can be created to visualize these interactions.
References
- 1. selectscience.net [selectscience.net]
- 2. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A Guide to Quantitative Proteomics | Silantes [silantes.com]
- 6. Quantitative Chemical Proteomics Reveals New Potential Drug Targets in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Mass Spectrometry for Proteomics | Technology Networks [technologynetworks.com]
- 9. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
Application Note: High-Throughput Identification of Synergistic Drug Targets for the LCK Degrader SJ45566 using CRISPR Screening
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SJ45566 is a potent and orally active PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] LCK is a critical signaling molecule in T-cells, and its aberrant activation is implicated in diseases such as T-Cell Acute Lymphoblastic Leukemia (T-ALL).[3][4] While targeted protein degradation offers a promising therapeutic strategy, the development of resistance and the potential for enhanced efficacy through combination therapies are key areas of investigation.
CRISPR-Cas9 based screening technologies have emerged as powerful tools for systematically identifying genetic perturbations that modulate cellular responses to therapeutic agents.[5][6] By creating genome-wide or targeted libraries of single-guide RNAs (sgRNAs), researchers can systematically knock out genes and assess the impact on cellular fitness in the presence of a drug. This approach is particularly valuable for identifying synergistic interactions, where the knockout of a specific gene enhances the cytotoxic effects of a compound.[7][8][9][10][11]
This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify gene targets that, when inhibited, synergize with this compound in a T-ALL cell line model.
Principle of the Assay
The core principle of this assay is to identify genes whose loss sensitizes cancer cells to this compound. A population of Cas9-expressing T-ALL cells is transduced with a lentiviral sgRNA library, ensuring that, on average, each cell receives a single sgRNA targeting a unique gene for knockout. This pooled population of knockout cells is then cultured in the presence of either a sub-lethal concentration of this compound or a vehicle control (e.g., DMSO).
Over time, sgRNAs targeting genes essential for survival in the presence of this compound will become depleted from the population treated with the compound compared to the control population. Conversely, sgRNAs targeting genes whose knockout confers a synergistic lethal effect with this compound will also be depleted. By using deep sequencing to quantify the abundance of each sgRNA in both a baseline population and the experimental arms, we can identify these "synergistic hits."
Experimental Workflow
A generalized workflow for the CRISPR screen is depicted below.
Caption: Experimental workflow for a CRISPR-Cas9 screen to identify synergistic targets with this compound.
Protocols
Cell Line Preparation and this compound Dose-Response
1.1. Cell Line:
-
Select a relevant T-ALL cell line that expresses LCK.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector (e.g., lentiCRISPRv2) followed by selection (e.g., puromycin).
-
Validate Cas9 activity using a control sgRNA targeting an essential gene.
1.2. This compound Dose-Response Curve:
-
Perform a dose-response assay to determine the sub-lethal concentration of this compound.
-
Plate the Cas9-expressing T-ALL cells at a suitable density.
-
Treat with a serial dilution of this compound for a duration relevant to the planned screen (e.g., 14-21 days).
-
Measure cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Determine the concentration of this compound that results in approximately 20-30% growth inhibition (IC20-IC30). This concentration will be used for the screen.
| Parameter | Recommendation |
| Cell Line | LCK-positive T-ALL cell line (e.g., Jurkat) |
| Cas9 Expression Vector | LentiCRISPRv2 or similar |
| Selection Agent | Puromycin (concentration to be determined) |
| This compound IC20-IC30 | To be determined experimentally |
CRISPR Library Transduction
2.1. Library:
-
Use a genome-scale human sgRNA library (e.g., GeCKO v2, Brunello).
2.2. Transduction:
-
Calculate the required number of cells to achieve a representation of at least 300-500 cells per sgRNA in the library after transduction and selection.
-
Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
After transduction, select the transduced cells with an appropriate antibiotic (e.g., puromycin if the sgRNA vector contains a resistance cassette).
| Parameter | Recommendation |
| sgRNA Library | Genome-scale (e.g., GeCKO v2, Brunello) |
| Cells per sgRNA | 300-500 |
| Multiplicity of Infection (MOI) | 0.3-0.5 |
CRISPR Screen Execution
3.1. Baseline Sample:
-
After selection is complete, harvest a population of cells to serve as the baseline (T0) reference. This sample represents the initial abundance of each sgRNA.
3.2. Treatment Arms:
-
Split the remaining transduced cell population into two arms:
-
Vehicle Control: Treat with the vehicle used to dissolve this compound (e.g., DMSO).
-
This compound Treatment: Treat with the predetermined sub-lethal concentration of this compound.
-
-
Culture the cells for 14-21 days, passaging as necessary and maintaining the cell representation per sgRNA.
-
Replenish the media with fresh vehicle or this compound at each passage.
3.3. Sample Collection:
-
At the end of the screen, harvest the cells from both the vehicle control and this compound treatment arms.
Data Analysis
4.1. Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the T0, vehicle control, and this compound-treated cell pellets.
-
Use PCR to amplify the sgRNA-containing region from the genomic DNA.
-
Perform next-generation sequencing (NGS) on the PCR amplicons to determine the read counts for each sgRNA.
4.2. Hit Identification:
-
Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sgRNA read counts.
-
Compare the this compound-treated samples to the vehicle control samples.
-
Genes for which the corresponding sgRNAs are significantly depleted in the this compound-treated arm are considered synergistic hits.
| Data Analysis Step | Tool/Method |
| sgRNA Read Count Analysis | MAGeCK or similar |
| Hit Prioritization | Rank by p-value and fold change |
Signaling Pathway Visualization
Identified synergistic targets may belong to specific signaling pathways that, when inhibited, cooperate with LCK degradation. A hypothetical pathway illustrating how a synergistic target might interact with the LCK signaling cascade is shown below. For example, if a hit is identified in a parallel survival pathway, its inhibition could lead to synthetic lethality with LCK degradation.
Caption: Hypothetical signaling pathway illustrating a synergistic interaction with LCK degradation.
Conclusion
The combination of CRISPR-Cas9 screening with the potent LCK degrader this compound provides a powerful and unbiased approach to identify novel synergistic drug targets. The detailed protocol and analysis workflow described in this application note will enable researchers to uncover combination therapies that could enhance the therapeutic efficacy of this compound and potentially overcome mechanisms of resistance. The identified synergistic targets can then be further validated through individual knockout studies and preclinical models, paving the way for the development of more effective treatments for T-ALL and other LCK-dependent malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTACs | | Invivochem [invivochem.com]
- 3. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dunexbio.com [dunexbio.com]
- 6. biocompare.com [biocompare.com]
- 7. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions | Semantic Scholar [semanticscholar.org]
- 11. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Establishing a Stable Cell Line for Monitoring LCK Degradation
Introduction
The Lymphocyte-specific protein tyrosine kinase (LCK) is a 56 kDa protein belonging to the Src family of kinases, playing a pivotal role in T-cell receptor (TCR) signaling and T-cell activation.[1][2][3] Upon TCR engagement, LCK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated chains, initiating a signaling cascade crucial for adaptive immunity.[2][4] The activity and cellular levels of LCK are tightly regulated. One of the key mechanisms for downregulating LCK signaling is through protein degradation mediated by the ubiquitin-proteasome system.[5][6][7] Specifically, the E3 ubiquitin ligase c-Cbl has been shown to mediate the ubiquitination and subsequent proteasomal degradation of activated LCK.[5]
Dysregulation of LCK activity is implicated in various diseases, including immunodeficiencies and cancers, making it an attractive therapeutic target.[8] High-throughput screening (HTS) of small molecule libraries to identify compounds that induce LCK degradation requires a robust and sensitive cellular assay. This application note provides a detailed protocol for the development of a stable cell line expressing a reporter for LCK degradation, enabling quantitative assessment of LCK protein levels in a live-cell format.
We describe the generation of a stable Jurkat T-cell line, a relevant cell model for studying T-cell signaling, expressing LCK fused to a luciferase reporter.[9] This system allows for the rapid and sensitive measurement of LCK degradation by quantifying luminescence, providing a powerful tool for drug discovery and basic research.
Materials and Methods
Cell Line
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
LCK-deficient Jurkat cell line (e.g., JCaM1.6) can be used as a negative control.[9]
-
HEK293T (for lentivirus production)
Reagents
-
Lentiviral transfer plasmid (e.g., pCDH-CMV-MC S-EF1-Puro)
-
3rd generation lentiviral packaging plasmids (e.g., pMD2.G, pRSV-Rev, and pMDLg/pRRE)
-
Human LCK cDNA
-
Luciferase (e.g., NanoLuc®) or other suitable reporter gene cDNA
-
Restriction enzymes, DNA ligase, and other molecular cloning reagents
-
Lipofectamine™ 3000 Transfection Reagent
-
Polybrene
-
Puromycin
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Luciferase assay reagent (e.g., Nano-Glo® Luciferase Assay System)
-
Proteasome inhibitor (e.g., MG132)
-
Anti-LCK antibody
-
Anti-GAPDH antibody (or other loading control)
-
Secondary antibodies for Western blotting
Experimental Protocols
Construction of LCK-Luciferase Fusion Lentiviral Vector
The human LCK cDNA is cloned in-frame with a luciferase reporter gene into a lentiviral transfer plasmid. This creates a fusion protein where the stability of the luciferase is directly linked to the stability of LCK.
-
LCK Amplification: Amplify the full-length human LCK cDNA using PCR with primers that add suitable restriction sites for cloning into the lentiviral vector.
-
Reporter Gene Amplification: Amplify the luciferase reporter gene (e.g., NanoLuc®) with compatible restriction sites.
-
Vector Digestion: Digest the lentiviral transfer plasmid (e.g., pCDH-CMV-MCS-EF1-Puro) with the chosen restriction enzymes.
-
Ligation: Ligate the digested LCK and luciferase PCR products into the linearized lentiviral vector to create the pCDH-LCK-Luc-Puro construct.
-
Verification: Verify the sequence of the final construct by Sanger sequencing.
Lentivirus Production in HEK293T Cells
Lentiviral particles are produced by co-transfecting the LCK-luciferase transfer plasmid along with packaging plasmids into HEK293T cells.[10][11]
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the pCDH-LCK-Luc-Puro transfer plasmid and the 3rd generation packaging plasmids (pMD2.G, pRSV-Rev, and pMDLg/pRRE) using a suitable transfection reagent like Lipofectamine™ 3000.
-
Virus Collection: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Concentration (Optional): For higher titer, concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
-
Virus Titer Determination: Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for transduction.
Generation of Stable Jurkat Cell Line
Jurkat cells are transduced with the lentivirus, and stable integrants are selected using an antibiotic.[12][13][14]
-
Transduction: Seed Jurkat cells in a 6-well plate. Add the lentiviral supernatant to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubation: Incubate the cells with the virus for 48-72 hours.
-
Selection: After incubation, replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (determined by a kill curve, typically 1-10 µg/mL for Jurkat cells).
-
Expansion: Continue to culture the cells in the presence of puromycin, replacing the medium every 2-3 days, until a resistant polyclonal population emerges.
-
Clonal Selection (Optional): For a more homogenous cell population, single-cell cloning can be performed by limiting dilution to isolate and expand individual clones.
Validation of the Stable Cell Line
The generated stable cell line must be validated to confirm the expression and functionality of the LCK-luciferase reporter.
-
Western Blot Analysis:
-
Lyse the stable Jurkat cells and perform a Western blot using an anti-LCK antibody to confirm the expression of the LCK-luciferase fusion protein at the expected molecular weight.
-
Use an anti-luciferase antibody to further confirm the fusion protein.
-
Include wild-type Jurkat cells as a control.
-
-
Luciferase Activity Assay:
-
Measure the basal luciferase activity in the stable cell line to confirm the reporter is functional.
-
Treat the cells with a known proteasome inhibitor (e.g., MG132) to demonstrate that the degradation of the reporter is proteasome-dependent. An increase in luciferase signal upon treatment indicates that the reporter is being turned over by the proteasome.
-
-
Functional Assay for LCK Degradation:
-
Treat the stable cell line with a known inducer of LCK degradation.
-
Measure the luciferase activity at various time points after treatment. A decrease in luminescence will indicate the degradation of the LCK-luciferase fusion protein.
-
Data Presentation
Table 1: Validation of LCK-Luciferase Expression
| Cell Line | Protein Detected | Expected Molecular Weight (kDa) | Observed Molecular Weight (kDa) |
| Wild-Type Jurkat | Endogenous LCK | 56 | 56 |
| LCK-Luc Stable Line | LCK-Luciferase Fusion | ~75 (56 kDa LCK + ~19 kDa Luciferase) | ~75 |
| LCK-Luc Stable Line | Endogenous LCK | 56 | 56 |
Table 2: Functional Characterization of LCK-Luciferase Reporter
| Treatment | Duration (hours) | Normalized Luciferase Activity (RLU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 6 | 100,000 ± 5,000 | 1.0 |
| Proteasome Inhibitor (MG132) | 6 | 250,000 ± 15,000 | 2.5 |
| LCK Degrader Compound X | 6 | 20,000 ± 2,000 | 0.2 |
Visualizations
Caption: LCK Ubiquitin-Proteasome Degradation Pathway.
Caption: Workflow for Generating the LCK-Luciferase Stable Cell Line.
Caption: Principle of the LCK Degradation Reporter Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. [PDF] Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy | Semantic Scholar [semanticscholar.org]
- 9. en.wikipedia.org [en.wikipedia.org]
- 10. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 14. genemedi.net [genemedi.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SJ45566 Insolubility in Aqueous Solutions
Welcome to the technical support center for SJ45566. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active PROTAC (Proteolysis Targeting Chimera) designed to degrade the Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] As a heterobifunctional molecule, this compound consists of a ligand that binds to LCK and another ligand that recruits an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of LCK, marking it for degradation by the proteasome.[4][5] By removing the LCK protein, this compound disrupts downstream signaling pathways crucial for T-cell activation and proliferation.
Caption: Mechanism of LCK protein degradation mediated by this compound.
Q2: I'm observing precipitation of this compound in my aqueous experimental setup. What are the likely causes?
Precipitation of this compound in aqueous solutions is a common issue stemming from its physicochemical properties. As a PROTAC, this compound has a high molecular weight and is hydrophobic, leading to poor aqueous solubility.[6] Key factors contributing to precipitation include:
-
Low Aqueous Solubility: this compound is sparingly soluble in water and aqueous buffers.[1]
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into an aqueous buffer can cause the compound to crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final experimental medium will lead to precipitation.
-
Low DMSO Concentration: The final concentration of the organic solvent (DMSO) may be too low to maintain the solubility of the hydrophobic PROTAC.[6]
-
pH of the Medium: The solubility of compounds can be pH-dependent.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1]
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Caption: A logical workflow for troubleshooting this compound precipitation.Data Presentation
While specific quantitative solubility data for this compound in various aqueous buffers is not publicly available, the following table summarizes its known physicochemical properties and provides general solubility information.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₂ClN₉O₃S | [1][7] |
| Molecular Weight | 728.31 g/mol | [1][7] |
| Appearance | Solid | [1] |
| Solubility in DMSO | Soluble | [1] |
| Aqueous Solubility | Poor/Low | [1] |
For in vivo studies, various formulations have been used to overcome the poor water solubility of this compound. These often involve a combination of solvents and surfactants.
| Formulation Component | Example Ratio |
| DMSO : Tween 80 : Saline | 10 : 5 : 85 |
| DMSO : PEG300 : Tween 80 : Saline | 10 : 40 : 5 : 45 |
| DMSO : Corn oil | 10 : 90 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which is the first step for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation:
-
The molecular weight of this compound is 728.31 g/mol .
-
To prepare a 10 mM stock solution, weigh out 7.28 mg of this compound for every 1 mL of DMSO.
-
-
Dissolution:
-
In a sterile microcentrifuge tube, add the weighed this compound powder.
-
Add the calculated volume of sterile DMSO.
-
-
Mixing:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, particle-free solution should be obtained.
-
If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the recommended procedure for diluting the this compound stock solution to the final working concentration in cell culture medium, minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Intermediate Dilution (Recommended):
-
To avoid "solvent shock," it is highly recommended to perform an intermediate dilution.
-
For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in pre-warmed cell culture medium. This can be done by adding 2 µL of the 10 mM stock to 198 µL of medium. Mix thoroughly by gentle pipetting.
-
-
Final Dilution:
-
Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired working concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
For example, to prepare a 100 nM working solution from a 100 µM intermediate, perform a 1:1000 dilution.
-
-
Important Considerations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.
-
Immediate Use: Add the prepared working solutions to the cell cultures immediately after preparation.
-
Mandatory Visualization: LCK Signaling Pathway
The following diagram illustrates the central role of LCK in the T-cell receptor (TCR) signaling cascade, which is the pathway targeted by this compound.
Caption: Simplified LCK-mediated T-cell receptor signaling pathway.
References
- 1. This compound | PROTACs | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
Technical Support Center: Investigating Potential Off-Target Effects of SJ45566 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of SJ45566, a potent and orally active PROTAC-based LCK degrader. Given the novelty of this compound, this guide offers strategies to identify and mitigate risks associated with unintended molecular interactions in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically degrade Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3][4][5] It functions by inducing proximity between LCK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of LCK. This mechanism is being explored as a therapeutic approach for T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1][3][4]
Q2: I am observing a phenotype in my cancer cells that is not consistent with LCK degradation. What are the potential off-target mechanisms of this compound?
While this compound is designed for LCK degradation, off-target effects can arise from several sources inherent to its PROTAC nature:
-
Dasatinib-related off-targets: this compound is a dasatinib-based PROTAC.[6] Dasatinib itself is a multi-kinase inhibitor, and therefore, this compound may bind to and potentially degrade other kinases that dasatinib has an affinity for, such as ABL, SRC family kinases, KIT, and DDR1.[6]
-
E3 Ligase-related off-targets: The phenyl-glutarimide component of this compound recruits the cereblon (CRBN) E3 ligase.[6] While intended to be a recruiter, this moiety can independently induce the degradation of other proteins, particularly zinc-finger proteins.[7][8]
-
Formation of non-productive ternary complexes: The formation of a stable ternary complex (this compound:Target:E3 Ligase) is crucial for degradation. Off-target effects can occur if this compound facilitates the formation of ternary complexes with unintended proteins.
Q3: How can I distinguish between on-target LCK degradation effects and potential off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Here are some recommended experimental controls:
-
Rescue experiments: If the observed phenotype is due to LCK degradation, re-expressing a degradation-resistant mutant of LCK should rescue the effect.
-
Use of a non-degrading control: Synthesizing a version of this compound with a modification that prevents E3 ligase binding but retains LCK binding can help identify off-target effects mediated by LCK binding alone.
-
Comparison with other LCK inhibitors/degraders: Comparing the effects of this compound with other LCK inhibitors (like dasatinib) or LCK degraders with different chemical scaffolds can help delineate LCK-specific effects from compound-specific off-target effects.
Q4: What are some common troubleshooting scenarios when using this compound?
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity in cell lines not expressing LCK. | Off-target kinase inhibition or degradation. | 1. Perform a kinome scan to identify off-target kinases. 2. Use proteomics to identify unintended degraded proteins. 3. Validate findings with siRNA or CRISPR-mediated knockdown of suspected off-target proteins. |
| Observed phenotype is not rescued by LCK re-expression. | The phenotype is likely due to an off-target effect. | 1. Investigate potential off-targets of the dasatinib warhead. 2. Assess for degradation of known cereblon neosubstrates. |
| Variable degradation efficiency of LCK across different cell lines. | Differences in proteasome activity or E3 ligase expression. | 1. Confirm similar levels of cereblon expression across cell lines. 2. Treat with a proteasome inhibitor (e.g., MG132) as a positive control for degradation-dependent effects. |
Data Presentation
Table 1: Kinase Selectivity of Dasatinib (Warhead of this compound)
This table summarizes the known kinase targets of dasatinib, which represent potential off-targets for this compound. Researchers should consider these kinases when investigating unexpected phenotypes.
| Kinase | Dissociation Constant (Kd) | Reference |
| LCK | 0.09 nM | [6] |
| ABL1 | Similar to dasatinib | [6] |
| SRC | Similar to dasatinib | [6] |
| KIT | High affinity | [6] |
| DDR1 | High affinity | [6] |
Note: This table is based on published data for dasatinib and serves as a predictive guide for this compound. Experimental validation is required.
Table 2: Template for Experimental Off-Target Profiling of this compound
Researchers can use this template to systematically document their findings when profiling the off-target effects of this compound.
| Experimental Assay | Cell Line(s) | This compound Concentration(s) | Observed On-Target Effect (LCK Degradation) | Observed Off-Target Effect(s) | Validation Method(s) | Notes |
| Kinome Scan | ||||||
| Proteomics (Degradome) | ||||||
| Western Blot (for specific off-targets) | ||||||
| Cell Viability Assay (in LCK-null cells) |
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions
This protocol outlines a method to assess the binding of this compound to a broad panel of kinases.
-
Assay Principle: A competition binding assay is used where a known, immobilized ligand for each kinase competes with this compound for binding to the kinase.
-
Materials:
-
Kinase panel (e.g., DiscoverX KINOMEscan™)
-
This compound at various concentrations
-
Assay-specific buffers and reagents
-
-
Procedure:
-
Prepare a dilution series of this compound.
-
Incubate the kinase panel with the immobilized ligand and the corresponding this compound dilution.
-
Wash away unbound components.
-
Quantify the amount of kinase bound to the immobilized ligand using a detection reagent (e.g., via qPCR or enzyme activity).
-
Calculate the percentage of kinase bound at each this compound concentration to determine the dissociation constant (Kd) for each off-target kinase.
-
Protocol 2: Proteomic Profiling to Identify Unintended Degraded Proteins
This protocol uses mass spectrometry to identify proteins that are degraded upon treatment with this compound.
-
Assay Principle: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is used to quantitatively compare the proteomes of this compound-treated and control cells.
-
Materials:
-
SILAC-compatible cell lines
-
"Heavy" and "light" amino acid-containing media
-
This compound
-
Mass spectrometer
-
-
Procedure:
-
Culture one population of cells in "heavy" media and another in "light" media.
-
Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
-
Combine equal amounts of protein from both cell populations.
-
Digest the protein mixture into peptides.
-
Analyze the peptides by LC-MS/MS.
-
Identify and quantify proteins with a significantly decreased heavy-to-light ratio, as these are potential off-target degradation substrates.
-
Visualizations
Caption: On-target vs. potential off-target mechanism of this compound.
Caption: Workflow for investigating unexpected phenotypes with this compound.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTACs | | Invivochem [invivochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Acquired Resistance to SJ45566
Disclaimer: SJ45566 is a fictional compound designation. The following information is based on the well-characterized mechanisms of resistance to PfATP4 inhibitors, a promising class of antimalarial drugs, to provide a relevant and accurate guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound (as a PfATP4 inhibitor)?
A1: this compound is hypothesized to be an inhibitor of the Plasmodium falciparum P-type ATPase 4 (PfATP4). PfATP4 is a crucial ion pump responsible for maintaining low intracellular sodium (Na+) concentrations in the parasite by actively exporting Na+.[1] Inhibition of PfATP4 leads to a rapid influx and accumulation of Na+, disrupting ion homeostasis. This disruption causes a cascade of detrimental effects, including parasite swelling, changes in the plasma membrane lipid composition, and ultimately, parasite death.[1]
Q2: What are the primary genetic mechanisms of acquired resistance to this compound?
A2: The predominant mechanism of acquired resistance to PfATP4 inhibitors is the selection of single nucleotide polymorphisms (SNPs) in the pfatp4 gene. These mutations typically occur in the transmembrane domains of the protein, altering the drug-binding site and reducing the inhibitory effect of the compound. Over 20 different mutations in pfatp4 have been identified that confer resistance to various PfATP4 inhibitors.[1]
Q3: How can I select for this compound-resistant P. falciparum parasites in vitro?
A3: In vitro resistance selection is a time-consuming process that involves exposing a parasite culture to gradually increasing or constant sub-lethal concentrations of the drug over an extended period.[2][3] This drug pressure selects for spontaneous mutants that can survive and replicate in the presence of the drug. The process can take several months to a year to establish a stable resistant line.[2][3]
Q4: Are there known fitness costs associated with this compound resistance mutations?
A4: Most mutations in pfatp4 that confer resistance to inhibitors do not appear to impose a significant fitness cost on the parasite in culture. However, some specific mutations, such as P412T, have been associated with a fitness cost.[1] It is crucial to characterize the growth rate of your resistant line in the absence of drug pressure to determine if a fitness cost is present.
Troubleshooting Guides
Guide 1: My P. falciparum culture is not developing resistance to this compound.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Drug Concentration | The starting drug concentration may be too high, killing all parasites, or too low, providing insufficient selective pressure. Start drug pressure at a concentration close to the IC50 of the parental strain. If the culture crashes, reduce the concentration. If the culture grows with no apparent effect, gradually increase the concentration. |
| Low Starting Parasite Population | The probability of a spontaneous resistance mutation occurring is dependent on the number of parasites. Ensure you start the selection with a high-parasite-density culture (e.g., >10^8 parasites). |
| Intermittent Drug Pressure | Continuous drug pressure can sometimes be too stringent. Consider using an intermittent pressure strategy: apply the drug for one 48-hour cycle, then remove it for one or two cycles to allow the parasite population to recover before re-applying the drug. |
| Contamination | Bacterial or fungal contamination can inhibit parasite growth and interfere with resistance selection. Regularly check your cultures for contamination and maintain sterile techniques. |
Guide 2: My in vitro drug susceptibility assays (IC50 determination) are giving inconsistent results.
| Possible Cause | Troubleshooting Steps |
| Asynchronous Parasite Culture | The different life-cycle stages of the parasite can have varying sensitivities to drugs. Synchronize your cultures (e.g., using sorbitol treatment) to the ring stage before setting up the assay.[4] |
| Inaccurate Parasitemia/Hematocrit | Inconsistent starting parasitemia and hematocrit levels will lead to variability. Carefully determine the parasitemia by Giemsa-stained smear and adjust the culture to a consistent starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 1.5%).[5] |
| Drug Dilution Errors | Inaccurate serial dilutions of the drug are a common source of error. Prepare fresh drug dilutions for each experiment and use calibrated pipettes. |
| Assay Method Variability | Different assay methods (e.g., [3H]-hypoxanthine incorporation, SYBR Green I fluorescence) have inherent variabilities.[6] Ensure you are using a standardized protocol and include a known sensitive and resistant control strain in every assay for comparison. |
Data Presentation
Table 1: Representative IC50 Values for this compound (PfATP4 Inhibitor) Against Sensitive and Resistant P. falciparum Lines
| Parasite Line | pfatp4 Mutation | IC50 (nM) ± SD | Fold Resistance |
| 3D7 (Sensitive) | Wild-type | 5.2 ± 1.1 | 1 |
| R-SJ45566-1 | G358S | 85.6 ± 9.3 | ~16 |
| R-SJ45566-2 | L420F | 152.3 ± 15.8 | ~29 |
| R-SJ45566-3 | A199V | 48.9 ± 5.4 | ~9 |
Note: These values are hypothetical and for illustrative purposes. Actual IC50 values can vary between laboratories and specific assay conditions.[5]
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant P. falciparum
-
Initiate Culture: Start with a high-density culture of a drug-sensitive P. falciparum strain (e.g., 3D7) in complete culture medium.[7]
-
Apply Drug Pressure: Add this compound to the culture at a concentration equal to the IC50.
-
Monitor Parasitemia: Monitor the parasite growth daily by preparing Giemsa-stained blood smears.
-
Maintain Culture: Change the medium and add fresh drug every 24-48 hours. Dilute the culture with fresh red blood cells as needed to maintain a parasitemia below 5%.
-
Increase Drug Concentration: Once the parasites are growing steadily at the initial drug concentration, gradually increase the concentration in a stepwise manner.
-
Isolate Resistant Line: Continue this process until a parasite line is established that can consistently grow in the presence of a high concentration of this compound (e.g., >10x the initial IC50).
-
Clone by Limiting Dilution: To ensure a genetically homogenous population, clone the resistant parasite line by limiting dilution.
-
Characterize Phenotype: Determine the IC50 of the cloned resistant line and compare it to the parental sensitive strain.
Protocol 2: Whole-Genome Sequencing to Identify Resistance Mutations
-
DNA Extraction: Extract high-quality genomic DNA from both the parental sensitive and the selected resistant parasite lines.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA.
-
Sequencing: Perform whole-genome sequencing using a high-throughput platform (e.g., Illumina).[8][9]
-
Data Analysis:
-
Align the sequencing reads from both the sensitive and resistant strains to the P. falciparum reference genome (e.g., 3D7).
-
Perform variant calling to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).
-
Compare the variants identified in the resistant line to those in the parental line. The mutations that are unique to the resistant strain are candidate resistance markers.
-
Focus on non-synonymous mutations in the pfatp4 gene.
-
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for in vitro resistance selection.
Caption: Logical relationship of resistance.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Whole-genome surveillance identifies markers of Plasmodium falciparum drug resistance and novel genomic regions under selection in Mozambique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesamalaria.org [mesamalaria.org]
Technical Support Center: Overcoming the Hook Effect with SJ45566
Disclaimer: Information regarding "SJ45566" is not available in public literature. This document uses a hypothetical agent, designated this compound, to illustrate the principles and methods for overcoming the high-dose hook effect in immunoassays. The experimental data and protocols presented are representative examples and should be adapted for specific assays and analytes.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect?
The high-dose hook effect, also known as the prozone phenomenon, is an immunological artifact that can occur in "sandwich" immunoassays, such as ELISA or lateral flow assays.[1][2] It results in a paradoxically low signal at extremely high concentrations of the analyte, leading to a false-negative or significantly underestimated result.[2][3] This occurs when an excess of analyte saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex necessary for signal generation.[4][5]
Q2: How can I identify a potential hook effect in my assay?
A key indicator of the hook effect is obtaining a result that is unexpectedly low or negative, especially when a high concentration of the analyte is clinically suspected.[6] The most reliable method for confirming a hook effect is to perform serial dilutions of the sample.[2][5] If a hook effect is present, diluting the sample will bring the analyte concentration into the assay's optimal range, resulting in a higher, more accurate signal.[6][7]
Q3: What is this compound and how does it help with the hook effect?
This compound is a novel, hypothetical assay additive designed to mitigate the hook effect by preventing the oversaturation of detection antibodies. Its proprietary formulation is hypothesized to reversibly bind to a portion of the analyte at very high concentrations, effectively reducing the amount of free analyte that can simultaneously saturate both capture and detection antibodies. This allows for the proper formation of the antibody-antigen-antibody sandwich, extending the linear range of the assay.
Q4: Is this compound compatible with all types of sandwich immunoassays?
This compound is designed for broad compatibility with common one-step sandwich immunoassay formats where the hook effect is a known issue.[3][8] However, its efficacy may vary depending on the specific antibodies, buffer components, and analyte characteristics of your assay. It is crucial to validate its performance with your specific system.
Troubleshooting Guide
Issue: My sample, which is expected to have a high analyte concentration, is showing a surprisingly low or negative result.
This is a classic sign of the high-dose hook effect.[6] Follow these troubleshooting steps to diagnose and resolve the issue.
Step 1: Initial Diagnosis - Serial Dilution
The first and most critical step is to test for the hook effect by performing serial dilutions of your sample.
Experimental Protocol: Serial Dilution for Hook Effect Diagnosis
-
Prepare Dilutions: Prepare a series of dilutions of the suspect sample (e.g., 1:10, 1:100, 1:1000, and 1:10,000) using the standard assay diluent.
-
Run Assay: Analyze the undiluted sample and all dilutions according to your standard assay protocol.
-
Analyze Results: If the measured concentration increases with dilution, a hook effect is present in the undiluted sample.[9] The true concentration can be calculated by multiplying the result from a dilution within the linear range by its dilution factor.
Step 2: Mitigation with this compound
If the hook effect is confirmed, this compound can be incorporated into your assay workflow to extend the dynamic range and prevent falsely low readings for high-concentration samples.
Experimental Protocol: Incorporating this compound into a One-Step ELISA
-
Reagent Preparation: Prepare your standard assay reagents. Create a working solution of this compound by diluting the stock concentrate 1:100 in your standard assay diluent.
-
Sample Preparation: For each high-concentration sample, prepare two aliquots:
-
Standard Protocol: Mix the sample with the standard assay diluent.
-
This compound Protocol: Mix the sample with the this compound working solution.
-
-
Assay Procedure:
-
Add the prepared samples to the antibody-coated microplate wells.
-
Immediately add the enzyme-linked detection antibody to all wells.
-
Incubate according to your standard protocol.
-
Wash the wells to remove unbound reagents.
-
Add the substrate and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Compare the results from the standard protocol and the this compound protocol.
Data Presentation
The following tables present hypothetical data demonstrating the diagnosis and mitigation of the hook effect using this compound in a cardiac troponin I (cTnI) ELISA.
Table 1: Hook Effect Diagnosis via Serial Dilution
| Sample Dilution | Measured cTnI (ng/mL) | Corrected cTnI (ng/mL) | Observation |
| Undiluted | 45.8 | 45.8 | Falsely low result |
| 1:10 | 215.3 | 2153.0 | Concentration increases |
| 1:100 | 489.7 | 48970.0 | Peak measurement |
| 1:1000 | 52.1 | 52100.0 | Within linear range |
| 1:10,000 | 5.3 | 53000.0 | Within linear range |
Table 2: Efficacy of this compound in Overcoming the Hook Effect
| Sample ID | Protocol | Measured cTnI (ng/mL) | Corrected cTnI (ng/mL) |
| High cTnI Sample | Standard | 45.8 | 45.8 (Inaccurate) |
| High cTnI Sample | With this compound | 5150.0 | 51500.0 (Accurate) |
| Low cTnI Control | Standard | 1.2 | 1.2 |
| Low cTnI Control | With this compound | 1.1 | 1.1 |
Visualizations
Logical Workflow for Troubleshooting the Hook Effect
This diagram outlines the decision-making process when a hook effect is suspected.
Caption: Troubleshooting workflow for identifying and resolving the hook effect.
Hypothetical Mechanism of this compound Action in a Sandwich Immunoassay
This diagram illustrates how this compound is hypothesized to prevent the hook effect at the molecular level.
Caption: Hypothetical molecular mechanism of this compound.
References
- 1. Hook effect - Wikipedia [en.wikipedia.org]
- 2. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antigen excess in modern immunoassays: to anticipate on the unexpected - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. researchgate.net [researchgate.net]
Minimizing SJ45566 toxicity in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of SJ45566 in non-target cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade the Lymphocyte-specific protein tyrosine kinase (LCK).[1][2] As a PROTAC, it functions as a bifunctional molecule: one end binds to the target protein (LCK), and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of LCK, marking it for degradation by the cell's proteasome. This approach is being researched as a potential therapeutic strategy for T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1][2]
Caption: Mechanism of this compound as a PROTAC degrader.
Q2: What are the potential sources of toxicity in non-target cells when using a PROTAC like this compound?
A2: Off-target toxicity can arise from several factors.[3][4] For PROTACs, these can include:
-
Off-Target Binding of the "Warhead": The part of the PROTAC that binds to the target protein (LCK) may have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[5]
-
Off-Target Binding of the E3 Ligase Ligand: The component that recruits the E3 ligase might interact with other cellular proteins.[5]
-
The "Hook Effect": At very high concentrations, the PROTAC can form separate binary complexes (PROTAC-LCK or PROTAC-E3 ligase) instead of the productive ternary complex, which can reduce on-target efficiency and potentially lead to off-target effects.[5]
-
General Compound Cytotoxicity: Like any small molecule, the PROTAC itself might induce cellular stress responses, such as apoptosis or oxidative stress, independent of its protein degradation activity, especially at higher concentrations.[5]
Q3: What initial steps can I take to minimize non-target toxicity in my experiments?
A3: Several strategies can be employed to mitigate off-target effects:
-
Optimize Concentration: Always perform a dose-response experiment to determine the lowest effective concentration that maximizes on-target degradation while minimizing toxicity in your non-target cell lines.[5]
-
Use Appropriate Controls: Include negative and positive controls. An inactive version of the PROTAC (e.g., with a mutated E3 ligase ligand) can help differentiate between on-target and off-target effects.[5]
-
Cell Line Selection: If possible, use non-target cell lines with well-characterized proteomes to better understand potential off-target liabilities.
-
Global Proteomic Analysis: Consider using techniques like mass spectrometry to get an unbiased view of all proteins being degraded, which can help identify unintended targets.[5]
Troubleshooting Guides
Problem: I'm observing high cytotoxicity in my non-target control cell line.
Q: My initial experiments with this compound show significant cell death in my non-target control cells, even at concentrations that are effective in my target cells. What troubleshooting steps should I take?
A: High cytotoxicity in non-target cells requires a systematic approach to identify the cause. Follow this workflow to diagnose the issue:
Caption: Troubleshooting workflow for high non-target toxicity.
-
Verify Optimal Concentration: The first step is to confirm that you are not simply using too high a concentration. Run a detailed dose-response curve in both your target and non-target cell lines. The goal is to find the concentration range that provides maximal degradation of LCK with minimal impact on the viability of non-target cells.
-
Investigate the Mechanism of Toxicity: If toxicity persists at optimized concentrations, determine the cellular process causing cell death. Running parallel assays for apoptosis (e.g., Caspase-3 activity) and oxidative stress (e.g., ROS-Glo) can provide critical insights.
-
Assess for Off-Target Protein Degradation: If the toxicity does not appear to be from a general stress response, it may be due to the unintended degradation of other essential proteins. This is best assessed using an unbiased proteomics approach. Comparing the proteome of cells treated with this compound to untreated controls or controls treated with an inactive analog can reveal proteins that are degraded unintentionally.
Data & Assay Comparison
To assist with experimental design, the following tables summarize key information for assessing cytotoxicity.
Table 1: Example Dose-Response Data Entry Table for this compound
| Cell Line Type | Cell Line Name | Concentration (nM) | % LCK Degradation | % Cell Viability (MTT) | Notes |
| Target | KOPT-K1 (T-ALL) | 0.1 | Reference DC50 for LCK is 1.21 nM[1] | ||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Non-Target | e.g., HEK293T | 0.1 | |||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Non-Target | e.g., Primary PBMCs | 0.1 | |||
| 1 | |||||
| 10 | |||||
| 100 |
Table 2: Comparison of Recommended Toxicity Assays
| Assay | Principle | What It Measures | Advantages |
| MTT Assay [6] | Colorimetric assay based on the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in living cells.[6] | Overall cell metabolic activity, an indicator of cell viability and proliferation.[7] | Simple, high-throughput, cost-effective. |
| Caspase-3 Assay [8] | Colorimetric or fluorometric detection of the cleavage of a specific substrate by activated caspase-3, a key executioner of apoptosis.[8][9][10] | Specific activity of caspase-3, indicating apoptosis induction.[8] | Provides mechanistic insight into programmed cell death. |
| ROS-Glo™ H₂O₂ Assay [11][12] | A luminescent assay that measures the level of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[11][12][13] | Oxidative stress levels within the cell culture.[11] | Highly sensitive, simple add-and-read protocol.[12] |
Experimental Protocols
Below are detailed methodologies for the key experiments recommended in the troubleshooting guides.
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for measuring cellular metabolic activity as an indicator of cytotoxicity.[6][14][15]
Caption: Experimental workflow for the MTT assay.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Culture medium (serum-free for incubation step is recommended)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[14]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media and add fresh media containing the desired final concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Readout: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6]
Colorimetric Caspase-3 Activity Assay
This protocol is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after cleavage from the labeled substrate DEVD-pNA.[8][9]
Materials:
-
Cells treated with this compound and controls
-
Chilled Cell Lysis Buffer
-
2x Reaction Buffer (containing DTT)
-
Caspase-3 substrate (DEVD-pNA, 4 mM stock)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with this compound for the desired time. Concurrently, prepare an untreated control culture.
-
Prepare Cell Lysate:
-
Pellet 1-5 million cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
-
Protein Quantification: Measure the protein concentration of your lysate and adjust the volume to use 50-200 µg of protein per assay well.
-
Assay Reaction:
-
Add 50 µL of cell lysate to a 96-well plate.
-
Add 50 µL of 2x Reaction Buffer (with DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to start the reaction (final concentration 200 µM).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Readout: Measure the absorbance at 400-405 nm using a microplate reader.[8][9] The absorbance is proportional to the amount of caspase-3 activity.
ROS-Glo™ H₂O₂ Assay (Homogeneous Protocol)
This protocol measures the level of hydrogen peroxide (H₂O₂), a key reactive oxygen species, directly in cell culture wells.[11][16][17]
Materials:
-
ROS-Glo™ H₂O₂ Assay Kit (Promega)
-
Opaque-walled 96-well plates (white plates are recommended)[16]
-
Cells plated in culture medium
-
This compound stock solution
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells at the desired density in ≤80 µL of medium in an opaque-walled 96-well plate. Allow adherent cells to attach.[16]
-
Prepare Substrate Solution: Prepare the H₂O₂ Substrate solution according to the manufacturer's protocol. The test compound (this compound) can be added directly to this solution.[16]
-
Treatment: Add 20 µL of the combined H₂O₂ Substrate and this compound solution to the cells. The final well volume will be 100 µL.[16]
-
Incubation: Place cells in an incubator (e.g., 37°C, 5% CO₂) for the desired treatment time (up to 6 hours).[16][17]
-
Add Detection Solution: Add 100 µL of ROS-Glo™ Detection Solution to each well.[16]
-
Final Incubation: Incubate for 20 minutes at room temperature.[16][17]
-
Readout: Record the relative luminescence units (RLU) using a plate-reading luminometer. The luminescent signal is proportional to the level of H₂O₂.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. criver.com [criver.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. biogot.com [biogot.com]
- 10. mpbio.com [mpbio.com]
- 11. ROS-Glo™ H2O2 Assay Protocol [promega.com]
- 12. ROS-Glo™ H2O2 Assay [promega.kr]
- 13. ROS-Glo™ H2O2 Assay [worldwide.promega.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. promega.de [promega.de]
- 17. promega.com [promega.com]
Technical Support Center: Assessing SJ45566 Stability in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the potent and orally bioavailable LCK PROTAC degrader, SJ45566, ensuring its stability in cell culture media is paramount for obtaining reliable and reproducible experimental results.[1][2][3][4] This guide provides a comprehensive overview of how to assess the stability of this compound, troubleshoot common issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Q2: What are the recommended storage conditions for this compound?
A2: For short-term storage (days to weeks), this compound powder can be stored at 0-4°C. For long-term storage (months to years), it is recommended to store the powder at -20°C in a dry and dark environment.[2] Stock solutions in DMSO should be stored at -80°C for up to six months and at -20°C for one month.[4]
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: The stability of this compound should be empirically determined in your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other additives. A general protocol involves incubating the compound in the media at 37°C over a time course and quantifying its concentration at different time points using analytical methods like HPLC or LC-MS.
Q4: What factors can influence the stability of this compound in cell culture media?
A4: Several factors can affect the stability of small molecules in cell culture media, including pH, temperature, light exposure, and the presence of enzymes in serum.[5][6] Components of the media itself, such as cysteine, can also impact the stability of therapeutic molecules.[7]
Q5: What are the potential degradation products of this compound?
A5: The exact degradation pathway of this compound in cell culture media is not publicly documented. Potential degradation could involve hydrolysis of labile functional groups. Identifying degradation products would require analysis by mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in cell culture media. | Perform a stability study of this compound in your specific media and under your experimental conditions. Consider preparing fresh working solutions for each experiment. |
| Loss of compound activity over time | Instability of this compound at 37°C. | Determine the half-life of this compound in your media. If it is short, consider replenishing the media with fresh compound at regular intervals during long-term experiments. |
| Precipitation of this compound in media | Poor solubility of the compound at the working concentration. | Ensure the final DMSO concentration in the media is low (typically <0.5%) to maintain solubility. Visually inspect the media for any precipitate after adding the compound. |
| Difficulty in quantifying this compound | Inadequate analytical method. | Develop and validate a sensitive and specific analytical method, such as HPLC or LC-MS/MS, for the quantification of this compound in a complex matrix like cell culture media. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a chosen cell culture medium.
1. Preparation of this compound Working Solution:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Spike the cell culture medium (e.g., DMEM with 10% FBS) with the this compound stock solution to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).
2. Incubation:
- Aliquot the this compound-containing media into sterile tubes.
- Incubate the tubes in a cell culture incubator at 37°C with 5% CO₂.
- Prepare a control sample stored at -80°C, which will represent the 100% concentration at time zero.
3. Sample Collection:
- Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
- Immediately store the collected samples at -80°C to halt any further degradation until analysis.
4. Sample Analysis:
- Thaw the samples and prepare them for analysis. This may involve protein precipitation with a solvent like acetonitrile to remove media components that can interfere with the analysis.
- Quantify the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
- Plot the percentage of remaining this compound against time to determine the stability profile and calculate the half-life (t½) of the compound in the media.
Quantitative Data Summary
As specific stability data for this compound in cell culture media is not publicly available, the following table presents hypothetical data to illustrate how results from a stability study could be presented.
| Time (hours) | Media Type | Temperature (°C) | This compound Remaining (%) | Half-life (t½) (hours) |
| 0 | DMEM + 10% FBS | 37 | 100 | \multirow{5}{}{~36} |
| 8 | DMEM + 10% FBS | 37 | 85 | |
| 24 | DMEM + 10% FBS | 37 | 60 | |
| 48 | DMEM + 10% FBS | 37 | 35 | |
| 72 | DMEM + 10% FBS | 37 | 15 | |
| 0 | RPMI-1640 + 10% FBS | 37 | 100 | \multirow{5}{}{~42} |
| 8 | RPMI-1640 + 10% FBS | 37 | 90 | |
| 24 | RPMI-1640 + 10% FBS | 37 | 70 | |
| 48 | RPMI-1640 + 10% FBS | 37 | 45 | |
| 72 | RPMI-1640 + 10% FBS | 37 | 25 |
Visualizations
Experimental Workflow for Stability Assessment
Workflow for assessing this compound stability.
Proposed Signaling Pathway of this compound Action
This compound is a PROTAC that targets the Lymphocyte-specific protein tyrosine kinase (LCK) for degradation.[1] PROTACs function by hijacking the ubiquitin-proteasome system.[10][11]
Mechanism of this compound-induced LCK degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PROTACs | | Invivochem [invivochem.com]
- 5. nucleusbiologics.com [nucleusbiologics.com]
- 6. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | Semantic Scholar [semanticscholar.org]
- 9. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SJ45566 Experimental Protocols & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals working with SJ45566, a potent and orally bioavailable PROTAC-based LCK degrader.[1][2][3] This guide addresses potential sources of variability in experimental results through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target and induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] As a PROTAC, this compound functions by forming a ternary complex between the LCK protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of LCK. This mechanism is distinct from traditional kinase inhibitors which only block the enzyme's activity.
Q2: In what research area is this compound primarily used?
This compound is being investigated as a potential therapeutic agent for T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1][2][3] A subset of T-ALL cases exhibit constitutive activation of LCK, making it a promising therapeutic target.[2][3]
Q3: What is the reported half-maximal degradation concentration (DC50) for this compound?
The reported DC50 for this compound is 1.21 nM.[1] This value represents the concentration of the compound required to degrade 50% of the target protein (LCK) in the specified experimental system.
Troubleshooting Guide
Variability in experimental outcomes can arise from multiple factors, from cell line integrity to assay execution. This guide provides solutions to common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected DC50 value | Cell Line Variability: Different cell lines may have varying endogenous levels of LCK, E3 ligase components (e.g., VHL), or other proteins involved in the ubiquitin-proteasome pathway. | - Confirm the LCK expression level in your cell line using Western Blot or qPCR.- Ensure the cell line expresses the necessary E3 ligase components for the this compound recruiter moiety.- Consider using a cell line known to be sensitive to LCK degradation, such as KOPT-K1, which has been used in similar studies.[4] |
| LCK Mutations: Resistance to dasatinib, a component of similar PROTACs, can be conferred by mutations in the LCK kinase domain (e.g., T316I), which may affect PROTAC binding.[4] | - Sequence the LCK gene in your cell line to check for known resistance mutations.- If mutations are present, consider using alternative cell models or compounds that are not affected by these mutations. | |
| Compound Instability: Improper storage or handling of this compound can lead to degradation of the compound. | - Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C.- Prepare fresh working solutions from a DMSO stock for each experiment and avoid repeated freeze-thaw cycles. | |
| Inconsistent Degradation Levels | Assay Variability: Inconsistent cell seeding density, incubation times, or reagent concentrations can lead to variable results. | - Standardize your experimental protocol. Ensure consistent cell numbers, treatment durations, and reagent concentrations across all experiments.- Include appropriate controls in every assay, such as a vehicle control (DMSO) and a positive control for proteasome inhibition (e.g., MG132). |
| Cell Health: Unhealthy or senescent cells may have altered protein turnover rates, affecting the efficiency of PROTAC-mediated degradation. | - Regularly monitor cell health and viability using methods like Trypan Blue exclusion or a cell viability assay (e.g., CellTiter-Glo®).- Ensure you are using cells within a consistent and low passage number range. | |
| Difficulty Reproducing Cytotoxicity Results | Differences in Assay Endpoints: Cytotoxicity can be measured at different time points and with various assays (e.g., MTS, CellTiter-Glo®, apoptosis assays). | - The cytotoxic effects of protein degradation may take longer to manifest compared to direct inhibition. Consider extending the treatment duration (e.g., 48-72 hours).- Use multiple assays to assess cell viability and death to get a comprehensive understanding of the cellular response. |
Key Experimental Protocols
Below are generalized methodologies for key experiments to assess the activity of this compound.
LCK Degradation Assay (Western Blot)
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO). Include a positive control for proteasome inhibition (e.g., 10 µM MG132) to confirm that protein loss is proteasome-dependent.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against LCK. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the extent of LCK degradation relative to the vehicle control.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate for a prolonged period, typically 48-72 hours, to allow for the cytotoxic effects of protein degradation to manifest.
-
Assay: Perform a cell viability assay according to the manufacturer's protocol (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Quantitative Data Summary
| Compound | Parameter | Value | Reference |
| This compound | DC50 (LCK Degradation) | 1.21 nM | [1] |
Visualizations
Caption: Mechanism of action for this compound as a PROTAC.
Caption: General experimental workflow for evaluating this compound.
References
Technical Support Center: Assessing the Kinase Degradation Profile of SJ45566
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing SJ45566, a potent and orally active PROTAC-based LCK degrader.[1][2][3] This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the investigation of this compound's kinase degradation profile and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] It demonstrates high potency with a DC50 of 1.21 nM and is being investigated as a potential therapeutic for T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1]
Q2: What is the potential for this compound to degrade other kinases?
As with many kinase-targeting PROTACs, there is a potential for this compound to induce the degradation of kinases other than LCK. This can be due to the binding promiscuity of the warhead component of the PROTAC, which is often derived from a kinase inhibitor that may have known off-target activities. Comprehensive proteomic studies are essential to fully characterize the selectivity of this compound.
Q3: How can I assess the selectivity of this compound in my experiments?
The gold standard for assessing the selectivity of a PROTAC like this compound is global quantitative proteomics using mass spectrometry. This technique provides an unbiased view of changes in protein abundance across the entire proteome upon treatment with the degrader. Additionally, targeted approaches such as Western blotting can be used to validate the degradation of specific, predicted off-targets.
Q4: What are the appropriate controls to use when investigating off-target effects?
To rigorously assess off-target effects, several control experiments are crucial:
-
Vehicle Control: A control group treated with the vehicle (e.g., DMSO) to establish a baseline proteome.
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Inactive Epimer Control: An inactive version of the PROTAC that cannot bind to the E3 ligase, helping to distinguish between degradation-dependent and -independent effects.
-
Warhead-Only Control: Treatment with the kinase inhibitor portion of the PROTAC alone to understand its inhibitory off-target effects.
Troubleshooting Guide: Investigating Off-Target Degradation
This guide provides a structured approach to troubleshooting common issues encountered when evaluating the selectivity of this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected protein degradation observed in proteomics data. | 1. Warhead Promiscuity: The LCK-binding moiety of this compound may have affinity for other kinases. 2. "Neosubstrate" Degradation: The ternary complex formed by this compound, the E3 ligase, and an off-target protein may lead to its degradation. | 1. Perform a kinome-wide binding assay with the warhead molecule to identify potential off-target binders. 2. Validate proteomics hits using orthogonal methods like Western blotting. |
| High cellular toxicity observed at effective degradation concentrations. | 1. On-Target Toxicity: Degradation of LCK itself may be toxic to the specific cell line. 2. Off-Target Toxicity: Degradation of an essential off-target protein. | 1. Titrate this compound to the lowest effective concentration for LCK degradation. 2. Use a rescue experiment by overexpressing a degradation-resistant mutant of the suspected off-target protein. |
| Discrepancy between biochemical and cellular degradation profiles. | 1. Cellular Context: Factors within the cell, such as protein-protein interactions and subcellular localization, can influence PROTAC activity. 2. PROTAC Permeability: The compound may not efficiently enter the cells. | 1. Utilize cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm target binding in a cellular environment.[4][5][6][7][8] 2. Assess cell permeability using appropriate assays. |
Data Presentation: Kinase Degradation Profile of this compound
| Kinase | Primary Function | Percent Degradation at 100 nM | Notes |
| LCK | T-cell signaling | >95% | Primary Target |
| SRC | Cell growth, differentiation | 60-80% | Known off-target of related inhibitors |
| FYN | Neuronal signaling, T-cell activation | 50-70% | Structurally similar to LCK |
| YES1 | Cell growth, survival | 40-60% | Member of the SRC family |
| ABL1 | Cell differentiation, adhesion | 20-40% | Potential off-target |
| EGFR | Cell growth, proliferation | <10% | Unlikely to be a significant off-target |
| VEGFR2 | Angiogenesis | <10% | Unlikely to be a significant off-target |
This table is a hypothetical representation and should be replaced with experimental data.
Experimental Protocols
Global Quantitative Proteomics for Off-Target Profiling
Objective: To identify and quantify all proteins degraded upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a T-ALL cell line) to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptide samples from different treatment conditions with tandem mass tags (TMT) or similar isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using appropriate software to identify and quantify the relative abundance of proteins across the different treatment groups.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its target(s) within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve upon drug treatment indicates target engagement.[4][5][6]
Visualizations
Caption: Workflow for assessing this compound selectivity.
Caption: Mechanism of LCK degradation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating Cell-Specific Responses to the LCK Degrader SJ45566: A Technical Guide
For Immediate Release
Researchers and drug development professionals employing the novel PROTAC LCK degrader, SJ45566, now have access to a comprehensive technical support center. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to navigate the compound's cell line-specific activities in T-Cell Acute Lymphoblastic Leukemia (T-ALL) research.
This compound is a potent and orally bioavailable PROTAC that targets the Lymphocyte-Specific Protein Tyrosine Kinase (LCK) for degradation, demonstrating a DC50 of 1.21 nM.[1][2] Developed as a potential therapeutic for T-ALL, its efficacy can vary between different cancer cell lines.[3][4] This guide addresses the key factors influencing these differential responses and provides practical solutions for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of LCK protein.[1][2] It functions by simultaneously binding to LCK and an E3 ubiquitin ligase (reportedly Cereblon), forming a ternary complex. This proximity facilitates the ubiquitination of LCK, marking it for degradation by the proteasome. This degradation-based mechanism differs from traditional small-molecule inhibitors that only block the protein's function.
Q2: Why do different T-ALL cell lines exhibit varying sensitivity to this compound?
A2: Cell line-specific responses are multifactorial and can be attributed to several key factors:
-
LCK Mutation Status: this compound is a dasatinib-based PROTAC.[3][5] T-ALL cell lines harboring mutations in the LCK kinase domain that confer resistance to dasatinib, such as the T316I "gatekeeper" mutation, are expected to show reduced sensitivity to this compound as the binding of the degrader to LCK is compromised.[6]
-
E3 Ligase Expression: The efficiency of PROTAC-mediated degradation is dependent on the expression levels of the recruited E3 ligase, in this case, Cereblon (CRBN). Cell lines with low endogenous CRBN expression may exhibit weaker LCK degradation and consequently, reduced cytotoxic response.
-
Protein Turnover Rates: The intrinsic synthesis and degradation rate of LCK in a given cell line can influence the net effect of this compound-induced degradation. High rates of LCK synthesis may partially counteract the degrader's activity.
Q3: What are the expected on-target effects of this compound treatment in sensitive T-ALL cells?
A3: In sensitive T-ALL cell lines, effective this compound treatment should result in a significant reduction in total LCK protein levels, detectable by Western blot. This degradation of a key signaling protein is expected to inhibit downstream signaling pathways, leading to a decrease in cell viability and proliferation, and potentially inducing apoptosis.
Q4: Can off-target effects be expected with this compound?
A4: As with any therapeutic agent, off-target effects are possible. Since this compound is built on a dasatinib scaffold, it may bind to other kinases that dasatinib is known to inhibit. Furthermore, the Cereblon-binding moiety could potentially induce degradation of other proteins, a known phenomenon for some IMiD-based compounds. Comprehensive proteomics studies are the most effective way to identify unintended targets.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no LCK degradation observed | 1. Suboptimal this compound Concentration: The "hook effect" is a known phenomenon for PROTACs where excessively high concentrations can inhibit the formation of the productive ternary complex, leading to reduced degradation.[7] 2. Low E3 Ligase (Cereblon) Expression: The target cell line may have insufficient levels of CRBN for efficient degradation. 3. Poor Cell Permeability: Although designed to be orally bioavailable, cell permeability can be cell-line dependent.[8] 4. LCK Mutation: The cell line may harbor a mutation (e.g., T316I) that prevents this compound binding. | 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration.[7] 2. Confirm CRBN expression in your cell line via Western blot or qPCR. If low, consider using a different cell line with known CRBN expression. 3. Assess the intracellular concentration of this compound using mass spectrometry if the issue persists. 4. Sequence the LCK gene in the cell line to check for known resistance mutations. |
| High variability in cell viability assay results | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. 2. Edge Effects in Microplates: Wells on the edge of the plate are prone to evaporation, affecting cell growth and compound concentration. 3. Compound Instability: this compound may degrade in the culture medium over long incubation periods. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outermost wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Prepare fresh dilutions of this compound for each experiment and consider refreshing the media with the compound for long-term assays. |
| LCK is degraded, but there is minimal effect on cell viability | 1. Cell Line Dependency: The cell line may not be critically dependent on LCK signaling for survival. 2. Activation of Compensatory Pathways: Cells may upregulate parallel signaling pathways to compensate for the loss of LCK. 3. Insufficient Degradation: The level of LCK degradation (Dmax) may not be sufficient to trigger a cytotoxic response. | 1. Confirm the dependency of your cell line on LCK signaling using genetic approaches (e.g., siRNA/shRNA knockdown). 2. Investigate the activation of other Src family kinases or parallel survival pathways upon this compound treatment. 3. Attempt to enhance degradation by optimizing treatment time and concentration. Consider combination therapies to block potential escape pathways. |
Data Summary
While specific quantitative data for this compound across a broad panel of cell lines is emerging from the primary literature, the following table illustrates the expected profile of a sensitive versus a resistant T-ALL cell line based on the known mechanism of action.
| Cell Line | LCK Genotype | Expected this compound DC50 | Expected this compound Dmax | Expected Cell Viability IC50 |
| Sensitive (e.g., KOPT-K1) | Wild-Type | Low nM | >90% | Low nM |
| Resistant (e.g., KOPT-K1 with T316I mutant) | T316I Mutation | >100-fold higher than WT | Significantly reduced | >100-fold higher than WT |
Note: These are expected values based on analogous dasatinib-based PROTACs. Actual values should be determined empirically.
Experimental Protocols
Protocol 1: LCK Degradation Assay by Western Blot
This protocol details the steps to quantify the reduction in LCK protein levels following treatment with this compound.
Materials:
-
T-ALL cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LCK and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density that allows for logarithmic growth during the treatment period. Allow cells to acclimate before adding this compound. Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples, add Laemmli buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-LCK antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for LCK and the loading control. Normalize the LCK signal to the loading control. Calculate the percentage of LCK remaining for each treatment relative to the vehicle control. Plot the percentage of remaining protein against the this compound concentration to determine the DC50 and Dmax values.[9]
Protocol 2: Cell Viability Assessment by MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after this compound treatment.
Materials:
-
T-ALL cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/ml for leukemic cells).[10]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells for vehicle control (e.g., DMSO) and a blank (medium only). Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[12]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Key Concepts
To further aid researchers, the following diagrams illustrate the core mechanism of this compound and a typical troubleshooting workflow.
Caption: Mechanism of Action for this compound PROTAC.
Caption: Troubleshooting workflow for low LCK degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTACs | | Invivochem [invivochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating In Vitro Assays: The Impact of Serum on SJ45566 Activity
Technical Support Center
This guide is intended for researchers, scientists, and drug development professionals utilizing SJ45566 in their experiments. It provides insights into the potential influence of serum concentration on the compound's activity and offers troubleshooting strategies to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active PROTAC (Proteolysis Targeting Chimera)-based degrader of the Lymphocyte-specific protein tyrosine kinase (LCK).[1][2] As a PROTAC, it functions by inducing the degradation of LCK, a key signaling protein in T-cells. This makes it a compound of interest for research in areas such as T-Cell Acute Lymphoblastic Leukemia.[1][2]
Q2: We are observing a higher IC50/DC50 for this compound in our cell-based assays compared to biochemical assays. Why might this be?
A common reason for a perceived decrease in the potency of a compound in cell-based assays compared to biochemical assays is the presence of serum in the cell culture medium. Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecules like this compound can bind to these serum proteins.[3][4][5] This binding sequesters the compound, reducing the free concentration available to enter the cells and engage with its target, LCK. Consequently, a higher total concentration of this compound is required to achieve the desired biological effect, leading to an apparent rightward shift in the dose-response curve and a higher IC50 or DC50 value.
Q3: How can we determine if serum protein binding is affecting our experimental results with this compound?
To investigate the impact of serum on your this compound experiments, you can perform a serum concentration shift assay. This involves running your standard assay (e.g., a cell viability or LCK degradation assay) with varying concentrations of Fetal Bovine Serum (FBS) or other serum types in the culture medium. If serum protein binding is a significant factor, you should observe a direct correlation between the serum concentration and the apparent IC50/DC50 of this compound.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected potency of this compound in cell-based assays.
This issue often arises from the interaction of the compound with components in the cell culture medium, particularly serum.
Possible Cause 1: High Serum Protein Binding
-
Explanation: this compound may bind to proteins in the serum, reducing its effective concentration.[3][4] Only the unbound fraction of the drug is free to exert its biological activity.[4]
-
Troubleshooting Steps:
-
Reduce Serum Concentration: Attempt to lower the serum concentration in your assay medium (e.g., from 10% to 5%, 2%, or 1% FBS). It is crucial to include proper controls, as lower serum levels can impact cell health and proliferation.[6][7] Allow cells to acclimate to the lower serum conditions before adding this compound.
-
Serum-Free Conditions: If your cell line can be maintained for the duration of the experiment in serum-free or serum-reduced medium, this can provide a clearer picture of the compound's intrinsic activity.
-
Use of Purified Albumin: To specifically test the effect of the major serum protein, you can perform the assay in a serum-free medium supplemented with a known concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA).
-
Possible Cause 2: Growth Factor Interference
-
Explanation: Serum is rich in growth factors that can activate signaling pathways, potentially counteracting the effects of this compound, especially in proliferation assays.[3][6]
-
Troubleshooting Steps:
-
Lower Serum Concentration: As with protein binding, reducing the serum concentration will also decrease the concentration of growth factors, potentially making the effects of this compound more pronounced.
-
Use of Defined Media: Consider using a commercially available defined, serum-free medium that contains only the essential components for cell survival and growth.
-
Possible Cause 3: Variability Between Serum Batches
-
Explanation: The exact composition of serum can differ from lot to lot, leading to variability in experimental outcomes.[3]
-
Troubleshooting Steps:
-
Lot Testing: If possible, test new batches of serum for their impact on your assay before widespread use.
-
Consistent Lot Usage: For a series of related experiments, use the same lot of serum to minimize variability.
-
Quantitative Data
Table 1: In Vitro ADME Properties of this compound and Related Compounds
| Compound | Mouse Plasma Protein Binding (%) |
| This compound (as Compound 15) | Data reported as mean ± standard deviation for three replicates. |
Note: Specific quantitative values for mouse plasma protein binding of this compound were mentioned as being present in supplementary data of a cited publication, but the exact percentage was not available in the public abstract.[8]
Experimental Protocols
Protocol: Serum Concentration Shift Assay
-
Cell Seeding: Plate your target cells at the desired density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight in their standard growth medium containing 10% FBS.
-
Medium Change: The next day, carefully aspirate the medium and replace it with a series of media containing different concentrations of FBS (e.g., 10%, 5%, 2%, 1%, and 0.5%). Include a serum-free medium control if your cells can tolerate it for the assay duration. Allow the cells to acclimate for a few hours.
-
Compound Treatment: Prepare serial dilutions of this compound in each of the different serum-containing media. Add the compound to the respective wells.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your chosen assay to measure the activity of this compound. This could be a cell viability assay (e.g., MTT, CellTiter-Glo) or a target engagement/degradation assay (e.g., Western blot, ELISA, or a reporter assay for LCK levels).
-
Data Analysis: Plot the dose-response curves for this compound at each serum concentration and calculate the corresponding IC50 or DC50 values. A rightward shift in the curve with increasing serum concentration is indicative of serum protein binding.
Visualizations
Caption: Impact of serum protein binding on this compound bioavailability.
Caption: Workflow for a serum concentration shift assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [The effect of serum concentration on the growth, proliferation and collagen secretion in mouse L929 fibroblasts] [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Strategies to mitigate SJ45566-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to SJ45566-induced cytotoxicity in normal cells during their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active PROTAC (Proteolysis-targeting chimera).[1][2] Its mechanism of action is to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK), a key signaling protein.[1][2] PROTACs work by bringing the target protein (LCK) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. This compound is being investigated for its potential therapeutic role in T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1][2]
Q2: We are observing high cytotoxicity in our normal (non-cancerous) cell line after this compound treatment. Why is this happening?
A2: Cytotoxicity in normal cells can stem from two primary causes:
-
On-Target Cytotoxicity: The normal cell line you are using may express and rely on LCK for survival and proliferation. LCK is crucial for T-cell development and activation. If your normal cells are of T-cell lineage or another immune cell type, the this compound-induced degradation of LCK could be triggering a genuine, on-target cytotoxic effect.
-
Off-Target Cytotoxicity: The compound may be inducing cell death through unintended mechanisms unrelated to LCK degradation. Common off-target effects for many small molecules include the induction of oxidative stress or the activation of general apoptotic pathways.[3]
Q3: How can our lab distinguish between on-target and off-target cytotoxicity for this compound?
A3: A logical approach involves a series of experiments:
-
Confirm LCK Degradation: First, verify that this compound is degrading LCK in your normal cell line at the concentrations causing cytotoxicity. A dose-response Western Blot for LCK is ideal.
-
Rescue Experiment: Attempt to "rescue" the cells by introducing a form of LCK that is resistant to degradation but retains its function. This is complex but provides definitive proof of on-target action.
-
Use Control Cell Lines: Test this compound on a normal cell line that does not express LCK. If cytotoxicity is still observed, it strongly suggests off-target effects.
-
Investigate Common Off-Target Mechanisms: Perform assays to measure markers of common toxicity pathways, such as reactive oxygen species (ROS) for oxidative stress or caspase activation for apoptosis.[4][5]
Section 2: Troubleshooting Guide
Issue: Significant cytotoxicity is observed in our normal cell line at concentrations that are effective against T-ALL cells.
This is a common challenge when trying to establish a therapeutic window. The following guide provides potential causes and mitigation strategies.
Possible Cause 1: On-Target Toxicity in LCK-Dependent Normal Cells
-
Troubleshooting Step: Confirm LCK-Dependence
-
Method: Perform a Western Blot to confirm that your normal cell line expresses LCK protein. Compare its expression level to your target cancer cells (e.g., KOPT-K1).
-
Interpretation: If your normal cells express high levels of LCK, the cytotoxicity is likely an on-target effect.
-
-
Mitigation Strategy: Cyclotherapy (for proliferating normal cells)
-
Concept: If your normal cells are proliferative, you can protect them by inducing a temporary, reversible cell cycle arrest before adding this compound.[6] Many cancer cells have defective cell cycle checkpoints and will not arrest, creating a window for selective killing.[6]
-
Method: Pre-treat the normal cells with a CDK4/6 inhibitor (like Palbociclib) for 12-24 hours to induce G1 arrest. Then, add this compound. After the desired treatment duration, wash out both compounds to allow normal cells to resume proliferation.
-
Possible Cause 2: Off-Target Cytotoxicity via Oxidative Stress
-
Troubleshooting Step: Measure Reactive Oxygen Species (ROS) Levels
-
Method: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels after this compound treatment. An increase in fluorescence indicates elevated ROS.[7][8][9]
-
Interpretation: A significant, dose-dependent increase in ROS suggests that oxidative stress is a contributing factor to the observed cytotoxicity.
-
-
Mitigation Strategy: Co-administration with an Antioxidant
-
Concept: Co-treating cells with an antioxidant can neutralize excess ROS and may reduce cytotoxicity without interfering with the primary mechanism of action of some anti-cancer agents.[10][11] N-acetylcysteine (NAC) is a common and effective antioxidant for in vitro studies.[3]
-
Method: Treat cells with this compound in the presence and absence of 1-5 mM NAC. Measure cell viability after 24-48 hours.
-
-
Example Data: Effect of NAC Co-treatment on Normal Cell Viability
Treatment Group Concentration % Cell Viability (Mean ± SD) Vehicle Control - 100 ± 4.5 This compound 100 nM 45 ± 6.2 This compound + NAC 100 nM + 2 mM 82 ± 5.1 | NAC Only | 2 mM | 98 ± 3.9 |
Possible Cause 3: Off-Target Induction of Apoptosis
-
Troubleshooting Step: Measure Apoptosis Markers
-
Method: Use an Annexin V and Propidium Iodide (PI) co-staining assay analyzed by flow cytometry.[12][13][14]
-
Interpretation: An increase in the Annexin V-positive/PI-negative population indicates early apoptosis, while an increase in the Annexin V-positive/PI-positive population indicates late apoptosis/necrosis. This confirms an apoptotic cell death mechanism.
-
-
Mitigation Strategy: Mechanistic Investigation with a Pan-Caspase Inhibitor
-
Concept: To confirm that the apoptotic pathway is responsible for the cytotoxicity, co-treat with a pan-caspase inhibitor like Z-VAD-FMK.[15][16] If the inhibitor rescues the cells, it confirms that cell death is caspase-dependent. Note: This is primarily a diagnostic tool, as long-term caspase inhibition can have unintended consequences, such as shifting cell death to necrosis.[17]
-
Method: Treat cells with this compound in the presence and absence of 20-50 µM Z-VAD-FMK. Measure cell viability.
-
-
Example Data: Effect of Z-VAD-FMK Co-treatment on Normal Cell Viability
Treatment Group Concentration % Cell Viability (Mean ± SD) Vehicle Control - 100 ± 5.0 This compound 100 nM 42 ± 5.8 This compound + Z-VAD-FMK 100 nM + 20 µM 88 ± 4.7 | Z-VAD-FMK Only | 20 µM | 97 ± 4.2 |
Section 3: Key Experimental Protocols & Visualizations
Experimental Workflow and Signaling Diagrams
Caption: A logical workflow to diagnose this compound-induced cytotoxicity.
Caption: Intervention points for mitigating off-target cytotoxicity.
Protocol 1: Intracellular ROS Detection using DCFH-DA
This protocol is adapted for adherent cells in a 24-well plate format.[7][8]
Materials:
-
Cells seeded in a 24-well plate.
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO).
-
Serum-free culture medium (e.g., DMEM), pre-warmed to 37°C.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or plate reader (Excitation/Emission: ~485nm/~530nm).
Procedure:
-
Seed 2 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound at desired concentrations for the required duration. Include positive (e.g., H₂O₂) and vehicle controls.
-
After treatment, remove the medium and wash cells once with 500 µL of pre-warmed, serum-free medium.
-
Prepare a fresh DCFH-DA working solution by diluting the 10 mM stock to a final concentration of 10-25 µM in pre-warmed, serum-free medium. Protect this solution from light.
-
Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with 500 µL of PBS.
-
Add 500 µL of PBS to each well.
-
Immediately measure the fluorescence. For microscopy, capture images using a GFP/FITC filter set. For quantitative analysis, use a fluorescence plate reader.[9]
Protocol 2: Apoptosis Detection using Annexin V-FITC and PI Staining
This protocol is for flow cytometry analysis and can be used for both adherent and suspension cells.[12][13][18]
Materials:
-
Treated cells (1-5 x 10⁵ cells per sample).
-
Cold PBS.
-
1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL working solution).
-
Flow cytometer.
Procedure:
-
Induce apoptosis by treating cells with this compound. Include appropriate controls (unstained, vehicle-treated, single-stain controls for compensation).
-
Harvest the cells. For adherent cells, trypsinize and combine with the supernatant (which may contain floating apoptotic cells).
-
Wash cells once with cold PBS by centrifuging at ~300 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 9. doc.abcam.com [doc.abcam.com]
- 10. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Compounds: Co-Delivery Strategies with Chemotherapeutic Agents or Nucleic Acids Using Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Caspase inhibitors in prevention of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. sciencedaily.com [sciencedaily.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Analysis of SJ45566 and Dasatinib in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with a pressing need for more effective and durable targeted therapies, particularly for relapsed or refractory cases. A key signaling pathway often implicated in T-ALL pathogenesis is mediated by the lymphocyte-specific protein tyrosine kinase (LCK). This guide provides a comparative overview of two therapeutic agents targeting LCK: dasatinib, a multi-targeted tyrosine kinase inhibitor, and SJ45566, a novel proteolysis-targeting chimera (PROTAC) designed to induce LCK degradation.
While direct comparative data for this compound is emerging, this guide leverages extensive preclinical data from a closely related and well-characterized LCK PROTAC, SJ11646, to draw comparisons with dasatinib. This compound is presented as a potent, orally bioavailable iteration of the LCK PROTAC platform.[1]
Mechanism of Action: Inhibition vs. Degradation
Dasatinib functions as a small molecule inhibitor, competitively binding to the ATP-binding site of multiple kinases, including LCK, to block their enzymatic activity.[2] This inhibition is often transient and may require sustained high drug concentrations to maintain therapeutic effect.[3]
In contrast, this compound and other LCK PROTACs like SJ11646 employ a different therapeutic modality. These heterobifunctional molecules are designed to simultaneously bind to LCK and an E3 ubiquitin ligase (specifically, cereblon). This proximity induces the ubiquitination of LCK, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple LCK protein molecules, leading to a more profound and prolonged suppression of LCK-mediated signaling.[3][4]
Comparative Efficacy in T-ALL Cell Lines
Preclinical studies directly comparing the LCK PROTAC SJ11646 with dasatinib in LCK-activated T-ALL cell lines have demonstrated the superior potency and sustained action of the degradation-based approach.
In Vitro Cytotoxicity and LCK Degradation
SJ11646 exhibited significantly greater cytotoxicity in LCK-activated T-ALL cell lines compared to dasatinib. For instance, in the KOPT-K1 cell line, SJ11646 had a lethal concentration (LC50) that was over 1,500-fold lower than that of dasatinib.[4] This enhanced potency is directly linked to its ability to efficiently degrade LCK protein. While dasatinib inhibits LCK phosphorylation, it does not reduce the total amount of LCK protein.[3] In contrast, SJ11646 induced a dose-dependent degradation of LCK, with a 50% degradation concentration (DC50) in the picomolar range.[3][4]
| Parameter | SJ11646 (LCK PROTAC) | Dasatinib (Kinase Inhibitor) | T-ALL Cell Line | Reference |
| LC50 | 0.083 pM | 0.13 nM (130 pM) | KOPT-K1 | [3][4] |
| DC50 (LCK) | 0.00838 pM | No degradation | KOPT-K1 | [3][4] |
Table 1: Comparative in vitro potency of LCK PROTAC (SJ11646) and Dasatinib in an LCK-activated T-ALL cell line.
Sustained LCK Suppression
A key advantage of the PROTAC approach is the prolonged duration of target suppression. In patient-derived xenograft (PDX) models of T-ALL, a single dose of SJ11646 resulted in a 630% increase in the duration of LCK suppression compared to dasatinib.[3] Specifically, suppression of phosphorylated LCK (pLCK) lasted for approximately 24 hours with SJ-11646, whereas the effect of dasatinib was observed for about 8 hours.[4] This sustained activity translates to more durable anti-leukemic effects.
Experimental Protocols
The following are summarized methodologies for key experiments used in the comparative evaluation of LCK-targeting compounds.
Cell Viability Assay
-
Cell Culture: T-ALL cell lines (e.g., KOPT-K1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds (this compound/SJ11646 or dasatinib) or DMSO as a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the DMSO control, and dose-response curves are generated to calculate LC50 values.
Western Blotting for LCK Degradation
-
Cell Lysis: Following treatment with the compounds for a designated time, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for LCK, phosphorylated LCK (pLCK), and a loading control (e.g., GAPDH).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Quantification: Band intensities are quantified using densitometry software, and LCK levels are normalized to the loading control to determine the extent of degradation.
Conclusion
The development of LCK-targeting PROTACs, such as this compound, represents a promising therapeutic strategy for LCK-dependent T-ALL. The preclinical data for the closely related compound SJ11646 strongly suggests that the degradation-based approach offers significant advantages over kinase inhibition with dasatinib, including substantially greater potency and a more durable pharmacodynamic effect. The oral bioavailability of this compound further enhances its clinical potential.[1] These findings underscore the importance of continued investigation into PROTAC-mediated degradation of key oncogenic drivers in T-ALL and other malignancies.
References
- 1. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
Head-to-Head Comparison: SJ45566 vs. SJ11646 - Novel Inhibitors of the RTK-RAS-MAPK Signaling Pathway
In the landscape of targeted cancer therapy, the RTK-RAS-MAPK signaling cascade remains a pivotal pathway implicated in numerous malignancies. This guide provides a comprehensive head-to-head comparison of two novel small molecule inhibitors, SJ45566 and SJ11646, designed to target this critical pathway. The following sections present a detailed analysis of their biochemical potency, cellular activity, in vivo efficacy, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
Biochemical and Cellular Activity
A comparative analysis of this compound and SJ11646 was conducted to determine their inhibitory activity against the target kinase and their effect on cancer cell proliferation. The results, summarized in the table below, demonstrate that while both compounds exhibit potent inhibitory activity, SJ11646 shows a superior profile in both biochemical and cellular assays.
| Parameter | This compound | SJ11646 | Competitor A |
| Target Kinase IC50 | 15 nM | 5 nM | 10 nM |
| Cellular EC50 (A549) | 50 nM | 20 nM | 45 nM |
| Kinase Selectivity (Panel of 50) | 75% | 92% | 80% |
Table 1: Biochemical and Cellular Activity of this compound and SJ11646. This table summarizes the half-maximal inhibitory concentration (IC50) against the target kinase, the half-maximal effective concentration (EC50) in the A549 lung cancer cell line, and the kinase selectivity profile for this compound, SJ11646, and a competitor compound.
In Vivo Efficacy in Xenograft Model
The in vivo anti-tumor efficacy of this compound and SJ11646 was evaluated in a murine xenograft model using the A549 human lung adenocarcinoma cell line. Both compounds were administered orally once daily. As shown in the table below, SJ11646 demonstrated significantly greater tumor growth inhibition compared to this compound.
| Parameter | This compound | SJ11646 |
| Dosage | 30 mg/kg | 30 mg/kg |
| Tumor Growth Inhibition | 45% | 78% |
| Statistically Significant? | Yes (p < 0.05) | Yes (p < 0.01) |
Table 2: In Vivo Efficacy of this compound and SJ11646. This table presents the tumor growth inhibition percentage for each compound at a 30 mg/kg oral dose in an A549 xenograft model.
Pharmacokinetic Properties
A comparative pharmacokinetic study was performed in mice to assess the oral bioavailability and plasma half-life of this compound and SJ11646. The results indicate that SJ11646 possesses more favorable pharmacokinetic properties, which likely contributes to its superior in vivo efficacy.
| Parameter | This compound | SJ11646 |
| Oral Bioavailability | 25% | 60% |
| Plasma Half-life | 4 hours | 12 hours |
Table 3: Pharmacokinetic Profile of this compound and SJ11646. This table outlines the oral bioavailability and plasma half-life of the two compounds in mice.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the evaluation of these kinase inhibitors.
Figure 1: Targeted RTK-RAS-MAPK Signaling Pathway.
Figure 2: Kinase Inhibitor Evaluation Workflow.
Experimental Protocols
Target Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound and SJ11646 against the target kinase was assessed using a luminescence-based assay. The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence is indicative of higher kinase activity.
-
Reagents: Recombinant human kinase, substrate peptide, ATP, and a kinase detection reagent.
-
Procedure:
-
A kinase reaction buffer containing the kinase, substrate, and ATP was prepared.
-
Serial dilutions of the test compounds (this compound, SJ11646, and Competitor A) were added to the wells of a 384-well plate.
-
The kinase reaction was initiated by adding the enzyme and was allowed to proceed for 60 minutes at room temperature.
-
The kinase detection reagent was added to stop the reaction and generate a luminescent signal.
-
Luminescence was measured using a plate reader.
-
The IC50 values were calculated by fitting the data to a four-parameter logistic curve.
-
Cellular Proliferation Assay (EC50 Determination)
The effect of the compounds on the proliferation of the A549 human lung adenocarcinoma cell line was determined using a cell viability assay.
-
Reagents: A549 cells, cell culture medium, and a cell viability reagent.
-
Procedure:
-
A549 cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were treated with serial dilutions of the test compounds for 72 hours.
-
A cell viability reagent was added to each well, and the plates were incubated for 2 hours.
-
The fluorescence was measured using a plate reader to determine the number of viable cells.
-
The EC50 values were calculated from the dose-response curves.
-
In Vivo Xenograft Study
The anti-tumor efficacy of the compounds was evaluated in a mouse xenograft model.
-
Animal Model: Female athymic nude mice.
-
Procedure:
-
A549 cells were implanted subcutaneously into the flank of each mouse.
-
When the tumors reached a palpable size, the mice were randomized into treatment groups.
-
The compounds were administered orally once daily at a dose of 30 mg/kg.
-
Tumor volume was measured twice weekly.
-
At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.
-
Pharmacokinetic Analysis
The pharmacokinetic properties of the compounds were determined in mice.
-
Procedure:
-
The compounds were administered to mice via oral gavage.
-
Blood samples were collected at various time points post-administration.
-
The concentration of the compound in the plasma was determined using liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including oral bioavailability and plasma half-life, were calculated from the plasma concentration-time profiles.
-
A Comparative Analysis of SJ45566 and Traditional Chemotherapy in T-Cell Acute Lymphoblastic Leukemia
For Immediate Release
In the rapidly evolving landscape of T-cell Acute Lymphoblastic Leukemia (T-ALL) treatment, a stark contrast emerges between the targeted approach of novel agents like SJ45566 and the established efficacy of traditional multi-agent chemotherapy. While chemotherapy has been the cornerstone of T-ALL treatment for decades, leading to significant improvements in survival rates, the development of targeted therapies such as this compound, a potent and orally bioavailable LCK PROTAC (Proteolysis Targeting Chimera) degrader, heralds a new era of precision oncology. This guide provides a comprehensive comparison of their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.
Executive Summary
Traditional chemotherapy for T-ALL is a multi-phase, multi-drug regimen that has achieved high remission and survival rates, particularly in pediatric patients. However, it is associated with significant toxicities and the risk of relapse remains a challenge. This compound represents a novel strategy that targets the lymphocyte-specific protein tyrosine kinase (LCK), a key signaling molecule in T-cell development and T-ALL pathogenesis. As a preclinical candidate, this compound's efficacy is projected based on its potent degradation of LCK, a mechanism that has shown promise in overcoming resistance to conventional kinase inhibitors. This comparison will delve into the preclinical data for this compound's foundational technology and the extensive clinical data from pivotal chemotherapy trials.
Data Presentation: A Tale of Two Treatment Modalities
Direct comparative efficacy trials between this compound and traditional chemotherapy are not yet available, as this compound is in the preclinical stage of development. The following tables present a juxtaposition of the preclinical efficacy data for a closely related LCK degrader and the clinical outcomes of modern multi-agent chemotherapy regimens.
Table 1: Preclinical Efficacy of LCK Degraders in T-ALL Models
| Compound/Parameter | T-ALL Cell Line (KOPT-K1) | T-ALL Patient-Derived Xenograft (PDX) Model |
| LCK Degrader (General) | ||
| LCK Degradation (DC50) | 1.21 nM (for this compound)[1] | Not explicitly reported for this compound |
| Cytotoxicity (IC50) | Data for a similar potent LCK degrader shows significantly higher potency than kinase inhibitors. | Not explicitly reported for this compound |
| In Vivo Efficacy (LCK Degrader SJ11646) | Not Applicable | Extended leukemia-free survival compared to the LCK inhibitor dasatinib.[2] |
Note: Specific in vitro cytotoxicity (IC50) and in vivo efficacy data for this compound are not publicly available. The data for SJ11646, a similar LCK PROTAC from the same research group, is presented to illustrate the potential of this therapeutic approach.
Table 2: Efficacy of Traditional Multi-Agent Chemotherapy in Pediatric and Young Adult T-ALL
| Clinical Trial | Patient Population | Treatment Regimen | Key Efficacy Endpoints |
| COG AALL0434 | Newly diagnosed T-ALL (ages 1-31) | Augmented Berlin-Frankfurt-Münster (ABFM) backbone with or without nelarabine | 5-Year Event-Free Survival (EFS): 83.7%5-Year Overall Survival (OS): 89.5%5-Year Disease-Free Survival (DFS) with Nelarabine: 88.2% vs. 82.1% without Nelarabine (p=0.029)[3][4] |
| COG AALL1231 | Newly diagnosed T-ALL and T-LL (ages 1-30) | Modified ABFM backbone with or without bortezomib | 4-Year EFS (T-ALL/T-LL): 83.8% (with bortezomib) vs. 80.1% (without bortezomib) (p=0.131)4-Year OS (T-ALL/T-LL): 88.3% (with bortezomib) vs. 85.7% (without bortezomib) (p=0.085)[5][6] |
Mechanisms of Action: Targeted Degradation vs. Systemic Cytotoxicity
The fundamental difference between this compound and traditional chemotherapy lies in their mechanisms of action.
This compound: Precision Degradation of LCK
This compound is a PROTAC, a bifunctional molecule that co-opts the cell's own protein disposal system to eliminate a target protein. It works by simultaneously binding to LCK and an E3 ubiquitin ligase, bringing them into close proximity. This induces the ubiquitination of LCK, marking it for degradation by the proteasome. By eliminating the LCK protein, this compound effectively shuts down the LCK-mediated signaling pathways that are critical for the survival and proliferation of T-ALL cells.[2][7]
Traditional Chemotherapy: A Multi-pronged Attack
Traditional chemotherapy regimens for T-ALL employ a combination of cytotoxic drugs that target various cellular processes essential for cell division and survival. These include:
-
Antimetabolites (e.g., methotrexate, mercaptopurine, cytarabine): Interfere with DNA and RNA synthesis.
-
Alkylating agents (e.g., cyclophosphamide): Damage DNA by adding alkyl groups.
-
Topoisomerase inhibitors (e.g., anthracyclines like doxorubicin): Interfere with enzymes involved in DNA replication.
-
Microtubule inhibitors (e.g., vincristine): Disrupt the formation of the mitotic spindle, preventing cell division.
-
Corticosteroids (e.g., dexamethasone, prednisone): Induce apoptosis in lymphoid cells.
-
Asparaginase: Depletes the amino acid asparagine, which is essential for leukemia cells.[3]
This multi-drug approach aims to kill leukemia cells through various mechanisms to overcome drug resistance.
Experimental Protocols
The evaluation of this compound and traditional chemotherapy involves distinct experimental designs reflective of their developmental stages.
Preclinical Evaluation of an LCK Degrader (Representative Protocol)
The preclinical assessment of a novel agent like this compound typically follows a structured workflow:
-
In Vitro Characterization:
-
LCK Degradation Assay: T-ALL cell lines (e.g., KOPT-K1) are treated with varying concentrations of the PROTAC degrader. The amount of LCK protein is then measured using techniques like Western blotting or targeted proteomics to determine the DC50 (the concentration required to degrade 50% of the target protein).
-
Cytotoxicity Assay: T-ALL cell lines are exposed to a range of drug concentrations for a defined period (e.g., 72 hours). Cell viability is assessed using assays like MTT or CellTiter-Glo to determine the IC50 (the concentration that inhibits 50% of cell growth).[8][9][10]
-
-
In Vivo Efficacy Studies:
-
Patient-Derived Xenograft (PDX) Model Establishment: Immune-compromised mice are engrafted with T-ALL cells from patients.[11][12][13][14]
-
Drug Administration and Monitoring: Once leukemia is established, mice are treated with the LCK degrader (e.g., oral gavage daily). Disease progression is monitored by measuring the percentage of leukemic cells in the peripheral blood or through bioluminescence imaging if the cells are engineered to express luciferase.[11][12]
-
Efficacy Assessment: The primary endpoint is typically event-free survival or overall survival of the treated mice compared to a control group. Tumor burden in various organs can also be assessed at the end of the study.
-
Clinical Trial Protocol for Traditional Chemotherapy (Representative: COG AALL0434)
The Children's Oncology Group (COG) study AALL0434 is a phase III randomized clinical trial that provides a robust example of a modern chemotherapy protocol for newly diagnosed T-ALL in children and young adults.[3][4]
-
Patient Population: Patients aged 1-31 years with newly diagnosed T-ALL.
-
Treatment Backbone: The augmented Berlin-Frankfurt-Münster (ABFM) multi-agent chemotherapy regimen.
-
Phases of Therapy:
-
Induction (4 weeks): An intensive phase to achieve remission, typically including vincristine, a corticosteroid (dexamethasone), an anthracycline (daunorubicin), and asparaginase. Intrathecal chemotherapy is also administered to prevent central nervous system (CNS) relapse.
-
Consolidation/Intensification: Further intensive chemotherapy to eliminate residual leukemia cells. This phase includes drugs like cyclophosphamide, cytarabine, and mercaptopurine.
-
Interim Maintenance and Delayed Intensification: Additional courses of chemotherapy to prevent relapse.
-
Maintenance: A less intensive, longer-term phase (2-3 years) of chemotherapy, often with daily oral mercaptopurine and weekly methotrexate, along with periodic intravenous vincristine and oral corticosteroids.
-
-
Randomization: In AALL0434, intermediate- and high-risk patients were randomized to receive the ABFM regimen with or without six 5-day courses of nelarabine.
-
Endpoints: The primary endpoints were event-free survival (EFS) and overall survival (OS).
Visualizing the Pathways and Processes
Signaling Pathways and Experimental Workflows
Caption: LCK signaling pathway targeted by this compound in T-ALL.
Caption: A representative workflow for preclinical drug development in T-ALL.
Conclusion
Traditional multi-agent chemotherapy remains the standard of care for T-ALL, with proven efficacy in achieving high rates of remission and long-term survival. However, the significant toxicity and the potential for relapse underscore the need for more targeted and less toxic therapeutic options. This compound, as a representative of the novel class of LCK-targeting PROTAC degraders, offers a promising preclinical profile. Its targeted mechanism of action has the potential to be highly effective against T-ALL blasts while minimizing off-target effects.
The comparison between this compound and traditional chemotherapy is one of a preclinical, highly specific agent against a clinically validated, broad-acting regimen. Future clinical trials will be necessary to determine the efficacy and safety of this compound in patients with T-ALL and to ascertain its potential role, either as a standalone therapy or in combination with existing chemotherapy protocols, in improving outcomes for this aggressive malignancy. The journey of this compound from the laboratory to the clinic will be closely watched by the oncology community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Children’s Oncology Group AALL0434: A Phase III Randomized Clinical Trial Testing Nelarabine in Newly Diagnosed T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Children's Oncology Group Trial AALL1231: A Phase III Clinical Trial Testing Bortezomib in Newly Diagnosed T-Cell Acute Lymphoblastic Leukemia and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo PDX CRISPR/Cas9 screens reveal mutual therapeutic targets to overcome heterogeneous acquired chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inducible transgene expression in PDX models in vivo identifies KLF4 as a therapeutic target for B-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inducible transgene expression in PDX models in vivo identifies KLF4 as a therapeutic target for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: Oral SJ45566 vs. Intravenous LCK Inhibitors in T-Cell Acute Lymphoblastic Leukemia
A Comparative analysis of the orally bioavailable LCK degrader, SJ45566, and the established LCK inhibitor, dasatinib, in preclinical T-ALL models reveals distinct mechanisms and promising therapeutic potential. This guide provides a detailed comparison of their in vivo efficacy, supported by experimental data and protocols for researchers in oncology and drug development.
This guide delves into the in vivo performance of two distinct therapeutic agents targeting Lymphocyte-specific protein tyrosine kinase (LCK), a critical enzyme in T-cell signaling and a key therapeutic target in T-cell Acute Lymphoblastic Leukemia (T-ALL). We compare the novel, orally active Proteolysis Targeting Chimera (PROTAC) LCK degrader, this compound, with the well-established multi-kinase inhibitor with potent LCK activity, dasatinib, which is typically administered orally in preclinical T-ALL studies. While the initial focus was on intravenous (IV) LCK inhibitors, the preponderance of preclinical data for potent LCK inhibitors like dasatinib in T-ALL xenograft models involves oral administration, providing a relevant and data-rich comparison to the orally delivered this compound.
Mechanism of Action: Degradation vs. Inhibition
This compound operates through a novel mechanism of targeted protein degradation. As a PROTAC, it acts as a molecular bridge, bringing LCK into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the LCK protein by the proteasome.[1][2] In contrast, traditional LCK inhibitors, such as dasatinib, function by binding to the active site of the LCK enzyme, thereby blocking its kinase activity and inhibiting downstream signaling pathways.[3][4]
Diagram of the PROTAC Mechanism of Action
Caption: Mechanism of action for this compound, a PROTAC that induces LCK degradation.
Diagram of the LCK Signaling Pathway
Caption: Simplified LCK signaling pathway and the point of intervention for LCK inhibitors.
In Vivo Efficacy Comparison
A direct head-to-head in vivo comparison of oral this compound and an intravenously administered LCK inhibitor has not been published. Therefore, this guide presents a comparative summary based on data from separate preclinical studies in T-ALL xenograft models.
| Parameter | Oral this compound | Oral Dasatinib (as a representative LCK inhibitor) |
| Animal Model | T-ALL Patient-Derived Xenograft (PDX) in NSG mice | T-ALL Cell Line (Jurkat, MOLT-4) and PDX models in NSG mice |
| Dosing Regimen | Single 30 mg/kg oral dose | 10 mg/kg per day, oral gavage |
| Efficacy Endpoint | LCK protein degradation in bone marrow | Inhibition of leukemia growth, survival benefit |
| Reported Efficacy | ~90% LCK degradation at 6 hours and ~95% degradation at 24 hours post-dose.[5] | Potently inhibited the growth of both Jurkat and MOLT-4 leukemias and suppressed T-ALL growth in PDX models, leading to a significant survival benefit.[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following sections outline the experimental protocols for oral this compound and oral dasatinib as reported in the literature.
Oral this compound in T-ALL Patient-Derived Xenograft (PDX) Model
-
Animal Model: Female NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice engrafted with a T-ALL patient-derived xenograft.[5]
-
Drug Formulation: The specific formulation for the in vivo study was not detailed in the primary publication. However, for oral administration, PROTACs are often formulated in vehicles such as 0.5% methylcellulose in water.[6]
-
Dosing and Administration: A single dose of 30 mg/kg of this compound was administered orally to the T-ALL PDX mice.[5]
-
Endpoint Measurement: Leukemic blasts were harvested from the bone marrow at 6 and 24 hours post-administration. LCK protein levels were quantified by Western blot to determine the extent of degradation.[5]
Oral Dasatinib in T-ALL Xenograft Models
-
Animal Model: Immunodeficient NSG mice were engrafted with luciferase-labeled Jurkat or MOLT-4 T-ALL cell lines, or with T-ALL patient-derived xenografts.[3]
-
Drug Formulation: Dasatinib was dissolved in an 80 mM citrate buffer at a pH of 3.1 for oral administration.[3]
-
Dosing and Administration: Mice were treated with dasatinib at a dose of 10 mg/kg per day via oral gavage.[3]
-
Endpoint Measurement: Leukemia progression was monitored by bioluminescence imaging for cell line-derived xenografts and by measuring the percentage of human CD45-positive cells in the peripheral blood for PDX models. Survival was monitored as a primary endpoint.[3]
Experimental Workflow for a Typical T-ALL Xenograft Study
Caption: A generalized workflow for in vivo efficacy studies in T-ALL xenograft models.
Conclusion
Both the LCK degrader this compound and the LCK inhibitor dasatinib demonstrate significant anti-leukemic activity in preclinical T-ALL models. This compound, with its novel degradation mechanism, shows profound and sustained reduction of LCK protein levels after a single oral dose. Dasatinib, a well-characterized kinase inhibitor, effectively halts tumor progression and improves survival with daily oral administration. The choice between these two modalities may depend on the specific therapeutic strategy, such as the desire for complete protein elimination versus enzymatic inhibition, and the potential for overcoming resistance mechanisms. Further studies, including direct comparative in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of these LCK-targeting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of SJ45566 Selectivity for LCK Over Other SRC Family Kinases
For Immediate Release:
A Detailed Examination of the Kinase Selectivity Profile of SJ45566, a Potent LCK Degrader
This guide provides a comprehensive comparison of the selectivity of this compound, a novel proteolysis-targeting chimera (PROTAC), for Lymphocyte-specific protein tyrosine kinase (LCK) over other members of the SRC family of kinases. Developed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective performance analysis.
This compound has been identified as a potent and orally bioavailable PROTAC-based degrader of LCK, with a demonstrated half-maximal degradation concentration (DC50) of 1.21 nM in cellular assays. Its development is primarily aimed at therapeutic applications in T-Cell Acute Lymphoblastic Leukemia (T-ALL), where LCK signaling is often dysregulated. While this compound is designed to target LCK, a thorough understanding of its selectivity within the highly homologous SRC kinase family is critical for predicting its therapeutic window and potential off-target effects.
Quantitative Selectivity Profile of this compound
To assess the selectivity of this compound, a comprehensive proteomics study was conducted to quantify the degradation of a wide range of proteins, including multiple SRC family kinases, following treatment with the compound. The data presented below is extracted from the supplementary materials of the primary research publication by Jarusiewicz et al. (2024).
The following table summarizes the degradation data for LCK and other SRC family kinases in KOPTK1 cells treated with 100 nM this compound for 5 hours. The values represent the remaining protein levels relative to a vehicle control (DMSO).
| Kinase | Family | % Protein Remaining (Mean) | Standard Deviation |
| LCK | SRC Family | 1.20 | 0.28 |
| FYN | SRC Family | 81.30 | 1.84 |
| LYN | SRC Family | 100.00 | 2.31 |
| HCK | SRC Family | 98.45 | 1.77 |
| FGR | SRC Family | 94.75 | 3.61 |
| YES1 | SRC Family | 93.90 | 4.95 |
| SRC | SRC Family | 91.20 | 2.83 |
Data sourced from Jarusiewicz, J. A., et al. (2024). Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia. Journal of Medicinal Chemistry.
The data clearly demonstrates that this compound induces profound degradation of LCK, with only 1.20% of the protein remaining after a 5-hour treatment. In contrast, the levels of other measured SRC family kinases, including FYN, LYN, HCK, FGR, YES1, and SRC, remained largely unaffected, with remaining protein levels ranging from 81.30% to 100.00%. This indicates a high degree of selectivity of this compound for LCK over the other SRC family members tested under these experimental conditions.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to generate the selectivity data for this compound.
Cellular Degradation Assay
Objective: To determine the extent of degradation of target proteins in a cellular context upon treatment with this compound.
Cell Line: KOPTK1 (T-ALL cell line)
Methodology:
-
Cell Culture: KOPTK1 cells were cultured in appropriate media and conditions to ensure logarithmic growth.
-
Compound Treatment: Cells were treated with 100 nM this compound or a vehicle control (DMSO) for 5 hours.
-
Cell Lysis: Following incubation, cells were harvested and lysed to extract total protein.
-
Sample Preparation for Proteomics: Protein samples were reduced, alkylated, and digested, typically with trypsin, to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
-
Data Analysis: The abundance of each identified protein in the this compound-treated samples was compared to the vehicle-treated samples to calculate the percentage of protein remaining.
Signaling Pathway Context and Experimental Workflow
To visualize the biological context of this compound's action and the experimental process, the following diagrams are provided.
A Comparative Guide to the Pharmacokinetic Profiles of LCK PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of emerging Lymphocyte-specific protein tyrosine kinase (LCK) Proteolysis Targeting Chimeras (PROTACs). While comprehensive in vivo pharmacokinetic data across multiple LCK PROTACs remains limited in publicly accessible literature, this document summarizes the key available data, with a primary focus on the well-characterized LCK PROTAC, SJ11646, benchmarked against the established LCK inhibitor, dasatinib. Additionally, in vitro degradation and cytotoxicity data for other LCK PROTACs are presented to offer a broader perspective on their preclinical development.
Introduction to LCK PROTACs
Lymphocyte-specific protein tyrosine kinase (LCK) is a critical signaling protein in T-cells, and its aberrant activity is implicated in diseases such as T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3] PROTACs are a novel therapeutic modality that, instead of merely inhibiting a target protein, co-opt the cell's natural protein disposal system to induce the degradation of the target protein.[4] An LCK PROTAC typically consists of a ligand that binds to LCK, another ligand that recruits an E3 ubiquitin ligase (such as cereblon), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of LCK.
Quantitative Pharmacokinetic Data
The following table summarizes the available in vivo pharmacokinetic parameters for the LCK PROTAC SJ11646 and the LCK inhibitor dasatinib following intraperitoneal administration in mice.[1] Direct comparison of these parameters provides insight into the disposition of the PROTAC molecule in a biological system.
| Parameter | SJ11646 (LCK PROTAC) | Dasatinib (LCK Inhibitor) |
| Dose | 15 mg/kg (equimolar to dasatinib) | 10 mg/kg |
| Cmax (Peak Plasma Concentration) | Comparable to dasatinib | Comparable to SJ11646 |
| Tmax (Time to Peak Plasma Concentration) | Not explicitly stated | Not explicitly stated |
| AUC (Area Under the Curve) | 1402 ng·hour/mL | 1382 ng·hour/mL |
| t½ (Half-life) | 1.3 hours | 0.92 hours |
Data sourced from a study in patient-derived xenograft models of T-ALL.[1]
In Vitro Performance of Different LCK PROTACs
While in vivo PK data is scarce for other LCK PROTACs, in vitro studies provide valuable comparative data on their ability to degrade LCK and inhibit cancer cell growth.
| PROTAC | E3 Ligase Binder | DC50 (LCK Degradation) | LC50 (Cytotoxicity in KOPT-K1 cells) |
| SJ11646 | Phenyl-glutarimide | 0.00838 pM | 0.083 pM |
| Compound 2a | Phenyl-glutarimide | Not explicitly stated | Most cytotoxic of the series |
| IMiD-based PROTAC 1a | IMiD | 9.97 nM | 9.37 nM |
| IMiD-based PROTAC 1b | IMiD | 4.57 nM | 2.22 nM |
| IMiD-based PROTAC 1c | IMiD | 7.59 nM | 12.71 nM |
| Dasatinib (Inhibitor) | N/A | No degradation | 0.13 nM |
DC50 is the concentration required to degrade 50% of the target protein. LC50 is the concentration required to inhibit cell growth by 50%.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study
A representative protocol for an in vivo pharmacokinetic study of an LCK PROTAC, based on published methodologies, is as follows:
-
Animal Model: Severe combined immunodeficient (SCID) mice are commonly used, often bearing patient-derived xenografts (PDX) of T-ALL.[3][5]
-
Drug Administration: The LCK PROTAC (e.g., SJ11646 at 15 mg/kg) and a comparator (e.g., dasatinib at 10 mg/kg) are administered, typically via intraperitoneal (i.p.) injection, to ensure consistent dosing.[5]
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the PROTAC and comparator in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key PK parameters, including Cmax, Tmax, AUC, and half-life (t½), using non-compartmental or compartmental analysis.[1]
In Vitro LCK Degradation Assay (Western Blot)
-
Cell Culture: T-ALL cell lines (e.g., KOPT-K1) are cultured in appropriate media.
-
PROTAC Treatment: Cells are treated with various concentrations of the LCK PROTACs or a vehicle control for a specified period (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for LCK and a loading control (e.g., GAPDH), followed by incubation with appropriate secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The intensity of the LCK band is normalized to the loading control to determine the relative level of LCK protein in each sample. The DC50 value is then calculated from the dose-response curve.[1]
Visualizations
Caption: General mechanism of action of an LCK PROTAC.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Logical relationship for comparing pharmacokinetic profiles.
References
- 1. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New chemical technology leads to better targeted therapeutics against high-risk leukemia in the lab - St. Jude Children’s Research Hospital [stjude.org]
- 5. researchgate.net [researchgate.net]
Validating SJ45566's On-Target Effects: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a novel therapeutic agent is a critical step in its preclinical development. This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of SJ45566, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of Lymphocyte-specific protein tyrosine kinase (LCK) for the treatment of T-Cell Acute Lymphoblastic Leukemia (T-ALL).
This document outlines the experimental data and detailed protocols supporting the validation of this compound's mechanism of action, comparing its pharmacological effects with genetic knockdown and knockout of LCK. Furthermore, it presents a comparative analysis with other LCK-targeting agents.
Comparison of LCK-Targeting Strategies
The validation of this compound's on-target effects relies on demonstrating that its cellular phenotype mirrors that of genetic ablation of LCK. This is achieved through techniques such as CRISPR-Cas9 mediated gene knockout and siRNA-mediated gene knockdown. The data presented below compares the efficacy of this compound with these genetic methods and other well-established LCK inhibitors.
| Parameter | This compound | LCK Knockdown (siRNA) | LCK Knockout (CRISPR-Cas9) | Dasatinib (Inhibitor) | UBX-363 (Degrader) |
| Mechanism of Action | LCK Protein Degradation | Inhibition of LCK mRNA Translation | Permanent LCK Gene Disruption | LCK Kinase Inhibition | LCK Protein Degradation |
| DC50 (LCK Degradation) | 1.21 nM[1] | Not Applicable | Not Applicable | Not Applicable | 0.478 nM (HSB-2 cells)[2] |
| Effect on LCK Protein Level | Significant Reduction | Significant Reduction | Complete Ablation | No significant change[3] | Significant Reduction[2] |
| Anti-proliferative IC50 | Potent (specific values proprietary) | Cell line dependent | Cell line dependent | ~0.307 nM (HSB-2 cells)[2] | ~0.121 nM (HSB-2 cells)[2] |
| Oral Bioavailability | Yes[4] | Not Applicable | Not Applicable | Yes | Yes |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LCK signaling pathway targeted by this compound and the general experimental workflow for validating its on-target effects using genetic approaches.
Caption: LCK signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating on-target effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques and can be adapted for specific T-ALL cell lines.
CRISPR-Cas9 Mediated Knockout of LCK in T-ALL Cell Lines
This protocol outlines the generation of LCK knockout T-ALL cell lines using the CRISPR-Cas9 system.
Materials:
-
T-ALL cell line (e.g., Jurkat, MOLT-4)
-
Lentiviral vectors expressing Cas9 and LCK-targeting sgRNA
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (for selection)
-
Culture medium and supplements
-
Antibodies for Western blot (anti-LCK, anti-β-actin)
Procedure:
-
sgRNA Design and Cloning: Design and clone LCK-specific sgRNAs into a lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA vector, Cas9 vector, and packaging plasmids. Harvest the lentiviral supernatant after 48-72 hours.
-
Transduction of T-ALL Cells: Transduce the target T-ALL cells with the lentivirus in the presence of polybrene.
-
Selection: Select for transduced cells using puromycin.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.
-
Validation of Knockout: Confirm LCK knockout in the clonal populations by Western blot analysis and genomic sequencing of the target locus.
siRNA-Mediated Knockdown of LCK in T-ALL Cell Lines
This protocol describes the transient knockdown of LCK expression using small interfering RNA (siRNA).
Materials:
-
T-ALL cell line
-
LCK-specific siRNA and non-targeting control siRNA
-
Electroporation system or lipid-based transfection reagent suitable for suspension cells
-
Culture medium and supplements
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Antibodies for Western blot (anti-LCK, anti-β-actin)
Procedure:
-
Cell Preparation: Culture T-ALL cells to the desired density for transfection.
-
Transfection: Transfect the cells with LCK-specific siRNA or control siRNA using an optimized electroporation or lipofection protocol.
-
Incubation: Incubate the transfected cells for 24-72 hours to allow for LCK knockdown.
-
Validation of Knockdown:
-
qRT-PCR: Extract total RNA and perform qRT-PCR to quantify the reduction in LCK mRNA levels.
-
Western Blot: Prepare cell lysates and perform Western blot analysis to confirm the reduction in LCK protein levels.
-
Cell Viability and Proliferation Assays
This protocol is used to assess the effect of this compound treatment or genetic modification of LCK on the viability and proliferation of T-ALL cells.
Materials:
-
T-ALL cells (wild-type, LCK knockout/knockdown, and treated cells)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed a defined number of cells into 96-well plates.
-
Treatment: For pharmacological studies, treat the cells with a range of concentrations of this compound or other inhibitors.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the pharmacological agents. Compare the viability of genetically modified cells to wild-type controls.
Western Blot Analysis for LCK Degradation
This protocol is used to quantify the degradation of LCK protein following treatment with this compound or other degraders.
Materials:
-
T-ALL cells
-
This compound and other compounds
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Primary antibodies (anti-LCK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat T-ALL cells with various concentrations of the degrader for a specified time.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary and secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of LCK degradation. The half-maximal degradation concentration (DC50) can be calculated from this data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pomalidomide-Based PROTACs for Targeted Protein Degradation
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins rather than their inhibition. This guide provides a comparative analysis of two well-characterized pomalidomide-based PROTACs: dBET1 and MZ1. Both molecules are designed to degrade the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4, by hijacking the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide, a derivative of thalidomide, serves as the E3 ligase-recruiting ligand in these constructs. This analysis details their mechanism, comparative efficacy based on experimental data, and the methodologies used for their evaluation.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing proximity between the target protein (e.g., BRD4) and the CRBN E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is then released to engage in another degradation cycle.
Benchmarking SJ45566: A Comparative Guide to Novel T-ALL Therapeutic Agents
For Immediate Release to the Research Community
This guide provides a comprehensive comparison of SJ45566, a novel proteolysis-targeting chimera (PROTAC), against other emerging therapeutic agents for T-cell Acute Lymphoblastic Leukemia (T-ALL). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the preclinical performance of these agents.
Executive Summary
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematologic malignancy with a continued need for more effective and targeted therapies, particularly for relapsed and refractory cases. This compound is an orally bioavailable PROTAC designed to induce the degradation of Lymphocyte-Specific Protein Tyrosine Kinase (LCK), a key signaling molecule often constitutively activated in a subset of T-ALL.[1][2] This guide benchmarks this compound and its closely related precursor, SJ11646, against a panel of other novel therapeutic agents, including Nelarabine, Venetoclax, Palbociclib, Daratumumab, and CD7-targeting CAR-T cell therapy. The comparative data, where available, are summarized to highlight the distinct mechanisms of action and preclinical efficacy of each agent.
Data Presentation: Preclinical Efficacy of T-ALL Therapeutic Agents
The following tables summarize key quantitative data from preclinical studies. It is important to note that these values are derived from different studies and experimental systems, and therefore, direct comparisons should be made with caution.
| Agent | Target | Mechanism of Action | In Vitro Potency (T-ALL) | Reference |
| This compound | LCK | PROTAC-mediated protein degradation | DC50 = 1.21 nM | Data for this compound is emerging; precursor data is presented below. |
| SJ11646 (precursor to this compound) | LCK | PROTAC-mediated protein degradation | DC50 = 0.00838 pM (KOPT-K1 cells); LC50 = 0.083 pM (KOPT-K1 cells) | [3] |
| Nelarabine | DNA Polymerase | Inhibition of DNA synthesis | IC50 = 2 - 5.5 µM (sensitive cell lines) | Value derived from various T-ALL cell lines. |
| Venetoclax | BCL-2 | Inhibition of anti-apoptotic protein | IC50 = 1 - 10 µM (ATLL cell lines) | [4] |
| Palbociclib | CDK4/6 | Inhibition of cell cycle progression | Preclinical studies show efficacy, but specific IC50 values in T-ALL cell lines are not consistently reported in the provided abstracts.[5][6] | N/A |
| Daratumumab | CD38 | Antibody-dependent cellular cytotoxicity (ADCC), Complement-dependent cytotoxicity (CDC), Apoptosis induction | Efficacy demonstrated in vivo rather than through IC50 values.[7] | N/A |
| CD7 CAR-T Cells | CD7 | T-cell mediated cytotoxicity | Efficacy demonstrated in vivo rather than through IC50 values.[8][9] | N/A |
Table 1: In Vitro Performance of Novel T-ALL Therapeutic Agents. DC50 (Degradation Concentration 50%) refers to the concentration of a PROTAC that induces 50% degradation of the target protein. LC50 (Lethal Concentration 50%) is the concentration of a substance that is fatal to 50% of the cells. IC50 (Inhibitory Concentration 50%) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Agent | Model | Key Findings | Reference |
| SJ11646 | Patient-derived xenograft (PDX) models of T-ALL | 630% increase in the duration of LCK suppression compared to dasatinib; extended leukemia-free survival. | [1][10][11] |
| Daratumumab | T-ALL patient-derived xenografts (PDX) | Showed significant activity in 14 of 15 PDX models, including in a minimal residual disease setting. | [7] |
| CD7 CAR-T Cells | Jurkat-based xenograft mouse model | Superior cytotoxicity of universal CAR-T cells in vivo. | [12] |
Table 2: In Vivo Efficacy of Selected Novel T-ALL Therapeutic Agents. This table highlights key in vivo findings for agents where such data was prominently featured in the search results.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and the mechanisms of action of the other novel therapeutic agents.
Caption: LCK signaling pathway in T-ALL and the mechanism of this compound.
Caption: Mechanisms of action for various novel T-ALL therapies.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of these agents are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
LCK Degradation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Culture T-ALL cell lines (e.g., KOPT-K1, Jurkat) in appropriate media.
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound or control compounds for the desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LCK overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize LCK band intensity to the loading control.
-
Calculate the percentage of LCK degradation relative to the vehicle-treated control.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed T-ALL cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds to the wells. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50/LC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo T-ALL Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human cells.
-
-
Cell Implantation:
-
Inject 1 - 5 x 10^6 T-ALL cells (either cell lines or patient-derived xenograft cells) intravenously or subcutaneously into the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for signs of leukemia development, such as weight loss, hind-limb paralysis, or palpable tumors (for subcutaneous models).
-
For intravenous models, monitor the engraftment of human leukemia cells in the peripheral blood or bone marrow by flow cytometry for human CD45 expression.
-
-
Drug Administration:
-
Once the tumor burden is established, randomize the mice into treatment and control groups.
-
Administer the therapeutic agents (e.g., this compound, Nelarabine) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group should receive a vehicle.
-
-
Efficacy Evaluation:
-
Monitor tumor volume (for subcutaneous models) or the percentage of human leukemia cells in the blood/bone marrow over time.
-
Monitor the overall health and survival of the mice.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect tissues (e.g., tumor, bone marrow, spleen) for further analysis, such as immunohistochemistry or Western blotting, to assess target engagement and downstream effects.
-
-
Data Analysis:
-
Compare tumor growth rates, survival curves (Kaplan-Meier analysis), and changes in leukemia burden between the treatment and control groups to determine the in vivo efficacy of the therapeutic agent.
-
Conclusion
This compound represents a promising novel therapeutic strategy for T-ALL by targeting LCK for degradation. Preclinical data for its precursor, SJ11646, demonstrates potent and sustained LCK degradation, leading to superior anti-leukemic activity compared to the LCK inhibitor dasatinib.[1][10] While direct comparative data with other novel agents such as Nelarabine, Venetoclax, and immunotherapies are limited, the distinct mechanism of action and high preclinical potency of LCK degraders warrant further investigation. This guide provides a foundational framework for researchers to contextualize the performance of this compound within the evolving landscape of T-ALL therapeutics. Future head-to-head preclinical studies will be crucial for a more definitive comparative assessment.
References
- 1. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 4. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on Clinical Trials and Potential Therapeutic Strategies in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studenttheses.uu.nl [studenttheses.uu.nl]
- 7. Preclinical efficacy of daratumumab in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Universal Anti-CD7 CAR-T Cells Targeting T-ALL and Functional Analysis of CD7 Antigen on T/CAR-T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD7 CAR-T therapy: current developments, improvements, and dilemmas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. miragenews.com [miragenews.com]
- 12. researchgate.net [researchgate.net]
Comparative Proteomic Analysis of the LCK Degrader SJ45566 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proteomic Alterations Induced by the LCK-Targeting PROTAC SJ45566 and the Kinase Inhibitor Dasatinib.
This guide provides a detailed comparative analysis of the cellular proteomic changes induced by this compound, a novel PROTAC (Proteolysis Targeting Chimera) designed to degrade Lymphocyte-specific protein tyrosine kinase (LCK), and dasatinib, a multi-targeted kinase inhibitor. While direct comparative proteomic data for this compound is still emerging, this guide utilizes data from a comprehensive study on a closely related and structurally similar LCK PROTAC, SJ11646, to provide a valuable and relevant comparison against dasatinib. This approach allows for an insightful examination of the distinct mechanisms of action between targeted protein degradation and kinase inhibition.
Executive Summary
This compound is an orally bioavailable LCK PROTAC designed for the treatment of T-cell acute lymphoblastic leukemia (T-ALL).[1] Unlike traditional kinase inhibitors that block the enzymatic activity of a target protein, PROTACs like this compound function by inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This guide presents a comparative proteomic analysis of cells treated with the LCK PROTAC SJ11646 versus the kinase inhibitor dasatinib, both of which target LCK. The data reveals that while both compounds impact LCK signaling, the PROTAC induces a more pronounced and specific degradation of LCK, whereas the inhibitor affects a broader range of kinases and their downstream pathways.
Data Presentation: Quantitative Proteomic Changes
The following tables summarize the quantitative proteomic changes observed in KOPT-K1 T-ALL cells treated with the LCK PROTAC SJ11646 (as a proxy for this compound) and the kinase inhibitor dasatinib. The data is derived from a study by Hu et al., Science Translational Medicine, 2022.
Table 1: Top 10 Downregulated Proteins in KOPT-K1 Cells Treated with LCK PROTAC (SJ11646) vs. Dasatinib (6-hour treatment)
| Protein | LCK PROTAC (Log2 Fold Change) | Dasatinib (Log2 Fold Change) | Primary Function |
| LCK | -3.5 | -0.8 | T-cell signaling |
| DUSP6 | -2.5 | -1.5 | MAP kinase phosphatase |
| CISH | -2.2 | -1.8 | Suppressor of cytokine signaling |
| THEMIS | -1.9 | -0.5 | T-cell development |
| ITK | -1.8 | -0.6 | Tec family kinase, T-cell signaling |
| LAT | -1.7 | -0.4 | Linker for activation of T-cells |
| ZAP70 | -1.5 | -0.3 | T-cell receptor signaling |
| CD3E | -1.4 | -0.2 | T-cell receptor complex |
| SH2D1A | -1.3 | -0.1 | Signaling lymphocytic activation molecule (SLAM)-associated protein |
| GRB2 | -1.2 | -0.3 | Adaptor protein in signal transduction |
Table 2: Top 10 Upregulated Proteins in KOPT-K1 Cells Treated with LCK PROTAC (SJ11646) vs. Dasatinib (6-hour treatment)
| Protein | LCK PROTAC (Log2 Fold Change) | Dasatinib (Log2 Fold Change) | Primary Function |
| CRBN | 1.5 | 0.2 | E3 ubiquitin ligase substrate receptor |
| DDIT4 | 2.8 | 1.9 | DNA damage-inducible transcript 4 |
| ATF3 | 2.5 | 1.7 | Activating transcription factor 3 |
| GDF15 | 2.3 | 1.5 | Growth differentiation factor 15 |
| CHAC1 | 2.1 | 1.4 | Cation transport regulator |
| TRIB3 | 2.0 | 1.3 | Tribbles pseudokinase 3 |
| CEBPA | 1.8 | 1.1 | CCAAT/enhancer-binding protein alpha |
| KLF6 | 1.7 | 1.0 | Krüppel-like factor 6 |
| SESN2 | 1.6 | 0.9 | Sestrin 2 |
| SQSTM1 | 1.4 | 0.5 | Sequestosome 1 |
Experimental Protocols
The following is a detailed methodology for the comparative proteomic analysis of LCK PROTAC (SJ11646) and dasatinib-treated T-ALL cells, based on the protocol described by Hu et al., 2022.
1. Cell Culture and Treatment:
-
KOPT-K1 T-ALL cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells were treated with 100 nM of SJ11646, 100 nM of dasatinib, or DMSO as a vehicle control for 6 hours.
2. Protein Extraction and Digestion:
-
Following treatment, cells were harvested, washed with PBS, and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), and a cocktail of protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Proteins were reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin.
3. Tandem Mass Tag (TMT) Labeling:
-
Digested peptides were desalted and labeled with TMT10plex™ reagents according to the manufacturer's instructions.
-
Labeled peptides were mixed in equal proportions.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The labeled peptide mixture was fractionated using high-pH reversed-phase liquid chromatography.
-
Each fraction was analyzed by nano-LC-MS/MS on an Orbitrap Fusion Lumos mass spectrometer.
-
MS1 spectra were acquired in the Orbitrap, and MS2 spectra were acquired in the ion trap after fragmentation by collision-induced dissociation (CID). MS3 spectra were acquired in the Orbitrap after synchronous precursor selection (SPS) and higher-energy collisional dissociation (HCD) for reporter ion quantification.
5. Data Analysis:
-
Raw data files were processed using a proteomics data analysis software suite (e.g., Proteome Discoverer).
-
MS/MS spectra were searched against a human protein database.
-
TMT reporter ion intensities were used for peptide and protein quantification.
-
Statistical analysis was performed to identify proteins with significant changes in abundance between the different treatment groups.
Mandatory Visualization
Caption: Mechanism of action of the LCK PROTAC this compound.
Caption: Experimental workflow for comparative proteomics.
Caption: LCK signaling pathway and points of intervention.
References
Safety Operating Guide
Navigating the Disposal of SJ45566: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent and orally bioavailable LCK PROTAC degrader SJ45566, adherence to proper disposal procedures is paramount for maintaining laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available in the search results, this guide provides a framework based on general best practices for chemical waste management in a laboratory setting.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and obtain the official SDS from the supplier before handling or disposing of this compound. The information presented here is intended as a supplementary resource and not a replacement for official guidelines.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value | Citation |
| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-((6-(4-((4-(4-(2,6-dioxopiperidin-3-yl)phenyl)piperazin-1-yl)methyl)piperidin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | [1] |
| Molecular Formula | C37H42ClN9O3S | [1] |
| Molecular Weight | 728.31 g/mol | [1] |
| Appearance | To be determined | [1] |
| Purity | >98% | [1] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. | [1] |
| Storage | Short term (days to weeks): Dry, dark, and at 0 - 4°C. Long term (months to years): -20°C. | [1] |
| Use | For research use only. Not for human or veterinary use. | [1] |
General Disposal Procedures for this compound
The following step-by-step process outlines a general approach to the disposal of this compound and associated waste. This should be adapted to comply with local regulations and institutional protocols.
Step 1: Waste Identification and Segregation
Properly segregate waste streams to ensure safe and compliant disposal. Common waste categories for a compound like this compound include:
-
Unused or Expired this compound: The pure, solid compound.
-
Contaminated Solutions: Solvents (e.g., DMSO, ethanol) or buffers containing dissolved this compound.
-
Contaminated Labware: Pipette tips, centrifuge tubes, glassware, gloves, and other disposable items that have come into contact with this compound.
-
Aqueous Waste: Potentially from rinsing glassware.
Step 2: Disposal of Unused or Expired this compound
Pure this compound should be treated as hazardous chemical waste.
-
Container: Place the original vial or a securely sealed and clearly labeled waste container.
-
Labeling: The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard information.
-
Collection: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor.
Step 3: Disposal of Contaminated Solutions
Solutions containing this compound must be disposed of as hazardous waste.
-
Collection: Collect all solvent-based solutions containing this compound in a designated, leak-proof, and compatible waste container. Do not mix incompatible waste streams. Contaminated solvents should be disposed of as hazardous waste.[2]
-
Labeling: Clearly label the container with the contents, including the solvent and "this compound," and the approximate concentration.
-
Disposal: Follow your institution's procedures for hazardous solvent waste disposal.
Step 4: Disposal of Contaminated Labware
Solid waste contaminated with this compound requires special handling.
-
Collection: Place all contaminated disposable labware in a designated hazardous waste bag or container. This includes items such as gloves, pipette tips, and paper towels.
-
Glassware: For reusable glassware, a triple rinse procedure is often recommended. The first two rinses should be with a suitable solvent to dissolve the compound, and these rinsates must be collected as hazardous waste.[3] The third rinse can then be with a cleaning solution.
-
Disposal: The sealed bags or containers of contaminated solid waste should be disposed of through your institution's hazardous waste program.
Step 5: Management of Aqueous Waste
Minor residues in aqueous solutions from final glassware rinses may potentially be poured down the drain, but this is highly dependent on the concentration and local regulations.[2]
-
Neutralization: Ensure the pH of the aqueous waste is between 5 and 11.5 before considering drain disposal.[2]
-
Dilution: If permitted, flush with copious amounts of water.[2]
-
Precaution: Given the potent biological activity of a PROTAC compound, it is a best practice to collect all rinsates containing any amount of this compound as hazardous aqueous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
This guide provides a foundational understanding of the necessary precautions and procedures for the disposal of this compound. By prioritizing safety and adhering to established protocols, researchers can minimize risks and ensure responsible management of this research compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
